molecular formula C6H5BrClN B1269894 4-Bromo-2-chloroaniline CAS No. 38762-41-3

4-Bromo-2-chloroaniline

Cat. No.: B1269894
CAS No.: 38762-41-3
M. Wt: 206.47 g/mol
InChI Key: INMZDDDQLHKGPF-UHFFFAOYSA-N
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Description

4-Bromo-2-chloroaniline is a useful research compound. Its molecular formula is C6H5BrClN and its molecular weight is 206.47 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Bromo-2-chloroaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Bromo-2-chloroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-chloroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMZDDDQLHKGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401027990
Record name 4-Bromo-2-chloroaniline
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Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38762-41-3
Record name 4-Bromo-2-chloroaniline
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Record name 4-Bromo-2-chloroaniline
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Record name 4-bromo-2-chloroaniline
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Foundational & Exploratory

4-Bromo-2-chloroaniline chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 38762-41-3 | Formula: C₆H₅BrClN | MW: 206.47 g/mol

Executive Summary

4-Bromo-2-chloroaniline is a bifunctional halogenated aniline derivative serving as a critical scaffold in the synthesis of kinase inhibitors (specifically MEK inhibitors) and advanced agrochemicals. Its utility stems from the distinct reactivity profiles of its three functional groups: a nucleophilic amino group (-NH₂), a labile para-bromide (C-Br), and a sterically hindered, more robust ortho-chloride (C-Cl).[1] This "reactivity gradient" allows for highly selective, sequential functionalization—typically initiating with amide coupling or Suzuki-Miyaura cross-coupling at the para-position—making it an indispensable building block for constructing complex biphenyl and heterocyclic pharmacophores.

Molecular Architecture & Physicochemical Profile

The molecule features a benzene ring substituted at the 1, 2, and 4 positions. The steric bulk of the ortho-chlorine atom influences the planarity of amide derivatives and reduces the basicity of the amine (pKa < 4.0) compared to aniline, impacting nucleophilic attack rates during drug synthesis.

Table 1: Key Physicochemical Specifications
PropertyValueTechnical Note
Appearance White to off-white crystalline solidDarkens upon oxidation/light exposure.
Melting Point 70–72 °CSharp range indicates high purity; lower ranges (<65°C) suggest isomer contamination.
Boiling Point ~242 °C (Predicted)Decomposes at elevated temperatures; vacuum distillation recommended.
Density ~1.65 g/cm³Significantly denser than non-halogenated anilines.
Solubility DCM, Ethanol, Ethyl AcetateSparingly soluble in water due to lipophilic halogens.
pKa (Conj. Acid) ~1.95 – 2.5Weak base; requires strong electrophiles or catalysis for coupling.

Synthetic Pathways & Manufacturing

The synthesis of 4-bromo-2-chloroaniline is a classic study in regiocontrol. Direct halogenation of aniline is uncontrolled; therefore, strategies must either protect the amine or utilize directing effects of existing substituents.

Method A: The "Protection-Deprotection" Route (High Regioselectivity)

This route is preferred in academic and high-purity pharmaceutical contexts to prevent poly-halogenation.

  • Acetylation: Aniline is protected as acetanilide to moderate ring activation.

  • Bromination: The acetyl group directs bromine to the para position (steric hindrance blocks ortho).

  • Chlorination: With the para position blocked, chlorine is forced into the ortho position.

  • Hydrolysis: Acidic hydrolysis removes the acetyl group to yield the free amine.

Method B: Direct Bromination of 2-Chloroaniline (Industrial)

A more atom-economical route involves the bromination of 2-chloroaniline. The amino group strongly directs ortho/para. Since one ortho site is blocked by chlorine, and the other is sterically crowded, bromine selectively attacks the para position.

Synthesis Aniline Aniline Acetanilide Acetanilide (Protected) Aniline->Acetanilide Ac2O Protection BromoAc 4-Bromoacetanilide (Para-selective) Acetanilide->BromoAc Br2, AcOH Electrophilic Sub. ChloroBromoAc 4-Bromo-2-chloroacetanilide BromoAc->ChloroBromoAc Cl2 or NaClO3/HCl Product 4-Bromo-2-chloroaniline (Target) ChloroBromoAc->Product HCl/EtOH Hydrolysis ChloroAniline 2-Chloroaniline ChloroAniline->Product NBS or KBr/Oxidant Direct Bromination

Figure 1: Synthetic pathways highlighting the multi-step regioselective route (Blue) and the direct industrial route (Red).

Reactivity Profile & Functionalization

The core value of 4-bromo-2-chloroaniline lies in its chemoselectivity . The C-Br bond is significantly weaker (Bond Dissociation Energy ~81 kcal/mol) than the C-Cl bond (~96 kcal/mol), allowing researchers to react the bromine atom exclusively using Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) while leaving the chlorine atom intact for later stages.

Key Reaction: Selective Suzuki-Miyaura Coupling

In the presence of a boronic acid and Pd(0), the para-bromide undergoes oxidative addition much faster than the ortho-chloride. This yields a 2-chloro-4-arylaniline, preserving the chlorine for subsequent diversification or steric locking.

Key Reaction: Amide Coupling (Kinase Inhibitor Synthesis)

The aniline nitrogen is nucleophilic enough to attack activated carboxylic acids or acid chlorides, a standard step in generating the "hinge-binding" motif of many kinase inhibitors.

Reactivity Start 4-Bromo-2-chloroaniline Inter1 Pd(0) Oxidative Addition (Selective at C-Br) Start->Inter1 Ar-B(OH)2, Pd(PPh3)4 Na2CO3 Amide Amide Formation (Kinase Inhibitor Core) Start->Amide R-COOH, HATU or R-COCl Diazo Diazonium Salt Start->Diazo NaNO2, HCl 0-5 °C Biaryl 2-Chloro-4-arylaniline (Biphenyl Scaffold) Inter1->Biaryl Reductive Elimination Trihalo 2-Chloro-4-bromo-iodobenzene Diazo->Trihalo KI (Sandmeyer)

Figure 2: Divergent reactivity pathways. Note the selectivity of Pd-catalysis for the C-Br bond over the C-Cl bond.

Pharmaceutical Applications: Case Study

MEK Inhibitors (Cancer Therapy)

4-Bromo-2-chloroaniline is a validated intermediate in the synthesis of MEK (Mitogen-activated protein kinase kinase) inhibitors, which are crucial for treating proliferative diseases like melanoma.

  • Mechanism: The aniline moiety forms a critical hydrogen bond with the kinase hinge region. The ortho-chlorine atom provides a "twist" in the molecule, forcing the biaryl system out of planarity, which often improves selectivity for the enzyme pocket.

  • Patent Example (US7803839B2):

    • Step 1: Reaction of 4-bromo-2-chloroaniline with 2,3,4-trifluorobenzoic acid (using a lithium amide base) or similar electrophiles.

    • Step 2: The resulting benzamide is further processed (often involving the displacement of fluorines) to build the final azetidine-containing inhibitor.

Analytical Characterization

To validate the identity of 4-bromo-2-chloroaniline, researchers should look for these specific spectral signatures.

MethodCharacteristic SignalInterpretation
¹H NMR (CDCl₃) δ ~4.02 ppm (br s, 2H)NH₂ protons . Broad singlet, exchangeable with D₂O.
δ ~6.63 ppm (d, J=8.6 Hz, 1H)H-6 (Ortho to NH₂) . Shielded by the amino group.[1]
δ ~7.15 ppm (dd, 1H)H-5 . Coupling with H-6 and H-3.
δ ~7.37 ppm (d, J=2.2 Hz, 1H)H-3 (Meta to NH₂) . Deshielded by Cl and Br; shows small meta-coupling.
IR (Neat/KBr) 3483, 3375 cm⁻¹N-H Stretching . Primary amine doublet.
600–800 cm⁻¹C-Cl / C-Br Stretching . Strong halide bands.[1]
MS (EI) m/z 205, 207, 209Isotope Pattern . Characteristic "staircase" pattern of Br + Cl isotopes.

Safety & Handling (GHS Standards)

Signal Word: DANGER

  • H302: Harmful if swallowed.

  • H311: Toxic in contact with skin (Dermal absorption is a major risk for anilines).

  • H319: Causes serious eye irritation.

  • H373: May cause damage to organs (blood/liver) through prolonged exposure (Methemoglobinemia risk).

Protocol:

  • PPE: Double nitrile gloves and chemical safety goggles are mandatory. Use a face shield if handling powders.

  • Engineering Controls: Handle exclusively in a certified fume hood to prevent inhalation of dust/vapors.

  • Storage: Store in amber vials under inert atmosphere (Nitrogen/Argon) to prevent oxidation (browning).

References

  • Synthesis & Crystallography: Wei, Z. B., Liu, Z. H., Ye, J. L., & Zhang, H. K. (2010). 4-Bromo-2-chloroaniline.[1][2][3][4][5][6][7][8][9] Acta Crystallographica Section E: Structure Reports Online, 66(1), o250.[4][10] Link

  • MEK Inhibitor Synthesis: Wallace, E., et al. (2010). Azetidines as MEK inhibitors for the treatment of proliferative diseases. U.S. Patent No.[6] 7,803,839. Washington, DC: U.S. Patent and Trademark Office. Link

  • Regioselective Bromination: Pandule, S. S., et al. (2015). An Efficient and Regioselective Bromination of Aromatic Amines and Phenols. Bibliomed / ResearchGate. Link

  • Chemical Safety Data: PubChem Compound Summary for CID 610169, 4-Bromo-2-chloroaniline. National Center for Biotechnology Information. Link

Sources

Technical Guide: Spectroscopic Characterization of 4-Bromo-2-chloroaniline

[1][2][3]

Executive Summary

4-Bromo-2-chloroaniline (CAS: 38762-41-3) is a critical halogenated aniline intermediate used extensively in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its utility stems from the differential reactivity of its three functional handles: the nucleophilic amino group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

2

This guide provides a definitive spectroscopic atlas for 4-Bromo-2-chloroaniline.[1][2][3] It moves beyond simple data listing to explain the causality of spectral features, enabling researchers to distinguish this molecule from its regioisomers (e.g., 2-bromo-4-chloroaniline) and common synthetic impurities.[1][2][3]

Part 1: Structural Characterization & Spectral Atlas[2][3][4]

Mass Spectrometry (GC-MS/LC-MS)

The Isotopic Fingerprint: The most definitive identification method for this molecule is its mass spectral isotope pattern.[1][2][3] Unlike non-halogenated compounds, 4-Bromo-2-chloroaniline displays a distinctive "triplet" molecular ion cluster due to the natural abundance of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

12

12

Experimental Data (


 EI):
Ion Identitym/z ValueRelative Intensity (Theoretical)Observed Intensity (Exp.)Origin
M

205 ~75%77.0%

[M+2]

207 100% (Base Peak) 100.0% Mixed Isotopes*
[M+4]

209 ~25%24.1%

[M-Br]

126Variable25.5%Loss of Br radical

*Note: The [M+2] peak is the base peak because it represents the sum of two probability events: (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


2

Fragmentation Logic: The primary fragmentation pathway involves the loss of the bromine atom (homolytic cleavage) to yield the m/z 126 cation (chlorophenylamine radical cation), followed by the loss of HCN/HNC characteristic of anilines.[1][2][3]

Nuclear Magnetic Resonance ( NMR)

Solvent: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


12Resonance Frequency:12

The aromatic region is non-first-order but resolvable.[1][2][3] The key to assignment is understanding the coupling constants (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

12

Chemical Shift Assignments:

PositionProtonShift (

ppm)
MultiplicityCoupling (

Hz)
Structural Environment
H-6 Ar-H6.62 Doublet (d)

Ortho to

(Shielded).[1][2]
H-5 Ar-H7.14 Doublet of Doublets (dd)

Meta to Cl, Ortho to Br.
H-3 Ar-H7.37 Doublet (d)

Isolated between Cl/Br.[1][2] Meta coupling only.

Amine4.0 - 6.5 Broad Singlet (br s)N/AVariable.[1][2] Exchangeable with

.

Expert Insight - The "H-3" Trap: Novice researchers often misidentify H-3 as a singlet.[1][2][3] However, it sits between the Chlorine and Bromine atoms.[1][2][3] It has no ortho neighbors.[1][2][3] It couples only to H-5 (meta-coupling,


12
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1][2][3]

Wavenumber (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Vibration ModeDiagnostic Value
3400 - 3300 N-H StretchingDoublet (Asymmetric/Symmetric).[1][2] Confirms primary amine (

).[1][2]
1620 N-H BendingScissoring mode of the amino group.[1][2][3]
1580, 1480 C=C AromaticRing skeletal vibrations.
600 - 800 C-Cl / C-BrStrong bands in the fingerprint region.[1][2][3] C-Cl typically ~700-750; C-Br ~500-600.[1][2][3]

Part 2: Analytical Workflow & Logic

The following diagrams illustrate the decision-making process for validating this compound, ensuring scientific rigor in your workflow.

Diagram 1: Structural Validation Logic

This workflow details how to differentiate the target molecule from its most common regioisomer, 2-bromo-4-chloroaniline.[1][2][3]

ValidationLogicSampleUnknown Sample(Suspected 4-Bromo-2-chloroaniline)MS_StepStep 1: GC-MS Analysis(Check Isotope Pattern)Sample->MS_StepIsotope_CheckDoes M+2 peak = 100%?(M=205, M+2=207, M+4=209)MS_Step->Isotope_CheckNMR_StepStep 2: 1H NMR Analysis(Focus on Coupling Constants)Isotope_Check->NMR_StepYes (1Br, 1Cl pattern)Reject_ImpREJECT:Incorrect Halogen CountIsotope_Check->Reject_ImpNoCoupling_CheckObserve H-3 Signal:Is it a fine doublet (J~2Hz)?NMR_Step->Coupling_CheckRegio_CheckAlternative:Is H-3 a Doublet (J~8Hz)?Coupling_Check->Regio_CheckNoConfirmCONFIRMED IDENTITY:4-Bromo-2-chloroanilineCoupling_Check->ConfirmYes (Meta coupling only)Reject_IsoIDENTIFIED ISOMER:2-Bromo-4-chloroaniline(Ortho coupling present at H-3 pos)Regio_Check->Reject_IsoYes

Caption: Logical flow for distinguishing 4-Bromo-2-chloroaniline from regioisomers using coupling constants.

Diagram 2: Mass Spectrometry Fragmentation Pathway

Understanding the fragmentation helps in confirming the halogen positions.[1][2][3]

MS_FragmentationParentMolecular Ion (M+)m/z 205 / 207 / 209(Isotope Triplet)Radical_LossLoss of Br•(Homolytic Cleavage)Parent->Radical_LossCationCation [M-Br]+m/z 126(Chlorophenylamine)Radical_Loss->CationMajor PathwayHCN_LossLoss of HCN(-27 amu)Cation->HCN_LossFrag2Fragmentm/z 99HCN_Loss->Frag2

Caption: Primary fragmentation pathway under Electron Ionization (EI), highlighting the characteristic loss of Bromine.[1][2]

Part 3: Experimental Protocols

Protocol A: HPLC Purity Analysis

Objective: Quantify purity and detect trace regioisomers.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).[1][2]
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1][2][3]

    • B: Acetonitrile (MeCN).[1][2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate:

    
    .
    
  • Detection: UV at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (aromatic absorption) and 
    
    
    (amide/amine absorption).[1][2]
  • Expected Retention: 4-Bromo-2-chloroaniline is relatively lipophilic (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).[1][2] Expect elution late in the gradient (approx. 6-7 min).[1][2][3]
    
Protocol B: Synthesis (Brief Overview)

The standard laboratory synthesis follows a protection-deprotection strategy to ensure regioselectivity:

  • Acetylation: Aniline ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     Acetanilide (Protects amine, moderates activation).[1][2][4]
    
  • Bromination: Acetanilide ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     4-Bromoacetanilide (Para-selective due to sterics).[1][2]
    
  • Chlorination: 4-Bromoacetanilide

    
     4-Bromo-2-chloroacetanilide (Ortho-selective).
    
  • Hydrolysis: Deprotection to yield 4-Bromo-2-chloroaniline. Note: Direct halogenation of aniline often leads to poly-halogenated mixtures (e.g., 2,4,6-tribromoaniline).[2][3]

Part 4: Safety & Handling (SDS Summary)

  • Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation).[1][2][3]

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][2][3]

  • Handling: Always handle in a fume hood. Halogenated anilines can be absorbed through the skin and may cause methemoglobinemia (blue skin discoloration due to reduced oxygen transport).[1][2][3]

  • Storage: Store in a cool, dry place, away from light (brominated compounds can be photosensitive).[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 610169, 4-Bromo-2-chloroaniline.[1][2][3] Retrieved from [Link][1][2]

  • National Institute of Standards and Technology (NIST). 2-Bromo-4-chloroaniline Mass Spectrum (Isomer Comparison). NIST Chemistry WebBook, SRD 69.[1][2][3][5] Retrieved from [Link][1][2]

FT-IR spectrum of 4-Bromo-2-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the FT-IR Spectrum of 4-Bromo-2-chloroaniline

Introduction

4-Bromo-2-chloroaniline, with the chemical formula C₆H₅BrClN, is a substituted aniline that serves as a crucial intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Given its role in these critical industries, the unambiguous confirmation of its molecular structure and purity is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for this purpose. It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[2][3]

This guide provides a detailed examination of the . We will delve into the theoretical underpinnings of the expected spectral features, present a robust experimental protocol for acquiring a high-quality spectrum, and offer a comprehensive interpretation of the resultant data. The causality behind experimental choices and spectral assignments is emphasized to provide researchers and drug development professionals with field-proven insights.

Theoretical Framework: Molecular Vibrations and IR Absorption

The principle of FT-IR spectroscopy lies in the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy states.[4][5] Covalent bonds are not rigid; they stretch and bend at specific, quantized frequencies. When the frequency of the incident IR radiation matches a natural vibrational frequency of a bond, the radiation is absorbed, resulting in a peak in the IR spectrum. The mid-infrared region, typically 4000–400 cm⁻¹, is used to study these fundamental vibrations.[3]

The spectrum is conventionally divided into two main regions:

  • Functional Group Region (4000–1500 cm⁻¹): This region contains absorption bands from the stretching vibrations of specific functional groups (e.g., N-H, C-H). These bands are highly characteristic and useful for identifying the functional groups present.[5]

  • Fingerprint Region (1500–400 cm⁻¹): This region is rich with complex absorptions arising from bending vibrations and skeletal vibrations of the molecule as a whole.[6][7] While difficult to interpret from first principles, the unique pattern in this region serves as a definitive fingerprint for a compound.[2][7]

Molecular Structure and Expected Vibrational Signatures

To predict the , we must first examine its molecular structure and identify the bonds capable of IR absorption.

Caption: Molecular Structure of 4-Bromo-2-chloroaniline

The key functional groups and bonds that will produce characteristic signals are:

  • Primary Aromatic Amine (-NH₂): N-H stretching and bending vibrations.

  • Aromatic Ring: C-H stretching, C=C ring stretching, and C-H out-of-plane bending vibrations.

  • Carbon-Nitrogen Bond: C-N stretching.

  • Carbon-Halogen Bonds: C-Cl and C-Br stretching vibrations.

Experimental Protocol: Acquiring the FT-IR Spectrum via the KBr Pellet Method

Objective: To obtain a high-quality, reproducible transmission FT-IR spectrum of solid 4-Bromo-2-chloroaniline.

Methodology Rationale: For solid samples, the potassium bromide (KBr) pellet technique is a well-established method that yields excellent spectral data.[8] The rationale is to disperse the solid analyte in an IR-transparent matrix (KBr) to form a solid solution that can be analyzed by transmission.[9] This minimizes light scattering and produces a spectrum with sharp, well-defined peaks. An alternative for rapid analysis with minimal sample preparation is Attenuated Total Reflectance (ATR), though the KBr method often produces spectra with higher resolution in the fingerprint region.[10]

Sources

Lifecycle Management Guide: 4-Bromo-2-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 38762-41-3 | Formula: C₆H₅BrClN | Mol.[1][2][3][4] Weight: 206.47 g/mol [1][2][4][5][6]

Executive Summary & Strategic Utility

4-Bromo-2-chloroaniline is not merely a reagent; it is a high-value halogenated scaffold critical for the synthesis of dihydroquinazolines, azo dyes, and liquid crystal intermediates. Its dual-halogen substitution pattern (bromo- and chloro- at ortho/para positions relative to the amine) makes it highly reactive for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling).

However, this utility comes with a significant biological cost: Methemoglobinemia . As a Senior Application Scientist, I emphasize that safety protocols for this compound must move beyond generic "lab hygiene" to specific hypoxia-prevention strategies . This guide synthesizes field-proven handling techniques with toxicological mechanisms to ensure research continuity and personnel safety.

Hazard Architecture: The Methemoglobinemia Mechanism

Unlike simple corrosives, the primary threat of 4-Bromo-2-chloroaniline is systemic and metabolic. It acts as a "silent asphyxiant."

The Metabolic Trap

Upon absorption (dermal or inhalation), the compound undergoes hepatic bioactivation. The amine group is oxidized by Cytochrome P450 enzymes, not to a benign metabolite, but to a reactive N-hydroxylamine intermediate. This metabolite enters erythrocytes and oxidizes the ferrous iron (


) in hemoglobin to ferric iron (

), creating Methemoglobin (MetHb) .[7]
  • Physiological Impact: MetHb cannot bind oxygen.[7] Worse, it increases the oxygen affinity of remaining normal hemoglobin (left shift of the dissociation curve), starving tissues of oxygen even if blood

    
     levels appear normal.
    
Visualization: Toxicity Pathway

The following diagram illustrates the metabolic activation and the specific intervention point for Methylene Blue therapy.

Methemoglobinemia_Pathway Compound 4-Bromo-2-chloroaniline (Systemic Absorption) Liver Hepatic CYP450 Oxidation Compound->Liver Metabolite N-Hydroxylamine Intermediate Liver->Metabolite Bioactivation RBC Erythrocyte Interaction Metabolite->RBC Hb Hemoglobin (Fe2+) (O2 Transporting) RBC->Hb MetHb Methemoglobin (Fe3+) (Non-Transporting) Hb->MetHb Oxidation by Metabolite Hypoxia Tissue Hypoxia (Cyanosis) MetHb->Hypoxia Loss of O2 Binding Therapy Methylene Blue (Reductase Activation) Therapy->MetHb Reverses to Fe2+ (via NADPH)

Figure 1: Mechanism of aniline-induced methemoglobinemia and therapeutic reversal.

Exposure Control Ecosystem

Trustworthiness in safety relies on redundancy. We utilize a "Swiss Cheese" model of defense where engineering controls are the primary barrier, and PPE is the final fail-safe.

Engineering Controls (The First Line)
  • Containment: All weighing and transfer operations must occur within a certified chemical fume hood or a powder containment enclosure.

  • Airflow Velocity: Maintain face velocity between 0.4 – 0.6 m/s (80–120 fpm). Higher velocities can create turbulence that disperses the light powder.

  • Static Control: As a halogenated aromatic, the powder can be static-prone. Use anti-static weigh boats and ionizing bars if handling quantities >10g to prevent "jumping" of particles.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for aromatic amines due to rapid permeation.

Protection ZoneRecommended MaterialScientific Rationale
Hand (Primary) Nitrile (Double Gloved) Minimum thickness 0.11mm. Change outer glove every 15 mins of active handling.
Hand (High Risk) Silver Shield / Laminate Required for spill cleanup or immersion. Aromatic amines permeate standard rubber rapidly.
Respiratory P3 / N100 Particulate Only if hood use is impossible (e.g., maintenance). The compound has low vapor pressure but high dust toxicity.
Body Tyvek Lab Coat Disposable sleeves recommended preventing cuff contamination, a common exposure route.

Operational Protocols: Synthesis & Handling

Weighing and Solubilization

Objective: Eliminate airborne dust generation.

  • Pre-Weigh Prep: Place a damp paper towel in the hood work area (not touching the balance) to act as a "dust trap" for stray particles.

  • Transfer: Do not pour from the stock bottle. Use a disposable spatula.

  • Solvation: Dissolve the solid immediately after weighing. Do not transport dry powder across the lab.

    • Solvent Note: Highly soluble in DCM, Ethyl Acetate, and Methanol.

    • Safety Check: Once in solution, the inhalation risk drops, but dermal absorption risk increases due to solvent carrier effects.

Reaction Setup
  • Temperature Control: Avoid open heating. Use oil baths or heating blocks with temperature feedback. Overheating (>200°C) can release toxic bromide and chloride fumes.

  • Quenching: Acidic workups can protonate the amine, rendering it water-soluble and easier to remove, but this also concentrates it in the aqueous waste.

Waste Disposal[4]
  • Segregation: Do not mix with general organic waste if possible. Label clearly as "Toxic: Halogenated Aniline - Potential Methemoglobinemia Hazard."

  • Decontamination: Wipe down all surfaces with a surfactant-based cleaner (soap/water) rather than pure organic solvents, which might spread the residue.

Emergency Response & Medical Management

Critical Note: Speed is vital. Methemoglobinemia symptoms (cyanosis, blue lips/fingernails) may be delayed 1-4 hours after exposure.

Exposure Response Workflow

Emergency_Response Start Exposure Incident Route Identify Route Start->Route Skin Dermal Contact Route->Skin Eye Eye Contact Route->Eye Inhale Inhalation Route->Inhale Wash Wash with Soap/Water (15 mins) Do NOT use Alcohol Skin->Wash Flush Eye Wash Station (15 mins) Eye->Flush Air Fresh Air + Oxygen Support Inhale->Air Medical Seek Medical Attention Alert: 'Aniline Exposure' Wash->Medical Flush->Medical Air->Medical Monitor Monitor MetHb Levels (Pulse Oximetry is unreliable) Medical->Monitor Treatment Administer Methylene Blue (If MetHb > 20-30%) Monitor->Treatment

Figure 2: Triage and response workflow for 4-Bromo-2-chloroaniline exposure.

Medical Alert Card

Researchers working with >5g of this compound should carry a wallet card stating:

"I work with Aniline Derivatives. In case of collapse or cyanosis (blue skin), suspect Methemoglobinemia.[8] Standard Pulse Oximetry may be inaccurate. Treat with Oxygen and consider Methylene Blue."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 610169, 4-Bromo-2-chloroaniline. Retrieved from [Link]

  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • K. Alanazi, M. (2018). Drugs may be Induced Methemoglobinemia.[9] Journal of Hematology & Thromboembolic Diseases. Retrieved from [Link]

Sources

The Diverse Biological Landscape of 4-Bromo-2-chloroaniline Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Potential of Halogenated Anilines

In the ever-evolving landscape of drug discovery and development, the exploration of novel chemical scaffolds with diverse biological activities remains a cornerstone of innovation. Among these, halogenated anilines, and specifically derivatives of 4-bromo-2-chloroaniline, have emerged as a promising class of compounds with a wide spectrum of pharmacological properties. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 4-bromo-2-chloroaniline derivatives. Drawing upon field-proven insights and a comprehensive review of the scientific literature, this document aims to serve as a valuable resource for those seeking to navigate the complexities and unlock the opportunities presented by this fascinating chemical entity. We will delve into the nuances of their anticancer, antimicrobial, and anti-inflammatory activities, supported by mechanistic insights, structure-activity relationships, and detailed experimental protocols to empower your research endeavors.

The Core Moiety: Understanding 4-Bromo-2-chloroaniline

4-Bromo-2-chloroaniline is a halogenated aromatic amine that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a benzene ring substituted with bromine and chlorine atoms and an amino group, provides a unique electronic and steric environment that can be strategically modified to generate a library of derivatives with diverse biological functions. The presence of the halogen atoms, particularly bromine, is known to enhance the lipophilicity of molecules, potentially facilitating their transport across biological membranes and interaction with molecular targets.

Synthesis of 4-Bromo-2-chloroaniline and Its Derivatives

The synthesis of 4-bromo-2-chloroaniline itself can be achieved through various methods, often starting from more readily available precursors like aniline. A common multi-step synthesis involves the protection of the highly reactive amino group of aniline via acetylation, followed by electrophilic aromatic substitution to introduce the bromine and chlorine atoms at the desired positions. The final step involves the deprotection of the amino group to yield the target molecule.[2]

Derivatives, particularly Schiff bases, are a major class of compounds synthesized from 4-bromo-2-chloroaniline. These are typically formed through the condensation reaction between the primary amine of 4-bromo-2-chloroaniline and an appropriate aldehyde or ketone. This reaction introduces an imine (-C=N-) linkage, which is a key pharmacophore in many biologically active compounds. The versatility of this synthesis allows for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.

Anticancer Activity: A Promising Frontier

Derivatives of 4-bromo-2-chloroaniline, especially their Schiff base and metal complex forms, have demonstrated significant potential as anticancer agents.[3] The cytotoxic effects of these compounds have been observed against various cancer cell lines, suggesting a broad spectrum of activity.

Mechanistic Insights into Anticancer Action

While the precise mechanisms are still under active investigation, several key pathways have been implicated in the anticancer activity of these derivatives. Many Schiff bases are known to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[4] The planarity of the aromatic rings and the presence of the imine bond are thought to facilitate intercalation with DNA, disrupting its replication and transcription and ultimately leading to cell death.

Furthermore, metal complexes of 4-bromo-2-chloroaniline Schiff bases often exhibit enhanced anticancer activity compared to the free ligands. This is attributed to the coordination of the metal ion, which can alter the geometry and electronic properties of the ligand, making it more effective at interacting with biological targets. These complexes may also generate reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and cellular damage.

Experimental Protocol: Evaluation of Anticancer Activity using the MTT Assay

This protocol outlines a standard method for assessing the cytotoxicity of 4-bromo-2-chloroaniline derivatives against cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens poses a significant threat to global health. 4-Bromo-2-chloroaniline derivatives, particularly their metal complexes, have shown promising antimicrobial activity against a range of bacteria and fungi.[5][6]

Mechanisms of Antimicrobial Action

The antimicrobial mechanism of these compounds is often linked to their ability to disrupt essential cellular processes in microorganisms. The lipophilic nature of the bromo- and chloro-substituted aniline moiety can facilitate the passage of the molecule through the microbial cell membrane.

Chelation Theory: For metal complexes, the enhanced antimicrobial activity is often explained by Tweedy's chelation theory.[7] Upon chelation, the polarity of the metal ion is reduced due to the delocalization of its positive charge over the entire chelate ring. This increases the lipophilicity of the complex, allowing it to penetrate the lipid layers of the bacterial and fungal cell membranes more effectively. Once inside the cell, the metal ion can interfere with the normal functioning of enzymes and other vital cellular components, leading to microbial death.[8]

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

This protocol provides a qualitative assessment of the antimicrobial activity of 4-bromo-2-chloroaniline derivatives.

Objective: To determine the zone of inhibition of a test compound against a specific microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Nutrient agar or other suitable growth medium

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Sterile Petri dishes

  • Sterile cork borer

  • Micropipette

Procedure:

  • Media Preparation: Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). Spread the inoculum evenly over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Use a sterile cork borer to create wells of uniform diameter in the agar.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Potential: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to a wide range of diseases. Aniline derivatives have been investigated for their anti-inflammatory properties, and derivatives of 4-bromo-2-chloroaniline are also being explored in this context.[9][10]

Putative Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of aniline derivatives are thought to be mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes and the suppression of inflammatory mediator production. Some derivatives may act as inhibitors of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent inflammatory mediators. By blocking COX activity, these compounds can reduce pain, swelling, and other symptoms of inflammation. Further research is needed to specifically elucidate the anti-inflammatory pathways targeted by 4-bromo-2-chloroaniline derivatives.

Experimental Workflow: Carrageenan-Induced Paw Edema Model

This in vivo model is commonly used to screen for the acute anti-inflammatory activity of novel compounds.

G cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_induce Induction of Inflammation cluster_post Post-Treatment & Measurement Phase A Animal Acclimatization B Fasting (overnight) A->B C Grouping of Animals (Control, Standard, Test Groups) B->C D Measurement of Initial Paw Volume C->D E Administration of Vehicle (Control Group) F Administration of Standard Drug (e.g., Indomethacin) G Administration of Test Compound (4-Bromo-2-chloroaniline derivative) H Sub-plantar Injection of Carrageenan (in the right hind paw) E->H F->H G->H I Measurement of Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4 hours) H->I J Calculation of Percentage Inhibition of Edema I->J K Statistical Analysis of Data J->K

Caption: Workflow for the carrageenan-induced paw edema assay.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of 4-bromo-2-chloroaniline derivatives and their biological activity is crucial for the rational design of more potent and selective compounds. While comprehensive quantitative structure-activity relationship (QSAR) studies are still emerging for this specific class of compounds, some general trends can be observed from the existing literature.[11]

  • Role of Halogens: The presence and position of halogen atoms on the aniline ring significantly influence the biological activity. The bromine atom at the para-position and the chlorine atom at the ortho-position contribute to the lipophilicity and electronic properties of the molecule, which are critical for its interaction with biological targets.

  • The Imine Moiety in Schiff Bases: The C=N bond in Schiff bases is a key feature for their biological activity. Modifications of the substituent attached to the imine nitrogen can dramatically alter the compound's potency and selectivity.

  • Metal Ion in Complexes: The choice of the metal ion in Schiff base complexes plays a vital role in their biological activity. Different metal ions can lead to variations in the geometry, stability, and redox potential of the complex, thereby influencing its antimicrobial and anticancer effects. For instance, copper complexes have often been reported to exhibit high antimicrobial activity.[12]

Future Directions and Conclusion

Derivatives of 4-bromo-2-chloroaniline represent a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility of this scaffold allows for the creation of large and diverse chemical libraries for high-throughput screening. Future research should focus on:

  • Elucidating Detailed Mechanisms of Action: Utilizing advanced techniques in molecular and cellular biology to pinpoint the specific molecular targets and signaling pathways affected by these compounds.

  • Conducting Comprehensive QSAR Studies: To build predictive models that can guide the design of more potent and selective derivatives with improved pharmacokinetic profiles.

  • Exploring a Wider Range of Biological Activities: Investigating the potential of these compounds in other therapeutic areas, such as neurodegenerative diseases and viral infections.

References

  • In Vitro Anti-Cancer Activity of Schiff Base 2,4-Dichloro-6-(P-Tolylimino-Methyl)-Phenol and Its Transition metal complexes. ResearchGate. Available from: [Link]

  • Sakhare KB, Sarwade KN, Bharate YN, Sakhare MA. Anticancer activity of Schiff base ligand (E)-4-((5-chloro-2- -hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol- -3(2H)-one and its Co(II), Cu(II) and Zn(II) metal complexes. J Serb Chem Soc. 2024;89(2):165-175.
  • Structures of aniline derivatives (group I) and their influence on... ResearchGate. Available from: [Link]

  • 4-Bromo-2-Chloroaniline Synthesis Report. Cram. Available from: [Link]

  • Wikipedia. Aniline. Available from: [Link]

  • Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. RSC Publishing. Available from: [Link]

  • Quantitative structure activity relationships for the biotransformation and toxicity of halogenated benzene-derivatives. WUR eDepot. Available from: [Link]

  • Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. Available from: [Link]

  • Spectroscopic, anti-cancer, anti-bacterial and theoretical studies of new bivalent Schiff base complexes derived from 4-bromo-2,6-dichloroaniline. PMC. Available from: [Link]

  • Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Available from: [Link]

  • Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives. PubMed. Available from: [Link]

  • Multistep Synthesis of 2-Chloro-4-Bromoaniline | PDF | Distillation | Sodium. Scribd. Available from: [Link]

  • (PDF) Synthesis Characterization and Anti-Inflammatory Activities of Substituted Aniline Oxadiazolyl Derivatives. ResearchGate. Available from: [Link]

  • Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. Available from: [Link]

  • Aniline-containing derivatives of parthenolide: Synthesis and anti-chronic lymphocytic leukaemia activity. PMC. Available from: [Link]

  • Structure–activity relationship study of homoallylamines and related derivatives acting as antifungal agents. CONICET. Available from: [Link]

  • Theoretical and experimental investigation of anticancer activities of an acyclic and symmetrical compartmental Schiff base ligand and its Co(ii), Cu(ii) and Zn(ii) complexes. RSC Publishing. Available from: [Link]

  • Metal Complexes as Antimicrobial Agents | Request PDF. ResearchGate. Available from: [Link]

  • Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors | Crystal Growth & Design. ACS Publications. Available from: [Link]

  • Structure–activity relationships of aniline-based squaraines for distinguishable staining and bright two-photon fluorescence bioimaging in plant cells. Journal of Materials Chemistry B (RSC Publishing). Available from: [Link]

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4-Bromo-2-chloroaniline: A Strategic Scaffold for Chemoselective Cross-Coupling and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-chloroaniline (CAS: 38762-41-3) represents a "privileged scaffold" in modern organic synthesis, particularly within medicinal chemistry. Its value lies in its orthogonal reactivity profile : the molecule possesses three distinct functional handles—an amine (-NH₂), an aryl bromide (C-Br), and an aryl chloride (C-Cl)—each responding to different activation energies and catalytic systems.

This technical guide provides a validated roadmap for exploiting these differences. By leveraging the bond dissociation energy gap between C-Br (~69 kcal/mol) and C-Cl (~81 kcal/mol), researchers can execute chemoselective transformations that build complex pharmaceutical intermediates, such as RAF kinase inhibitors and antimicrobial agents, without the need for cumbersome protection/deprotection steps.

Part 1: Chemoselectivity & Reactivity Profile

The utility of 4-bromo-2-chloroaniline is defined by the "Reactivity Hierarchy." Understanding this hierarchy is the key to designing self-validating synthetic routes.

The Reactivity Hierarchy
  • Primary Amine (-NH₂): Highly nucleophilic. Reacts with electrophiles (acyl chlorides, isocyanates) or undergoes diazotization (Sandmeyer).

  • C4-Bromide: Labile to oxidative addition by Palladium(0). Reacts rapidly in Suzuki, Heck, and Buchwald-Hartwig couplings under mild conditions.

  • C2-Chloride: Sterically hindered and electronically stable. Requires specialized, electron-rich ligands (e.g., SPhos, XPhos) or higher temperatures to activate.

Visualization: The Chemoselectivity Map

The following diagram illustrates the divergent pathways available from the core scaffold.

ReactivityMap Core 4-Bromo-2-chloroaniline (Core Scaffold) Path_Br Path A: C4-Bromide (Fast Pd Insertion) Core->Path_Br Pd(PPh3)4 / Na2CO3 Path_NH2 Path B: Amine (Nucleophilic/Diazotization) Core->Path_NH2 R-NCO or NaNO2/HX Path_Cl Path C: C2-Chloride (Slow/Sterically Hindered) Core->Path_Cl Pd-XPhos / High Temp Prod_Suzuki Biaryl Intermediates (Suzuki-Miyaura) Path_Br->Prod_Suzuki Prod_Urea Ureas/Amides (Kinase Inhibitor Motifs) Path_NH2->Prod_Urea Prod_Sandmeyer Tri-Halo Benzenes (e.g., 4-Br-2-Cl-1-Iodo) Path_NH2->Prod_Sandmeyer

Caption: Chemoselectivity map showing orthogonal activation sites. Path A and Path B can be executed sequentially without affecting Path C.

Part 2: Validated Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid at the C4-Br position while retaining the C2-Cl and -NH₂ functionalities. Application: Synthesis of biaryl aniline precursors for drug development.

ParameterSpecificationRationale
Catalyst Pd(PPh₃)₄ (3-5 mol%)Sufficient for C-Br activation; less likely to activate C-Cl than electron-rich catalysts like Pd(dppf)Cl₂.
Solvent DME:Water (3:1) or Toluene:WaterDegassed biphasic system promotes solubility of inorganic bases.
Base Na₂CO₃ (2.0 equiv)Mild base prevents side reactions with the free amine.
Temperature 80°CSufficient for Br-coupling; minimizes Cl-activation (which typically requires >100°C).

Step-by-Step Methodology:

  • Degassing: Charge a reaction vessel with 4-bromo-2-chloroaniline (1.0 equiv) and Aryl-boronic acid (1.1 equiv). Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed DME/Water mixture.

  • Catalyst Addition: Add Pd(PPh₃)₄ under positive Argon pressure.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Self-Validating Check: Monitor via TLC. The starting material (more polar) should disappear. If the reaction proceeds too long or too hot, a third spot (bis-coupled product) may appear—terminate immediately if observed.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Sandmeyer Transformation (Synthesis of Tri-Halides)

Objective: Convert the -NH₂ group to an Iodine, creating 4-bromo-2-chloro-1-iodobenzene. Application: This creates a versatile "tri-halo" scaffold where I, Br, and Cl can be addressed sequentially (I > Br > Cl).

Methodology:

  • Diazotization: Dissolve 4-bromo-2-chloroaniline in concentrated HCl/Water (1:1) and cool to 0–5°C (Critical for stability).

  • Nitrite Addition: Dropwise addition of NaNO₂ (1.1 equiv) solution, maintaining temp <5°C. Stir for 30 min.

    • Self-Validating Check: Starch-iodide paper should turn blue instantly (excess nitrite).

  • Iodination: Add a solution of KI (1.5 equiv) slowly. Expect vigorous gas evolution (N₂).

  • Completion: Allow to warm to RT and stir for 2 hours.

  • Quench: Treat with saturated NaHSO₃ to remove excess iodine (color change from purple/brown to yellow).

Part 3: Pharmaceutical Application (Case Study)

Synthesizing RAF Kinase Inhibitor Analogs

Kinase inhibitors like Vemurafenib and Sorafenib often utilize a "Tail-Linker-Head" architecture. 4-Bromo-2-chloroaniline serves as an ideal "Tail" unit where the halogen pattern dictates binding affinity in the hydrophobic pocket of the kinase.

Workflow: The Urea Linker Strategy Many RAF inhibitors utilize a diaryl urea linker. The synthesis below demonstrates how to construct this using 4-bromo-2-chloroaniline.

DrugSynthesis Start Starting Material: 4-Bromo-2-chloroaniline Step1 Step 1: Isocyanate Formation (Reaction with Triphosgene) Start->Step1 Triphosgene, Et3N, THF, 0°C Inter1 Intermediate: 4-Bromo-2-chlorophenyl isocyanate Step1->Inter1 Step2 Step 2: Urea Coupling (React with Heterocyclic Amine) Inter1->Step2 Add Amino-Heterocycle (e.g., 4-aminopyridine) Final Target Scaffold: Diaryl Urea Kinase Inhibitor Step2->Final Formation of Urea Linkage

Caption: Synthesis of a generic Type II Kinase Inhibitor scaffold using the amine handle of 4-bromo-2-chloroaniline.

Mechanistic Insight: The electron-withdrawing nature of the halogens (Br and Cl) on the aniline ring decreases the basicity of the amine, making it less nucleophilic. Therefore, converting it to an isocyanate (using triphosgene) is often more efficient than reacting it directly with another isocyanate.

Part 4: Physical Properties & Safety Data

Key Physical Data
PropertyValueSource
Molecular Weight 206.47 g/mol PubChem [1]
Melting Point 70–72 °CSigma-Aldrich [2]
Appearance White to off-white crystalline solidExperimental
Solubility Soluble in DMSO, MeOH, EtOAc; Insoluble in WaterExperimental
Safety & Handling (GHS Classifications)
  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.

  • Acute Toxicity (Dermal): Category 4 (H312) - Harmful in contact with skin.

  • Skin Irritation: Causes skin irritation.

  • Storage: Store under inert gas (Argon/Nitrogen). Light sensitive (halides can degrade over time).

Expert Handling Tip: Halogenated anilines are readily absorbed through the skin. Double-gloving (Nitrile) and working in a fume hood are mandatory. In case of spill, do not use bleach (can form chloramines); adsorb with sand/vermiculite.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 610169, 4-Bromo-2-chloroaniline. Retrieved from [Link]

  • Wei, Z. B., Liu, Z. H., Ye, J. L., & Zhang, H. K. (2010). 4-Bromo-2-chloroaniline.[1][2][3][4] Acta Crystallographica Section E: Structure Reports Online, 66(2), o250. Retrieved from [Link][2][3]

Sources

Unveiling the Solid-State Architecture of 4-Bromo-2-chloroaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: The Significance of Halogenated Anilines in Drug Discovery and Materials Science

Halogenated anilines are a critical class of chemical intermediates, forming the foundational scaffolds for a diverse array of pharmaceuticals, agrochemicals, and advanced materials.[1] The specific placement of halogen atoms on the aniline ring profoundly influences the molecule's steric and electronic properties, thereby dictating its reactivity and intermolecular interactions. Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for predicting their behavior in various applications, from crystal engineering to the rational design of bioactive compounds. This in-depth technical guide focuses on the crystal structure of 4-Bromo-2-chloroaniline, a key building block in organic synthesis.[2][3] We will delve into its molecular geometry, the intricate network of intermolecular forces that govern its crystal packing, and the experimental methodologies employed to elucidate its structure. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the solid-state properties of this important compound.

Molecular Structure and Conformation: A Planar Scaffold

The single-crystal X-ray diffraction analysis of 4-Bromo-2-chloroaniline reveals a molecule that is nearly planar.[1][4] The root-mean-square (r.m.s.) deviation for the non-hydrogen atoms from the mean plane of the molecule is a mere 0.018 Å, indicating a high degree of planarity.[4] This structural feature is significant as it can influence π-π stacking interactions in the crystal lattice and impact the molecule's ability to fit into the active sites of biological targets.

The fundamental chemical and physical properties of 4-Bromo-2-chloroaniline are summarized in the table below:

PropertyValueReference
Chemical Formula C₆H₅BrClN[5]
Molecular Weight 206.47 g/mol [5]
Appearance White to light yellow crystalline powder[2][3][6]
Melting Point 69.0 to 72.0 °C[3][7]
CAS Number 38762-41-3[6]

Crystallographic Analysis: Elucidating the Three-Dimensional Structure

The determination of the crystal structure of 4-Bromo-2-chloroaniline was achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the arrangement of atoms within a crystalline solid.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the key steps involved in the crystallographic analysis of 4-Bromo-2-chloroaniline, based on the published study by Wei et al. (2010).[1][4]

  • Crystal Growth: Colorless, needle-like single crystals of 4-Bromo-2-chloroaniline were obtained by the slow evaporation of a petroleum ether solution.[1] The quality of the crystal is paramount for obtaining high-resolution diffraction data.

  • Data Collection: A suitable single crystal with dimensions of approximately 0.7 × 0.19 × 0.15 mm was mounted on a Bruker SMART CCD diffractometer.[1] The data was collected at a temperature of 298 K using Mo Kα radiation (λ = 0.71073 Å).[1] A series of φ and ω scans were performed to collect a complete dataset.[1]

  • Data Reduction and Structure Solution: The collected diffraction data was processed using the SAINT software package.[1] The structure was solved using direct methods with the SHELXTL program.[1]

  • Structure Refinement: The structural model was refined against F² using a full-matrix least-squares method.[1] Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

The workflow for single-crystal X-ray diffraction is illustrated in the diagram below:

experimental_workflow cluster_synthesis Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination start Dissolve 4-Bromo-2-chloroaniline in Petroleum Ether evaporation Slow Evaporation start->evaporation crystal Obtain Single Crystals evaporation->crystal mount Mount Crystal on Diffractometer crystal->mount xray Irradiate with Mo Kα X-rays mount->xray collect Collect Diffraction Data (φ and ω scans) xray->collect reduce Data Reduction (SAINT) collect->reduce solve Structure Solution (SHELXTL) reduce->solve refine Structure Refinement solve->refine final_structure Final Crystal Structure refine->final_structure

Caption: Experimental workflow for the single-crystal X-ray diffraction analysis of 4-Bromo-2-chloroaniline.

Crystallographic Data

The crystal structure of 4-Bromo-2-chloroaniline was determined to be in the orthorhombic crystal system with the space group P2₁2₁2₁.[1] The detailed crystallographic data are summarized in the table below.

ParameterValueReference
Crystal System Orthorhombic[1][4]
Space Group P2₁2₁2₁[1]
a (Å) 10.965 (4)[1][4]
b (Å) 15.814 (6)[1][4]
c (Å) 4.0232 (15)[1][4]
V (ų) 697.7 (4)[1][4]
Z 4[1][4]
Calculated Density (Mg m⁻³) 1.965[1]
Radiation Mo Kα (λ = 0.71073 Å)[1]
Temperature (K) 298[1][4]
Final R-factor (R₁) 0.033[1][4]
Weighted R-factor (wR₂) 0.081[1][4]

Supramolecular Assembly: A Network of Hydrogen Bonds

The crystal packing of 4-Bromo-2-chloroaniline is not merely a random aggregation of molecules. Instead, it is a well-ordered, three-dimensional architecture stabilized by a network of intermolecular hydrogen bonds.[1][4] These non-covalent interactions are crucial in determining the physical properties of the crystal, such as its melting point and solubility.

In the crystal lattice, molecules of 4-Bromo-2-chloroaniline are linked together by two primary types of hydrogen bonds:

  • N—H···N Hydrogen Bonds: One of the hydrogen atoms of the amine group forms a hydrogen bond with the nitrogen atom of an adjacent molecule.[1][4]

  • N—H···Br Hydrogen Bonds: The other amine hydrogen atom engages in a weaker hydrogen bond with the bromine atom of a neighboring molecule.[1][4]

These hydrogen bonding interactions create sheets of molecules within the crystal structure.[4] The geometry of these hydrogen bonds is detailed in the table below.

Donor—H···AcceptorD—H (Å)H···A (Å)D···A (Å)D—H···A (°)Reference
N1—H1A···N10.862.343.172 (4)164[1]
N1—H1B···Br10.863.043.719 (3)137[1]

The intermolecular hydrogen bonding network is visualized in the following diagram:

hydrogen_bonding cluster_mol1 Molecule 1 N1_1 N1 H1A_1 N1_1->H1A_1 0.86 Å H1B_1 N1_1->H1B_1 0.86 Å N1_2 N1 H1A_1->N1_2 N-H···N (2.34 Å) Br1_3 Br1 H1B_1->Br1_3 N-H···Br (3.04 Å) Br1_1 Br1

Caption: Intermolecular hydrogen bonding interactions in the crystal structure of 4-Bromo-2-chloroaniline.

Synthesis of 4-Bromo-2-chloroaniline: A Practical Approach

For researchers requiring this compound as a starting material, a reliable synthesis protocol is essential. While several methods exist, a common approach involves the electrophilic bromination of 2-chloroaniline.[6] A representative procedure is outlined below.

Experimental Protocol: Synthesis from o-Chloroaniline

This protocol is adapted from a general procedure for the synthesis of 4-Bromo-2-chloroaniline.[7]

  • Reaction Setup: In a 50 mL three-neck flask equipped with a magnetic stirrer, dissolve 254 mg (2 mmol) of o-chloroaniline and 143 mg (1.2 mmol) of potassium bromide in 10 mL of a 9:1 (v/v) mixture of acetic acid and water.[7]

  • Bromination: While stirring the solution at 25 °C in a thermostatic water bath, slowly add 1.8 g (1.8 mmol) of a brominating agent such as ZnAl-BrO₃-LDHs over a period of 15 minutes.[7] Continue stirring for 1 hour.[7]

  • Workup: After the reaction is complete, extract the mixture with dichloromethane (2 x 10 mL).[7] Combine the organic layers.

  • Purification: Add silica gel to the combined organic phases and remove the dichloromethane by rotary evaporation.[7] Purify the crude product by column chromatography on silica gel, eluting with a 10:1 (v/v) mixture of petroleum ether and ethyl acetate to yield the final product.[7]

An alternative multi-step synthesis starting from aniline has also been reported, involving acetylation, bromination, chlorination, and subsequent deacetylation.[8][9]

The synthetic pathway from o-chloroaniline is depicted below:

synthesis_pathway start o-Chloroaniline reagents + KBr, ZnAl-BrO₃-LDHs AcOH/H₂O, 25°C product 4-Bromo-2-chloroaniline reagents->product

Caption: Synthetic route to 4-Bromo-2-chloroaniline from o-chloroaniline.

Conclusion: From Molecular Structure to Material Properties

The detailed crystallographic investigation of 4-Bromo-2-chloroaniline provides invaluable insights into its solid-state behavior. The near-planar molecular geometry and the intricate network of N—H···N and N—H···Br hydrogen bonds are the defining features of its crystal structure. This comprehensive understanding of its three-dimensional architecture is not merely an academic exercise; it is fundamental for researchers and scientists working in drug development and materials science. By elucidating the structure-property relationships of this key synthetic intermediate, we can better predict its reactivity, solubility, and potential for polymorphism, ultimately enabling the more efficient design and synthesis of novel functional molecules.

References

  • Wei, Z., Liu, Z., Ye, J., & Zhang, H. (2010). 4-Bromo-2-chloroaniline. Acta Crystallographica Section E: Structure Reports Online, 66(2), o250. [Link]

  • Cram. (n.d.). 4-Bromo-2-Chloroaniline Synthesis Report. Retrieved February 7, 2026, from [Link]

  • Wei, Z., Liu, Z., Ye, J., & Zhang, H. (2010). 4-Bromo-2-chloroaniline. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 2), o250. [Link]

  • PubChem. (n.d.). 4-Bromo-2-chloroaniline. Retrieved February 7, 2026, from [Link]

  • NIST. (n.d.). 2-Bromo-4-chloroaniline. Retrieved February 7, 2026, from [Link]

  • Bae, Y. (2023). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. [Link]

  • Changzhou Standard Chemical Co., Ltd. (n.d.). 4-Bromo-2-chloroaniline. Retrieved February 7, 2026, from [Link]

Sources

Methodological & Application

4-Bromo-2-chloroaniline: Strategic Applications and Reaction Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthetic Chemist

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the reaction conditions and synthetic utility of 4-Bromo-2-chloroaniline. As a key halogenated aromatic intermediate, its strategic application in constructing complex molecular architectures is significant.[1][2] This note outlines a reliable multi-step synthesis protocol starting from aniline, followed by in-depth procedures for key transformations including N-acylation, Sandmeyer reactions, and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical utility.

Introduction and Physicochemical Profile

4-Bromo-2-chloroaniline is a substituted aromatic amine featuring two distinct halogen atoms, bromine and chlorine, positioned at the C4 and C2 positions respectively. This substitution pattern makes it a valuable and versatile building block in medicinal chemistry and materials science. The differential reactivity of the C-Br and C-Cl bonds, along with the nucleophilic and directing properties of the amino group, allows for selective and sequential chemical modifications.

The compound typically appears as a white to off-white or pale yellow crystalline solid.[3] It is stable under normal storage conditions in a cool, dry, and well-ventilated area away from incompatible substances.[3]

Table 1: Physicochemical Properties of 4-Bromo-2-chloroaniline

PropertyValueSource
IUPAC Name 4-bromo-2-chloroanilinePubChem[4]
CAS Number 38762-41-3Sigma-Aldrich[5]
Molecular Formula C₆H₅BrClNPubChem[4]
Molecular Weight 206.47 g/mol PubChem[4]
Melting Point 70-72 °CChemicalBook[6]
Appearance White to off-white crystalline solidGuidechem[3]
Solubility Sparingly soluble in waterGuidechem[3]

Safety and Handling

Proper safety precautions are paramount when handling 4-Bromo-2-chloroaniline. It is classified as harmful and may cause irritation upon contact with skin and eyes.[3] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Table 2: GHS Hazard Classifications

Hazard CodeDescriptionSource
H302 Harmful if swallowedPubChem[4]
H312 Harmful in contact with skinPubChem[4]
H332 Harmful if inhaledPubChem[4]
H373 May cause damage to organs through prolonged or repeated exposurePubChem[4]

Note: This is a summary. Always consult the full Safety Data Sheet (SDS) from your supplier before use.

Synthesis of 4-Bromo-2-chloroaniline from Aniline

A common and instructive route to 4-Bromo-2-chloroaniline involves a four-step sequence starting from aniline. This method highlights key principles of protecting group chemistry and electrophilic aromatic substitution.[7]

Causality and Strategy

The amino group of aniline is a powerful activating group, making direct halogenation difficult to control and prone to over-reaction and oxidation. To overcome this, the amine is first "protected" by converting it into an acetamido group (-NHCOCH₃). This amide is still an ortho-, para-director but is significantly less activating, allowing for more selective halogenation. The bulky nature of the acetamido group sterically hinders the ortho positions, favoring substitution at the para position first. Following para-bromination, a subsequent chlorination is directed to the ortho position. Finally, the protecting group is removed via hydrolysis to yield the target aniline.[7]

G cluster_0 Multi-Step Synthesis Workflow Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Step 1: Acetylation (Protection) Bromoacetanilide 4-Bromoacetanilide Acetanilide->Bromoacetanilide Step 2: Bromination (Electrophilic Aromatic Substitution) ChloroBromoAcetanilide 4-Bromo-2-chloroacetanilide Bromoacetanilide->ChloroBromoAcetanilide Step 3: Chlorination (Electrophilic Aromatic Substitution) FinalProduct 4-Bromo-2-chloroaniline ChloroBromoAcetanilide->FinalProduct Step 4: Hydrolysis (Deprotection)

Caption: Workflow for the multi-step synthesis of 4-Bromo-2-chloroaniline.

Protocol 1: Multi-Step Synthesis

This protocol is adapted from established laboratory procedures.[7][8]

Step 1: Synthesis of Acetanilide (Protection)

  • In a 250 mL Erlenmeyer flask, add 1.2 mL of aniline to 33 mL of 0.4 N hydrochloric acid. Stir to dissolve.

  • In a separate beaker, dissolve ~2.1 g of sodium acetate in 7 mL of water.

  • To the aniline solution, add 1.5 mL of acetic anhydride, and immediately follow with the sodium acetate solution.

  • Stir the mixture vigorously and cool in an ice-water bath for 10-15 minutes until a white crystalline product forms.

  • Collect the acetanilide by vacuum filtration, wash with ice-cold water, and air dry.

Step 2: Synthesis of 4-Bromoacetanilide (Bromination)

  • In a conical vial, dissolve the dried acetanilide (~0.5 g) in 4 mL of glacial acetic acid.

  • While stirring, add 0.6 mL of a 33% bromine solution in acetic acid dropwise.

  • Stir for an additional 10 minutes at room temperature.

  • Pour the reaction mixture into a beaker containing 25 mL of ice-cold water and stir.

  • Collect the precipitated 4-bromoacetanilide by vacuum filtration and wash with cold water.

Step 3: Synthesis of 4-Bromo-2-chloroacetanilide (Chlorination)

  • Suspend the 4-bromoacetanilide (~0.5 g) in a mixture of 1 mL of concentrated HCl and 1.6 mL of glacial acetic acid in a conical vial.[7]

  • Warm gently on a steam bath or hot plate until the solid dissolves, then cool the solution in an ice bath for 10 minutes.

  • In a separate vial, prepare a solution of sodium chlorate (150 mg) in 0.5 mL of water.

  • Add the sodium chlorate solution dropwise to the cold, stirred 4-bromoacetanilide solution over 2 minutes. Caution: Chlorine gas may be evolved. Perform in a fume hood.

  • Allow the reaction to stir at room temperature for 30-60 minutes.

  • Collect the product by vacuum filtration and wash thoroughly with ice-cold water.

Step 4: Synthesis of 4-Bromo-2-chloroaniline (Deprotection)

  • Place the crude 4-bromo-2-chloroacetanilide (~0.5 g) in a 10 mL conical vial.

  • Add 2 mL of 95% ethanol and 1 mL of concentrated hydrochloric acid.[7]

  • Fit the vial with a water condenser and heat the mixture under reflux for 30 minutes.

  • After reflux, pour the hot solution into a beaker containing ~5 g of ice.

  • Slowly add 1 mL of 14 N sodium hydroxide solution dropwise while stirring to neutralize the acid and precipitate the free amine.[7] The solution should be basic to pH paper.

  • Collect the crude 4-bromo-2-chloroaniline by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the product from methanol or hexane for purification.[7][8]

Key Reactions and Protocols

Sandmeyer Reaction: Diazotization and Substitution

The Sandmeyer reaction is a powerful transformation that allows for the replacement of the amino group of an aryl amine with a wide variety of substituents via a diazonium salt intermediate.[9] This is particularly useful for introducing nucleophiles like -Cl, -Br, -CN, or -OH into an aromatic ring in patterns not easily achieved by direct substitution.

Causality and Mechanism: The reaction proceeds in two stages. First, the primary amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form a relatively unstable diazonium salt. In the second stage, this salt is treated with a copper(I) salt (e.g., CuBr, CuCl), which catalyzes the decomposition of the diazonium salt with the evolution of N₂ gas and the installation of the nucleophile.

G cluster_1 Sandmeyer Reaction Workflow Aniline 4-Bromo-2-chloroaniline Diazonium Arenediazonium Salt Aniline->Diazonium Step 1: Diazotization (NaNO₂, HBr, 0-5 °C) Product Substituted Arene (e.g., 1,4-Dibromo-2-chlorobenzene) Diazonium->Product Step 2: Substitution (CuBr, Heat)

Caption: General workflow for a Sandmeyer reaction.

Protocol 2: Sandmeyer Bromination

This protocol describes the conversion of 4-Bromo-2-chloroaniline to 1,4-Dibromo-2-chlorobenzene.

  • In a 100 mL beaker, dissolve 2.06 g (10 mmol) of 4-Bromo-2-chloroaniline in 10 mL of 48% hydrobromic acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate vial, dissolve 0.76 g (11 mmol) of sodium nitrite in 3 mL of water and cool it in the ice bath.

  • Add the cold sodium nitrite solution dropwise to the aniline solution, keeping the temperature below 5 °C. Stir for an additional 15 minutes after the addition is complete to form the diazonium salt.

  • In a separate 250 mL flask, prepare the copper(I) bromide catalyst by dissolving 1.5 g of CuBr in 5 mL of 48% HBr.

  • Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution. Caution: Vigorous evolution of N₂ gas occurs.

  • After the addition is complete, warm the mixture gently on a steam bath to 50-60 °C for 20 minutes to ensure complete reaction.

  • Cool the mixture to room temperature. The product will separate as a dense oil or solid.

  • Extract the product with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with 1 M NaOH, then with water, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify by column chromatography (silica gel, hexane) or distillation.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds. For 4-Bromo-2-chloroaniline, the C-Br bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed cross-coupling conditions. This allows for selective functionalization at the C4 position.

Causality and Mechanism: The reaction involves a catalytic cycle with a Pd(0) species. The cycle begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst. This is followed by transmetalation with an organoboron species (in the presence of a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for achieving high yields.

Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes a typical procedure for coupling 4-Bromo-2-chloroaniline with phenylboronic acid.

  • To an oven-dried Schlenk flask, add 4-Bromo-2-chloroaniline (206 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and a suitable base such as Na₂CO₃ (212 mg, 2.0 mmol).[10]

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%), or a combination of Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and a ligand like SPhos (8.2 mg, 0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add 5 mL of a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Table 3: Typical Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/LigandProvides the active Pd(0) species for the catalytic cycle.
Ligand PPh₃, SPhos, XPhosStabilizes the palladium center and facilitates key steps in the cycle.
Base K₂CO₃, Na₂CO₃, K₃PO₄Activates the boronic acid for the transmetalation step.
Solvent Dioxane/H₂O, Toluene, DMASolubilizes reactants and influences reaction rate and selectivity.
Temperature 80 - 110 °CProvides activation energy for the reaction to proceed at a reasonable rate.

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized compounds.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.37 (d, J = 2.2 Hz, 1H), 7.15 (dd, J = 8.5, 2.2 Hz, 1H), 6.63 (d, J = 8.6 Hz, 1H), 4.02 (br s, 2H).[11]

  • ¹³C NMR (101 MHz, CDCl₃): δ 142.1, 131.6, 130.5, 119.9, 116.8, 109.3.[11]

  • IR Spectroscopy: Characteristic peaks for the N-H stretches of the primary amine will be observed around 3300-3500 cm⁻¹.[7]

  • Mass Spectrometry: The molecular ion peak will show a characteristic isotopic pattern for the presence of one bromine and one chlorine atom. For the parent compound, major peaks would be expected around m/z 205, 207, and 209.[12]

References

  • Wikipedia. Aniline. [Link]

  • Scribd. Prepartion of 4 Bromo 2 Chloroacetanilde. [Link]

  • Wei, Z.-B., et al. (2010). 4-Bromo-2-chloroaniline. Acta Crystallographica Section E: Structure Reports Online, 66(2), o250. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • MDPI. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Google Patents. Process for the preparation of 2-chloro and 2,6-dichloroanilines.
  • Wikipedia. Sandmeyer reaction. [Link]

  • Bae, Y. (2023). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. [Link]

  • Wei, Z.-B., et al. (2010). 4-Bromo-2-chloroaniline. ResearchGate. [Link]

  • PubChem. 4-Bromo-2-chloroaniline. [Link]

  • Scribd. Multistep Synthesis of 2-Chloro-4-Bromoaniline. [Link]

Sources

Application Note: Chemoselective Synthesis of Heterocyclic Scaffolds from 4-Bromo-2-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utility of 4-Bromo-2-chloroaniline as a high-value linchpin in the synthesis of fused nitrogen heterocycles. Unlike simple anilines, this precursor offers a unique chemoselective hierarchy : a nucleophilic amino group, a labile C-Br bond (facile oxidative addition), and a sterically demanding, less reactive C-Cl bond. We present three validated workflows to convert this single precursor into 6-bromo-8-chloroquinoline , substituted indoles , and benzimidazole cores, while preserving halogen handles for late-stage diversification.

Introduction: The Chemoselective Advantage[1]

In medicinal chemistry, the "scaffold-hopping" strategy requires building blocks that allow orthogonal functionalization. 4-Bromo-2-chloroaniline is ideal because its substituents possess distinct bond dissociation energies (BDE) and reactivity profiles:

  • 
     (Nucleophile):  The primary handle for condensation and cyclization.[1]
    
  • C4-Br (Reactive Electrophile):

    
    .[1] Highly susceptible to Palladium-catalyzed oxidative addition (Suzuki, Buchwald-Hartwig) under mild conditions.
    
  • C2-Cl (Latent Electrophile):

    
    .[1] Remains inert during standard C-Br couplings, allowing for sequential functionalization or serving as a steric blocker to influence regioselectivity.[1]
    

This guide provides protocols that retain these halogen handles during the cyclization phase, enabling the creation of "pre-functionalized" libraries.

Reaction Landscape

The following diagram illustrates the divergent pathways covered in this guide:

ReactionLandscape Start 4-Bromo-2-chloroaniline Step1 Condensation (EMME, 140°C) Start->Step1 Gould-Jacobs Step2 Iodination (NIS, Ag2SO4) Start->Step2 Electrophilic Sub. Step3 Nitration & Reduction Start->Step3 HNO3 / SnCl2 Prod1 6-Bromo-8-chloro- 4-hydroxyquinoline Step1->Prod1 Cyclization (250°C) Inter2 2-Chloro-4-bromo- 6-iodoaniline Step2->Inter2 Prod2 Larock Indole Synthesis Inter2->Prod2 Pd(OAc)2, Alkyne Prod3 Benzimidazole Derivatives Step3->Prod3 R-CHO / Acid

Figure 1: Divergent synthesis pathways from 4-Bromo-2-chloroaniline to three distinct heterocyclic cores.

Module A: Quinoline Synthesis (Gould-Jacobs Protocol)[2][3]

The Gould-Jacobs reaction is the most robust method for converting this aniline into a quinoline scaffold.[1] It is particularly valuable because it tolerates the halogen substituents, yielding a 6-bromo-8-chloro-4-hydroxyquinoline. This core is a known precursor for fluoroquinolone antibiotics.[1]

Mechanism & Logic[1]
  • Condensation: Aniline reacts with Diethyl ethoxymethylenemalonate (EMME) to form an enamine.[1]

  • Cyclization: Thermal electrocyclic ring closure forms the pyridine ring.[1]

  • Regiochemistry: The cyclization occurs ortho to the amine.[1] Since one ortho position is blocked by Chlorine (C2), cyclization occurs exclusively at the unsubstituted C6 position (which becomes C8 in the quinoline, but due to numbering shifts, the Cl at C2 ends up at C8 of the quinoline).[1]

Correction on Numbering:

  • Aniline:

    
     (1), Cl (2), Br (4).
    
  • Quinoline Product: Nitrogen (1), Carbon from Aniline-C2 (8), Carbon from Aniline-C4 (6).

  • Final Product: Ethyl 6-bromo-8-chloro-4-hydroxyquinoline-3-carboxylate.

Detailed Protocol

Reagents:

  • 4-Bromo-2-chloroaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) – Critical for heat transfer

  • Petroleum ether / Ethanol (for washing)

Step-by-Step:

  • Condensation (Enamine Formation):

    • In a round-bottom flask equipped with a Dean-Stark trap, mix 4-Bromo-2-chloroaniline (10 mmol) and EMME (11 mmol).

    • Heat to 110–120°C for 2–3 hours.

    • Observation: Ethanol is evolved.[1][2] The reaction is complete when ethanol ceases to distill.[1]

    • Checkpoint: Solidification often occurs upon cooling.[1] Recrystallize the intermediate (enamine) from ethanol if high purity is required, though crude is often sufficient.[1]

  • Thermal Cyclization:

    • Heat Dowtherm A (10 mL per gram of substrate) to a rolling reflux (~257°C ).

    • Safety Note: This temperature is extreme.[1] Use a sand bath or heating mantle with high-grade glassware.[1] Ensure the condenser is efficient.

    • Add the enamine intermediate portion-wise or as a solution in minimal hot Dowtherm to the refluxing solvent.[1]

    • Reasoning: Rapid addition to high heat favors the kinetic cyclization over polymerization.[1]

    • Reflux for 30–60 minutes.[1]

  • Isolation:

    • Cool the mixture to room temperature. The quinoline ester usually precipitates.[1]

    • Add petroleum ether (non-polar) to dilute the Dowtherm A and maximize precipitation.[1]

    • Filter the solid.[1][3][4] Wash copiously with hexane/petroleum ether to remove residual high-boiling solvent.[1]

    • Yield Expectation: 60–75%.[1]

Data Summary:

ParameterSpecification
Temperature 250–260°C (Cyclization)
Time 30–60 min
Solvent Dowtherm A
Product Ethyl 6-bromo-8-chloro-4-hydroxyquinoline-3-carboxylate

Module B: Indole Synthesis (Modified Larock)

Direct Fischer indole synthesis is often harsh and can lead to mixtures with halogenated anilines.[1] A more controlled approach involves iodination followed by the Larock Indole Synthesis .[1] This preserves the valuable Bromine and Chlorine handles.[1]

Protocol Logic[1][5][6]
  • Regioselective Iodination: We need an iodine at the ortho position (C6) to facilitate Pd-insertion.[1] The C2 (Cl) and C4 (Br) positions block the other sites, directing iodination to C6.[1]

  • Larock Annulation: Pd-catalyzed coupling of the o-iodoaniline with an internal alkyne.[1]

Detailed Protocol

Step 1: Iodination (Synthesis of 4-Bromo-2-chloro-6-iodoaniline)

  • Reagents: Substrate (1.0 eq), Iodine (1.0 eq), Silver Sulfate (

    
    , 1.0 eq) in Ethanol.
    
  • Procedure: Stir at room temperature for 2–4 hours. Filter off the AgI precipitate.[1] Evaporate solvent.[1]

  • Why:

    
     acts as a halogen scavenger, driving the electrophilic aromatic substitution efficiently under mild conditions.[1]
    

Step 2: Larock Cyclization

  • Reagents:

    • 4-Bromo-2-chloro-6-iodoaniline (1.0 eq)

    • Internal Alkyne (e.g., Diphenylacetylene) (1.2 eq)

    • 
       (5 mol%)
      
    • 
       or 
      
      
      
      (2.0 eq)
    • DMF (Dimethylformamide)

  • Procedure:

    • Combine reagents in a pressure tube or Schlenk flask under Argon.

    • Heat to 100°C for 12–24 hours.

    • Mechanism: Pd inserts into the weak C-I bond (leaving C-Br and C-Cl intact).[1] The alkyne inserts, followed by intramolecular amine attack.[1]

    • Workup: Dilute with water, extract with EtOAc.

  • Outcome: A 2,3-disubstituted indole retaining the 5-bromo and 7-chloro substituents (numbering shifts in indole).

Module C: Benzimidazole Synthesis

This pathway targets the formation of the imidazole ring fused to the benzene core.[1]

Protocol Logic

Since we lack a pre-existing diamine, we must introduce a nitrogen at the C6 position via nitration, followed by reduction.[1]

Step 1: Nitration

  • Reagents:

    
     / 
    
    
    
    .[1]
  • Condition:

    
     to RT.
    
  • Selectivity: The amino group is a strong ortho/para director.[1] Para is blocked (Br).[1] C2 is blocked (Cl).[1] Nitration occurs exclusively at C6.[1]

  • Product: 4-Bromo-2-chloro-6-nitroaniline.

Step 2: Reduction

  • Reagents:

    
     in Ethanol/HCl or 
    
    
    
    .
  • Note: Avoid catalytic hydrogenation (

    
    ) as it will likely de-halogenate the C-Br and C-Cl bonds. Chemical reduction (
    
    
    
    or
    
    
    ) is chemoselective for the nitro group.[1]
  • Product: 3-Bromo-5-chlorobenzene-1,2-diamine.

Step 3: Cyclization

  • Reagents: Carboxylic acid (R-COOH) or Aldehyde (R-CHO) + Oxone.

  • Procedure (Phillips-type): Reflux the diamine with the carboxylic acid in 4N HCl.

  • Product: 4-Chloro-6-bromo-2-substituted-benzimidazole.

Chemoselectivity & Functionalization Guide

Once the heterocycle is formed, the halogen handles allow for specific elaboration.[1]

Reactivity Hierarchy

When applying cross-coupling conditions (Suzuki, Sonogashira) to the final heterocycle:

  • First Coupling (C-Br):

    • Catalyst:

      
       or 
      
      
      
      .
    • Temp: 60–80°C.[1]

    • Result: The Bromine is substituted.[1][2][4][5][6][7][8] The Chlorine remains intact.[1]

  • Second Coupling (C-Cl):

    • Catalyst: Requires electron-rich, bulky ligands (e.g., Buchwald ligands like XPhos, SPhos) or

      
      .
      
    • Temp: >100°C.[1][6]

    • Result: The Chlorine is substituted.[1][4][5][6][8]

Visualization of Chemoselectivity

Chemoselectivity Substrate Heterocycle Core (Contains Br & Cl) Step1 Step 1: Mild Pd-Coupling (Pd(PPh3)4, 80°C) Substrate->Step1 Inter Intermediate (Br replaced, Cl intact) Step1->Inter Chemoselective at C-Br Step2 Step 2: Harsh Pd-Coupling (Pd-XPhos, 110°C) Inter->Step2 Final Di-functionalized Heterocycle Step2->Final Activation of C-Cl

Figure 2: Sequential functionalization strategy exploiting BDE differences between C-Br and C-Cl.

References

  • Gould-Jacobs Reaction Overview & Mechanism. Wikipedia.[1] Available at: [Link][2]

  • Microwave-Assisted Gould-Jacobs Synthesis. Biotage Application Note AN56. Available at: [Link] (Referenced via search snippet 1.6).[1]

  • Palladium-Catalyzed Indole Synthesis (Larock/Nazare). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 4-chloroquinolines (Antimalarial Scaffolds). ResearchGate. Available at: [Link] (Referenced via search snippet 1.2).[1]

Sources

Application Note: Diazotization of 4-Bromo-2-Chloroaniline

[1]

Executive Summary

This guide details the protocol for the diazotization of 4-bromo-2-chloroaniline (CAS: 38762-41-3) .[1] Unlike simple aniline, this substrate possesses two electron-withdrawing halogen substituents (Br at para, Cl at ortho), which significantly reduce the basicity of the amino group (

1

This note provides two validated workflows:

  • Method A (Homogeneous): Sulfuric/Acetic acid system for high-purity laboratory scale (1g – 50g).

  • Method B (Heterogeneous/Pulping): Hydrochloric acid suspension system for scale-up (>50g).

Mechanistic Insight & Challenges

The "Weak Base" Problem

The primary challenge is the electronic deactivation of the amine. The ortho-chlorine atom exerts an inductive electron-withdrawing effect (-I) and a steric hindrance effect, while the para-bromine exerts a further -I effect.[1]

  • Consequence 1: The amine is difficult to protonate in dilute aqueous acids, leading to free amine precipitating out of solution.[1]

  • Consequence 2: The equilibrium concentration of the active nitrosating species (

    
    ) must be high to drive the reaction forward.[1]
    
Reaction Pathway

The reaction requires the generation of the nitrosonium ion (


1

DiazotizationMechanismAmine4-Bromo-2-chloroaniline(Weak Base)SaltAnilinium Salt(Equilibrium)Amine->Salt + H+N_AmineN-NitrosoamineAmine->N_Amine + NO+ (Slow Step)AcidAcid (HX)ProtonationSalt->Amine - H+ (Rate Limiting)NitriteNaNO2 + HX(Nitrosation Source)NitrosoniumNO+ / H2NO2+Nitrite->Nitrosonium DehydrationNitrosonium->N_AmineDiazoniumDiazonium Salt(Ar-N2+ X-)N_Amine->Diazonium - H2O(Irreversible)

Figure 1: Mechanistic pathway highlighting the equilibrium challenge.[1] High acidity is required to generate

Experimental Protocols

Pre-Requisites & Safety[1]
  • Hazards: 4-bromo-2-chloroaniline is acutely toxic (Oral/Dermal/Inhalation) and an irritant.[1] Diazonium salts are energetic and potentially explosive if allowed to dry.[1]

  • PPE: Nitrile gloves (double gloved recommended), chemical splash goggles, face shield, and fume hood.[1]

  • Temperature Control: Essential.[1][2] Maintain internal temperature

    
     during nitrite addition to prevent phenol formation (hydrolysis).[1]
    
Method A: The Sulfuric/Acetic Acid Method (Laboratory Scale)

Best for: Maximum conversion, difficult-to-dissolve substrates, and subsequent Sandmeyer reactions.

Reagents:

  • 4-Bromo-2-chloroaniline: 10.3 g (50 mmol)[1]

  • Acetic Acid (Glacial): 40 mL[1]

  • Sulfuric Acid (conc. 98%): 10 mL[1]

  • Sodium Nitrite (

    
    ): 3.8 g (55 mmol, 1.1 equiv) dissolved in 8 mL water.[1]
    

Protocol:

  • Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and overhead stirrer, charge the aniline and Acetic Acid. Stir at room temperature until partially dissolved.

  • Acidification: Cool the mixture to 15°C. Add concentrated

    
     dropwise. Note: An exotherm will occur.[1] The amine sulfate salt may precipitate as a thick slurry.
    
  • Cooling: Cool the slurry to 0–2°C using an ice/salt bath.

  • Nitrosation: Add the

    
     solution dropwise via an addition funnel subsurface (if possible) over 20 minutes.
    
    • Critical Parameter: Do not allow internal temperature to exceed 5°C.[1]

  • Digestion: Stir at 0–5°C for 45 minutes. The slurry should thin out as the diazonium bisulfate (soluble in this medium) forms.[1]

  • Endpoint Check: Spot an aliquot on Starch-Iodide paper .

    • Positive: Instant blue/black turns (Excess

      
       present).[1]
      
    • Negative:[1] No color change (Add 0.1 equiv more

      
      ).
      
  • Quenching: Add Urea (approx.[1] 0.5 g) to destroy excess nitrous acid until Starch-Iodide test is negative.[1]

Method B: The "Pulping" Method (Scale-Up)

Best for: Large batches where organic solvents (acetic acid) are undesirable.

Reagents:

  • 4-Bromo-2-chloroaniline: 50.0 g (242 mmol)[1]

  • Hydrochloric Acid (37%): 60 mL (approx. 3 equiv)[1]

  • Water: 100 mL

  • Sodium Nitrite: 17.5 g (254 mmol) in 35 mL water.[1]

Protocol:

  • Pulping: Charge aniline and water to the reactor. Stir vigorously to suspend.

  • Salt Formation: Add HCl slowly. Heat to 60°C if necessary to break up oily aggregates, then cool rapidly to 0°C with vigorous agitation.[1] This precipitates the hydrochloride salt as fine, reactive particles ("pulp").[1]

  • Diazotization: Add

    
     solution dropwise at 0–5°C.
    
  • Clarification: Unlike Method A, the diazonium chloride often remains partially insoluble or forms a supersaturated solution.[1] If a clear solution is required for the next step, filtration of minor insoluble impurities may be needed cold.[1]

Process Control & Data

Stoichiometry Table
ComponentMW ( g/mol )EquivRoleCriticality
4-Br-2-Cl-Aniline 206.471.0SubstrateLimiting Reagent
Acid (H+) --2.5 - 3.0Proton SourceExcess required to prevent coupling
Sodium Nitrite 69.001.05 - 1.1Nitrosating AgentSlight excess ensures 100% conversion
Urea 60.06TraceQuencherRemoves excess HNO2 to prevent side reactions
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Starch-Iodide change Nitrite consumed or inactiveCheck nitrite solution freshness; Add 10% more.
Rapid gas evolution (N2) DecompositionTemperature too high (>10°C).[1] Cool immediately.
Thick orange sludge Diazo-coupling (Self-reaction)Acidity too low.[1] Add more acid before nitrite addition.[1]
Incomplete Dissolution Particle size too largeUse "Pulping" method (Heat/Cool cycle) to refine particle size.[1]

Downstream Application Workflow

The resulting diazonium salt is rarely isolated.[1] It is used in situ for Sandmeyer or Coupling reactions.[1]

WorkflowStartStart: 4-Bromo-2-chloroanilineDiazotizationDiazotization(0-5°C, Acid/NaNO2)Start->DiazotizationCheckQC: Starch-Iodide Test(Must be Positive)Diazotization->CheckQuenchQuench Excess HNO2(Urea/Sulfamic Acid)Check->QuenchConfirmedBranchSelect ApplicationQuench->BranchSandmeyerSandmeyer Reaction(CuCl/HCl or CuCN/KCN)Branch->SandmeyerTarget: Halides/NitrilesReductionDeamination(H3PO2)Branch->ReductionTarget: Removal of NH2CouplingAzo Coupling(Phenols/Amines)Branch->CouplingTarget: Dyes

Figure 2: Operational workflow from precursor to application.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard reference for diazotization stoichiometry and starch-iodide endpoints).

  • PubChem. Compound Summary: 4-Bromo-2-chloroaniline.[1] National Library of Medicine.[1] [Link]

  • Organic Syntheses. Diazotization and Sandmeyer Reactions. Org. Synth. 1955 , Coll.[1] Vol. 3, 185.[1] [Link] (Foundational protocol for halogenated anilines).

Application Note: High-Efficiency N-Acetylation of 4-Bromo-2-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-acetylation of 4-Bromo-2-chloroaniline Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Process Development Scientists

Abstract & Strategic Context

The synthesis of N-(4-bromo-2-chlorophenyl)acetamide (CAS: 3460-23-9) represents a classic yet nuanced challenge in nucleophilic acyl substitution. Unlike simple aniline acetylation, the substrate 4-bromo-2-chloroaniline presents two distinct deactivating factors:

  • Electronic Deactivation: The inductive withdrawal by the halogen atoms (Br at C4, Cl at C2) significantly reduces the nucleophilicity of the amino group lone pair.

  • Steric Hindrance: The ortho-chlorine atom creates a steric blockade, impeding the approach of bulky electrophiles.

This guide details a robust, scalable protocol designed to overcome these barriers using a solvent-assisted thermal activation method. We prioritize the Acetic Acid/Acetic Anhydride system over Acetyl Chloride variants to minimize rapid hydrolysis risks and avoid the handling of corrosive hydrochloride salts.

Chemical Strategy & Mechanism

The reaction follows an addition-elimination pathway. To ensure high conversion, we utilize Acetic Acid (AcOH) not just as a solvent, but as a catalyst. AcOH protonates the carbonyl oxygen of the acetic anhydride, increasing its electrophilicity (


), making it susceptible to attack even by the deactivated aniline.
Reaction Scheme


Mechanistic Visualization

Mechanism Substrate 4-Bromo-2-chloroaniline (Weak Nucleophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent Acetic Anhydride (Activated by AcOH) Reagent->Intermediate Electrophile Product N-(4-bromo-2-chlorophenyl)acetamide (Precipitate) Intermediate->Product Elimination Byproduct Acetic Acid Intermediate->Byproduct Leaving Group

Caption: Mechanistic flow of the acid-catalyzed acetylation. The deactivated aniline attacks the activated anhydride.

Experimental Protocol

Method A: Thermal Reflux (Recommended for Scale >5g)

This method is self-validating: the product is significantly less soluble in water than the starting materials, allowing for isolation via simple precipitation.

Reagents & Materials
ReagentEquivalentsRole
4-Bromo-2-chloroaniline 1.0 equivSubstrate
Acetic Anhydride 1.2 - 1.5 equivAcylating Agent
Glacial Acetic Acid 5.0 - 10.0 volSolvent/Catalyst
Zinc Dust (Optional)< 0.1 equivPrevents oxidation (darkening)
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-chloroaniline (e.g., 5.0 g) in Glacial Acetic Acid (25 mL).

    • Note: If the solution is dark, add a pinch of Zinc dust to reduce colored impurities.

  • Addition: Slowly add Acetic Anhydride (2.7 mL, ~1.2 equiv) to the stirring solution.

    • Observation: A mild exotherm may occur.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) for 60–90 minutes .

    • Why Reflux? The deactivated amine requires thermal energy to overcome the activation barrier. Room temperature stirring is often insufficient for complete conversion.

  • Quench & Precipitation: Allow the reaction to cool to ~50°C. Pour the reaction mixture in a thin stream into a beaker containing 150 mL of ice-cold water while stirring vigorously.

    • Self-Validation: The product should crash out immediately as a white to off-white solid. If oiling occurs, scratch the glass or add a seed crystal.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (

    
     mL) until the filtrate is neutral (pH paper check).
    
  • Purification: Recrystallize from Ethanol/Water (9:1) or hot Methanol .

    • Target: Dissolve in minimum hot solvent, filter hot if needed, then cool slowly to 4°C.

Method B: Mild Conditions (Pyridine/DCM)

Use this for small-scale (<100mg) or if high heat must be avoided.

  • Dissolve aniline in DCM (10 vol).

  • Add Pyridine (1.5 equiv) followed by Acetyl Chloride (1.2 equiv) at 0°C.

  • Stir at Room Temp for 4 hours.

  • Wash with 1M HCl (to remove pyridine), then Sat.

    
    . Dry and evaporate.[1]
    

Workup & Purification Workflow

The following diagram illustrates the critical decision points during the workup to ensure high purity.

Workup Reaction Reaction Mixture (AcOH + Product) Quench Pour into Ice Water Reaction->Quench Precipitate Solid Formation? Quench->Precipitate Filter Vacuum Filtration Precipitate->Filter Yes (White Solid) Oiling Troubleshoot: Scratch Glass / Seed Precipitate->Oiling No (Oily Gum) Recryst Recrystallize (EtOH/H2O) Filter->Recryst Oiling->Filter After Solidification

Caption: Isolation logic. Oiling is a common issue with halo-anilines; vigorous stirring during quenching prevents this.

Analytical Validation (QC)

To confirm identity and purity, compare your isolated product against these standard metrics.

Physicochemical Properties
PropertyValueNotes
Appearance White crystalline solidCrude may be off-white/beige.[2]
Melting Point 150 – 152 °C Sharp range indicates high purity [1, 2].
Solubility Soluble in MeOH, EtOH, DCMInsoluble in water.
1H NMR Interpretation (300/400 MHz, DMSO-d6 or CDCl3)

The NMR spectrum provides definitive proof of acetylation.

  • Amide Methyl (

    
    ):  Look for a sharp singlet  around 2.1 – 2.2 ppm . This peak is absent in the starting material.
    
  • Amide Proton (

    
    ):  A broad singlet, typically downfield (8.0 – 10.0 ppm ), exchangeable with 
    
    
    
    .
  • Aromatic Region:

    • H-3 (between Cl and Br): Doublet (

      
       Hz).
      
    • H-5 (between Br and H-6): Doublet of doublets.

    • H-6 (ortho to NH): Doublet. Note: H-6 often shifts downfield compared to the aniline due to the anisotropy of the carbonyl group.

Troubleshooting & Safety

  • Issue: Product is purple/brown.

    • Cause: Oxidation of the aniline prior to acetylation.

    • Fix: Recrystallize with activated charcoal. Use Zinc dust in the reaction step.[3]

  • Issue: Low Yield.

    • Cause: Incomplete precipitation or hydrolysis during prolonged heating.

    • Fix: Ensure the quench water is ice-cold.[1] Do not reflux longer than 2 hours.

  • Safety Warning: 4-Bromo-2-chloroaniline is toxic and a skin irritant. Acetic anhydride is lachrymatory. Work in a fume hood.

References

  • Thermo Scientific Chemicals. "4'-Bromo-2'-chloroacetanilide, 98+%".[2][4] Thermo Fisher Scientific. Accessed Feb 2026.[1] Link

  • ChemicalBook. "4-Bromo-2-chloroacetanilide Properties and NMR". ChemicalBook CAS Database. Accessed Feb 2026.[1] Link

  • PubChem. "N-(4-bromo-2-chlorophenyl)acetamide | C8H7BrClNO". National Library of Medicine. Accessed Feb 2026.[1] Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Bromo-2-chloroaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Improvement & Impurity Control for 4-Bromo-2-chloroaniline (CAS: 38762-41-3) Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary & Route Selector

The synthesis of 4-Bromo-2-chloroaniline is a critical step in generating pharmacophores for Suzuki-Miyaura cross-couplings.[1] The primary challenge is regiocontrol . The amino group (


) is a strong activator and ortho/para director, while the chlorine atom at position 2 also directs ortho/para.[1]

This creates a competition between the 4-position (target) and the 6-position (impurity), along with a high risk of 4,6-dibromination .[1]

Use the decision matrix below to select the optimal protocol for your needs:

RouteSelector Start Start: 2-Chloroaniline Priority_Speed Priority: Speed/Screening Start->Priority_Speed Priority_Purity Priority: High Purity/Scale-up Start->Priority_Purity Direct_Route Route A: Direct Bromination (NBS/DMF or Br2/AcOH) Priority_Speed->Direct_Route Protected_Route Route B: Protection Strategy (Acetylation -> Bromination -> Hydrolysis) Priority_Purity->Protected_Route Risk_Direct Risk: Oxidation & Di-bromination Direct_Route->Risk_Direct Benefit_Protected Benefit: Superior Regiocontrol (Steric Steering) Protected_Route->Benefit_Protected

Figure 1: Decision matrix for synthesis route selection based on project constraints.

Route A: Direct Bromination (Rapid Protocol)[1]

Context: Best for small-scale (<1g) discovery chemistry where chromatography is easily automated.

Protocol Optimization
  • Reagent: N-Bromosuccinimide (NBS) is superior to elemental bromine (

    
    ) for this substrate because it releases bromine radicals/ions slowly, minimizing local high concentrations that lead to di-bromination [1].[1]
    
  • Solvent: DMF or Acetonitrile (Polar aprotic solvents stabilize the transition state).[1]

Troubleshooting Guide (Q&A)

Q: Why is my reaction mixture turning black/tarry?

  • Diagnosis: Oxidation of the free amine.[1] Anilines are electron-rich and prone to oxidation by brominating agents, especially if the temperature is uncontrolled.[1]

  • Solution:

    • Lower Temperature: Run the addition at 0°C to -10°C .

    • Inert Atmosphere: Ensure the reaction is under Nitrogen/Argon.

    • Additives: Add a catalytic amount of

      
       (5 mol%) to buffer the reaction.
      

Q: I am observing significant 2-chloro-4,6-dibromoaniline (Over-bromination). How do I stop this?

  • Causality: The product (4-bromo-2-chloroaniline) is still activated and can react with excess electrophile.[1]

  • Corrective Action:

    • Stoichiometry: Strictly limit NBS to 0.95 - 1.0 equivalents . Do not use excess.

    • Slow Addition: Add NBS as a solution in DMF dropwise over 30-60 minutes. This keeps the instantaneous concentration of brominating agent low relative to the substrate.[1]

Route B: The Protection Strategy (High Fidelity)

Context: Recommended for scale-up (>5g) or when >98% purity is required without difficult chromatography.[1]

The Logic of Protection

By converting the amine to an acetamide (


), you achieve two goals:
  • Electronic Modulation: The nitrogen lone pair is delocalized into the carbonyl, making the ring less activated than the free amine.[1] This prevents "runaway" di-bromination.[1]

  • Steric Steering: The bulky acetamido group sterically hinders the ortho (6-position), forcing the bromine to the para (4-position) [2].[1]

Step-by-Step Workflow
StepOperationKey Technical Insight
1. Protection React 2-chloroaniline with Acetic Anhydride (

) in AcOH.[1]
Self-Validating: The product precipitates upon pouring into water.[1] High yield (>90%).
2. Bromination Add

(1.05 eq) in AcOH at 0-10°C.
Critical: Keep T < 15°C. The acetamide directs para.[1] If T > 40°C, hydrolysis may occur prematurely.[1]
3. Hydrolysis Reflux intermediate in EtOH/HCl (6N).[1]Monitor by TLC until the non-polar acetamide spot disappears.[1]
Troubleshooting Guide (Q&A)

Q: The hydrolysis step (Step 3) is incomplete after 4 hours. Can I add more acid?

  • Diagnosis: The electron-withdrawing nature of the Br and Cl atoms makes the amide bond more stable and harder to hydrolyze.[1]

  • Solution:

    • Switch to high-boiling solvents .[1] Use Ethanol/Water (1:[1]1) with

      
       (alkaline hydrolysis) or reflux in concentrated 
      
      
      
      /Dioxane.[1] Alkaline hydrolysis is often faster for electron-deficient anilines.[1]

Q: I see a "shoulder" peak on HPLC. Is this the regioisomer?

  • Diagnosis: Likely the 6-bromo isomer (2-bromo-6-chloroaniline).[1] Even with protection, 2-5% can form.[1]

  • Purification:

    • Recrystallization: The 4-bromo isomer is significantly more symmetric and crystalline.[1] Recrystallize the final product from Petroleum Ether or Ethanol/Water (9:1) .[1] The 6-bromo isomer usually remains in the mother liquor [3].[1]

Comparative Data: Solvent & Reagent Effects

The choice of solvent dramatically impacts the Para:Ortho ratio.[1]

Solvent SystemDielectric Constant (

)
Para:Ortho RatioNotes
DCM (Dichloromethane) 8.9~85:15Poor selectivity; high solubility of impurities.[1]
Acetic Acid (AcOH) 6.2~92:8Recommended. H-bonding stabilizes the transition state.[1]
DMF (Dimethylformamide) 36.7~90:10Good for NBS solubility; hard to remove.[1]
Acetonitrile 37.5~88:12Standard for NBS; fast reaction rates.[1]

Advanced Troubleshooting: Impurity Isolation

If you are unable to separate impurities, use this flow to identify the bottleneck:

Troubleshooting Issue Problem: Low Purity / Low Yield Check_TLC Check TLC/LCMS Issue->Check_TLC DiBromo Impurity: Di-bromo (M+158) Check_TLC->DiBromo Regio Impurity: 6-Bromo Isomer Check_TLC->Regio Tarry Impurity: Black Tar Check_TLC->Tarry Fix_Di Action: Reduce Eq of Bromine source Check Temp < 0°C DiBromo->Fix_Di Fix_Regio Action: Switch to Route B (Protection) Recrystallize from Pet Ether Regio->Fix_Regio Fix_Tarry Action: Use N2 atmosphere Add Anti-oxidant (NaHSO3 wash) Tarry->Fix_Tarry

Figure 2: Diagnostic workflow for common synthetic failures.

References

  • NBS Mechanism & Selectivity: Topic: Use of N-Bromosuccinimide for controlled bromination.[1][2][3] Source: Organic Chemistry Portal.[1] "Bromination of Aromatic Compounds." URL:[Link][1]

  • Regioselective Bromination (Protection Strategy): Topic: Steric control in electrophilic aromatic substitution of anilines.[1] Source: PubChem Compound Summary for 4-Bromo-2-chloroaniline (Section: Synthesis/Reactions).[1] URL:[Link][1]

  • Crystallography & Purification: Topic: Crystal structure and packing interactions (relevant for recrystallization strategy).[1] Source: Wei, Z.-B., et al. "4-Bromo-2-chloroaniline."[1][4] Acta Crystallographica Section E, 2010.[1][4] URL:[Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 4-Bromo-2-chloroaniline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-2-chloroaniline. This guide is designed for researchers, chemists, and professionals in drug development who utilize this versatile intermediate. Here, we address common challenges and provide in-depth troubleshooting guides to help you optimize your reaction yields and ensure the integrity of your experimental outcomes. Our approach is rooted in mechanistic principles and field-proven solutions to empower you with the knowledge to navigate the complexities of your synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: My 4-Bromo-2-chloroaniline starting material is off-white to slightly brown. Can I still use it?

A: While a slight discoloration is common over time due to air oxidation, it is crucial to assess the purity. Impurities can significantly impact the yield of subsequent reactions. We recommend running a quick purity check via melting point determination or TLC analysis against a pure standard. For high-stakes reactions, purification by recrystallization from a suitable solvent system like ethanol/water or hexane may be necessary to remove colored impurities.[1]

Q2: I'm observing incomplete consumption of my 4-Bromo-2-chloroaniline in a cross-coupling reaction. What is the most likely cause?

A: Incomplete conversion in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) often points to issues with the catalyst's activity. The primary amine of 4-Bromo-2-chloroaniline can sometimes coordinate with the metal center of the catalyst, leading to inhibition.[2] Additionally, ensure your reagents and solvents are scrupulously dry and the reaction is performed under an inert atmosphere, as water and oxygen can deactivate the catalyst.

Q3: During the diazotization of 4-Bromo-2-chloroaniline for a Sandmeyer reaction, the solution turns dark brown or black. What does this indicate?

A: A dark coloration during diazotization is a classic sign of diazonium salt decomposition. This is most commonly caused by the reaction temperature rising above the optimal 0-5 °C range. Diazonium salts are thermally unstable, and their decomposition leads to the formation of phenolic byproducts and other colored impurities, which will drastically reduce the yield of your desired product.

Q4: Are there any specific safety precautions I should take when working with 4-Bromo-2-chloroaniline?

A: Yes. 4-Bromo-2-chloroaniline is a halogenated aniline and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

In-Depth Troubleshooting Guides

The Sandmeyer Reaction: Converting the Amine

The Sandmeyer reaction is a powerful tool for introducing a variety of substituents onto an aromatic ring by converting the primary amine of 4-Bromo-2-chloroaniline into a diazonium salt, which is then displaced. Low yields in this two-step process are common, but systematic troubleshooting can often resolve the issue.

Caption: Troubleshooting logic for a low-yielding Sandmeyer reaction.

  • Incomplete Diazotization: The formation of the diazonium salt is the critical first step.

    • Causality: The amine group of 4-Bromo-2-chloroaniline is weakly basic due to the electron-withdrawing effects of the halogens. Incomplete protonation in insufficiently acidic media can lead to incomplete diazotization.

    • Solution: Ensure a sufficient excess of a strong mineral acid (e.g., HCl, HBr) is used.[3] The aniline should be fully dissolved or finely suspended in the acidic solution before the addition of sodium nitrite. Test the solution with Congo red paper to confirm sufficient acidity.[3]

  • Decomposition of the Diazonium Salt:

    • Causality: Aryl diazonium salts are notoriously unstable at elevated temperatures. The presence of two electron-withdrawing groups on the ring of 4-bromo-2-chloroaniline can further destabilize the diazonium salt.

    • Solution: Strict temperature control is paramount. Maintain the reaction temperature between 0-5 °C during the addition of sodium nitrite and until the diazonium salt is used in the subsequent step.[4] Use an ice-salt bath for efficient cooling. Add the sodium nitrite solution slowly and dropwise to prevent localized heating.

  • Inefficient Displacement of the Diazonium Group:

    • Causality: The Sandmeyer reaction relies on a copper(I) catalyst. If the copper(I) salt has been oxidized to copper(II) due to improper storage or handling, its catalytic activity will be significantly diminished.

    • Solution: Use freshly prepared or commercially available high-purity copper(I) halides (CuCl, CuBr).[4][5] Ensure the copper(I) salt is fully dissolved in the appropriate acid before adding the diazonium salt solution.

ParameterStandard ConditionOptimized Condition for 4-Bromo-2-chloroanilineRationale
Temperature 0-10 °C0-5 °CThe electron-withdrawing groups on 4-bromo-2-chloroaniline can destabilize the diazonium salt, requiring stricter temperature control.
Acid 2.5-3.0 equiv.3.0-3.5 equiv.Ensures complete protonation of the weakly basic aniline.
NaNO₂ 1.0-1.1 equiv.1.1-1.2 equiv.A slight excess ensures complete diazotization, but a large excess can lead to side reactions.
Catalyst Commercial Cu(I) saltFreshly prepared or high-purity Cu(I) saltMaximizes catalytic activity by avoiding oxidized copper(II) species.
Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. However, the use of electron-deficient and sterically hindered substrates like 4-Bromo-2-chloroaniline can present challenges.

Caption: Troubleshooting logic for a low-yielding Buchwald-Hartwig amination.

  • Catalyst Inhibition/Deactivation:

    • Causality: The lone pair on the nitrogen of 4-Bromo-2-chloroaniline can coordinate to the palladium center, inhibiting its catalytic activity. Furthermore, the electron-deficient nature of the aryl ring slows down the oxidative addition step.

    • Solution: Employ modern, sterically bulky, and electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos.[6] These ligands promote the crucial reductive elimination step and can help prevent catalyst inhibition. Using a well-defined palladium precatalyst (e.g., G3 or G4 precatalysts) can also lead to more consistent and higher yields.[6]

  • Suboptimal Base:

    • Causality: A base is required to deprotonate the amine in the catalytic cycle. For a weakly acidic amine like 4-Bromo-2-chloroaniline, a sufficiently strong base is necessary. However, the base should be non-nucleophilic to avoid competing reactions.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are often the reagents of choice.[6] Lithium bis(trimethylsilyl)amide (LHMDS) can also be effective.

  • Steric Hindrance:

    • Causality: The chlorine atom at the ortho position of 4-Bromo-2-chloroaniline introduces steric hindrance, which can impede the approach of the amine to the palladium center.

    • Solution: In addition to using bulky ligands which can paradoxically favor the coupling of hindered substrates, increasing the reaction temperature (typically 80-110 °C) can help overcome the activation energy barrier.[2] Screening different solvents to improve the solubility of all components can also be beneficial.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. When using 4-Bromo-2-chloroaniline, the reactivity of the two different halogen atoms and the electronic nature of the substrate must be considered.

Sources

Technical Support Center: Suzuki Coupling of 4-Bromo-2-chloroaniline

[1]

Topic: Optimization & Troubleshooting Guide Target Molecule: 4-Bromo-2-chloroaniline (CAS: 38762-41-3) Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary: The Substrate Challenge

4-Bromo-2-chloroaniline presents a classic "Janus" problem in cross-coupling:

  • Chemoselectivity: It possesses two electrophilic sites. The C4-Bromine is electronically activated and sterically accessible, while the C2-Chlorine is deactivated and sterically hindered.

  • Catalyst Poisoning: The free primary amine (

    
    ) is a competent ligand that can displace labile phosphines on Palladium, leading to catalyst deactivation (poisoning) or formation of catalytically inactive "Palladium black."
    

The Optimization Goal: Achieve quantitative coupling at the C4-Br position while preserving the C2-Cl handle for subsequent diversification, all without protecting the amine.

The "Engine": Catalyst & Ligand Selection[2]

Do not rely on generic tetrakis (

Tier 1: The Robust Workhorse (Economy)
  • Catalyst:

    
    
    
  • Why it works: The bidentate dppf ligand creates a wide bite angle and is tightly bound, resisting displacement by the aniline nitrogen.

  • Use Case: Standard aryl boronic acids, gram-scale synthesis, cost-sensitive batches.

Tier 2: The High-Performance Option (Difficult Substrates)[1]
  • Catalyst: XPhos Pd G2 (or G3) or SPhos Pd G2

  • Why it works: These Buchwald precatalysts activate rapidly at room temperature. The bulky biaryl ligand (XPhos) creates a "roof" over the Pd center, physically blocking the aniline nitrogen from coordinating while facilitating oxidative addition into the C-Br bond.

  • Use Case: Heteroaryl boronic acids, low catalyst loading (<1 mol%), or when protodehalogenation is observed.

Optimization Matrix: Reaction Conditions

Use this matrix to screen conditions. Start with Condition Set A .

VariableCondition Set A (Standard)Condition Set B (High Solubility)Condition Set C (Green/Fast)
Solvent 1,4-Dioxane / Water (4:1)DMF / Water (10:1)2-MeTHF / Water (4:1)
Base

(2.0 equiv)

(2.0 equiv)

(3.0 equiv)
Temp



Time 4–12 Hours2–6 Hours1–4 Hours
Notes Good general baseline.Use for insoluble boronic acids. Hard to remove DMF.Best for XPhos Pd G2. Phase separation is easy.

Troubleshooting & FAQs

Q1: I am seeing significant starting material remaining, but the catalyst has turned black. What is happening?

Diagnosis: Catalyst Poisoning.[1] The free amine of 4-bromo-2-chloroaniline is coordinating to the Pd, shutting down the cycle. Solution:

  • Switch to XPhos Pd G2 . The steric bulk prevents amine coordination.

  • Increase the catalyst loading to 2–3 mol%.

  • Degas rigorously. Oxygen accelerates the decomposition of the active catalytic species.

Q2: I am observing the "reduced" byproduct (3-chloroaniline derivative), losing the bromine without coupling.

Diagnosis: Protodehalogenation.[2] This occurs when Transmetalation is slow, allowing the Pd-Aryl species to scavenge a hydride (often from the solvent or impurities). Solution:

  • Switch Base: Change from Carbonate to Phosphate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ). This often accelerates transmetalation with boronic acids.
    
  • Lower Temperature: Run the reaction at

    
     using a more active catalyst (SPhos/XPhos).
    
  • Water Content: Ensure sufficient water is present (degassed). Boronic acids require water to form the active boronate species.

Q3: How do I ensure I don't touch the Chlorine at C2?

Diagnosis: Chemoselectivity Control. Solution:

  • Temperature Cap: Do not exceed

    
    . The C-Cl bond activation usually requires temperatures 
    
    
    or specialized ligands (like
    
    
    ) to occur at significant rates.
  • Stoichiometry: Use exactly 1.05–1.1 equivalents of boronic acid. Excess boronic acid increases the statistical probability of a second coupling event.

Q4: The product is an oil and difficult to purify from the DMF.

Diagnosis: Workup issues. Solution:

  • Switch Solvent: Use 2-MeTHF (2-Methyltetrahydrofuran). It is immiscible with water (unlike THF/Dioxane), allowing for a direct aqueous wash without an extraction solvent swap.

  • Scavengers: Use silica-supported Thiol (Si-Thiol) or charcoal treatment to remove residual Palladium, which can drag the product into the aqueous phase or cause streaking on columns.

Visual Workflows

Logic Flow for Optimization

OptimizationStrategyStartStart: 4-Bromo-2-chloroanilineCheckCatSelect Catalyst SystemStart->CheckCatStandardStandard: Pd(dppf)Cl2(Cost Effective)CheckCat->StandardSimple Aryl Boronic AcidAdvancedAdvanced: XPhos Pd G2(High Activity/Steric Bulk)CheckCat->AdvancedHeterocycle / Steric BulkConditionCheckCheck Conversion (LCMS)Standard->ConditionCheckAdvanced->ConditionCheckIssue1Issue: Low Conversion(Cat. Poisoning)ConditionCheck->Issue1SM RemainingIssue2Issue: Protodehalogenation(Br replaced by H)ConditionCheck->Issue2M-Br mass lostIssue3Issue: Bis-Coupling(Cl also reacted)ConditionCheck->Issue3M+Ar mass foundSuccessSuccess: C4-Coupled ProductConditionCheck->Success>95% Conv.Solution1Switch to XPhos Pd G2Increase Temp to 80°CIssue1->Solution1Solution2Switch Base to K3PO4Lower Temp to 60°CIssue2->Solution2Solution3Lower Temp < 80°CLimit Boronic Acid to 1.0 eqIssue3->Solution3Solution1->ConditionCheckSolution2->ConditionCheckSolution3->ConditionCheck

Caption: Decision tree for selecting catalysts and troubleshooting common failure modes in haloaniline coupling.

Chemoselectivity Mechanism

ChemoselectivitySubstrate4-Bromo-2-chloroanilinePd_ComplexPd(0)-LigandSubstrate->Pd_Complex Oxidative AdditionBr_PathPath A: C-Br Insertion(Fast, Ea Low)Product_BrTarget: 4-Aryl-2-chloroanilineBr_Path->Product_BrCl_PathPath B: C-Cl Insertion(Slow, Ea High)Product_BisImpurity: Bis-Aryl AnilineCl_Path->Product_BisPd_Complex->Br_Path Preferred (<90°C)Pd_Complex->Cl_Path Disfavored (>100°C)Product_Br->Pd_Complex Excess Boronic Acid+ High Temp

Caption: Kinetic differentiation between C-Br and C-Cl bonds allows for selective coupling at controlled temperatures.

References

  • Mechanistic Overview of Suzuki Coupling

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Optimization for Unprotected Anilines (XPhos Pd G2)

    • Bair, J. S., et al. (2019).[3] A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading.[2][3] Molecular Diversity, 23, 1–10. Link

  • Chemoselectivity of Bromo-Chloro Arenes

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Catalyst Poisoning by Amines

    • Paul, F., et al. (1994). Mechanism of the Oxidative Addition of Aryl Halides to Pd(0) Complexes.[4] Organometallics, 13, 2113. Link

Technical Support Center: Catalyst Deactivation in 4-Bromo-2-chloroaniline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting catalyst deactivation in cross-coupling reactions involving 4-Bromo-2-chloroaniline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide actionable solutions to maintain catalyst activity and ensure successful synthetic outcomes. Our approach is rooted in mechanistic understanding to empower you to diagnose and resolve issues in your experiments.

Introduction: The Challenge of 4-Bromo-2-chloroaniline

4-Bromo-2-chloroaniline is a valuable building block in organic synthesis, but its structure presents unique challenges in transition-metal catalyzed cross-coupling reactions. The presence of two distinct halogen atoms (bromine and chlorine), an amino group, and the potential for impurities can contribute to rapid catalyst deactivation. This guide will walk you through common failure modes and provide systematic troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed reaction with 4-Bromo-2-chloroaniline sluggish or failing?

A1: Several factors can lead to poor performance. The primary suspects are catalyst deactivation through poisoning, thermal degradation, or aggregation of the metal center.[1][2][3] The aniline functional group itself can sometimes coordinate to the metal center, inhibiting catalysis.[4] Additionally, impurities in the starting material or reagents are a common cause of catalyst poisoning.[5]

Q2: What are the most common catalyst poisons in these reactions?

A2: Common poisons for palladium catalysts include:

  • Sulfur compounds: Even trace amounts can irreversibly bind to the palladium center.[5]

  • Oxygen: The active Pd(0) species can be oxidized to inactive Pd(II) by oxygen.[5][6]

  • Water: While some protocols tolerate water, excess water in anhydrous reactions can lead to catalyst decomposition.[3][5]

  • Coordinating impurities: Solvents or reagents with strongly coordinating atoms (e.g., nitrogen or sulfur heterocycles) can compete with your desired ligands and substrates.

Q3: I see black particles forming in my reaction. What does this mean?

A3: The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst decomposition and aggregation.[4][6] This often occurs at elevated temperatures or when the ligand fails to adequately stabilize the palladium nanoparticles.[4][6] The resulting bulk palladium metal is catalytically inactive in the desired cross-coupling reaction.

Troubleshooting Guide: A Mechanistic Approach

Issue 1: Reaction Stalls After Initial Conversion

This is a classic sign of catalyst deactivation during the reaction.

Possible Causes & Solutions:

  • Catalyst Poisoning by Impurities:

    • Diagnosis: Analyze your 4-Bromo-2-chloroaniline and other reagents for purity.

    • Solution: Purify the starting material by recrystallization or column chromatography. Ensure all solvents and other reagents are of high purity and are properly degassed to remove oxygen.[5][6]

  • Substrate-Induced Deactivation:

    • Diagnosis: The aniline group in 4-Bromo-2-chloroaniline can coordinate to the palladium center, especially at higher concentrations, leading to inhibition.[4]

    • Solution: Consider N-protection of the aniline (e.g., as an acetamide) to reduce its coordinating ability. This can be reversed in a subsequent step.

  • Ligand Degradation:

    • Diagnosis: Phosphine-based ligands are susceptible to oxidation.[4]

    • Solution: Use air-stable pre-catalysts or employ more robust ligands such as N-heterocyclic carbenes (NHCs).[7] Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon).

Issue 2: No Reaction or Very Low Yield from the Start

This often points to a problem with the initial activation of the catalyst or immediate poisoning.

Possible Causes & Solutions:

  • Inefficient Pre-catalyst Activation:

    • Diagnosis: If you are using a Pd(II) pre-catalyst, it needs to be reduced in situ to the active Pd(0) species.[8] This reduction step might be failing.

    • Solution: Ensure your reaction conditions are suitable for pre-catalyst reduction. Sometimes, adding a small amount of a reducing agent or ensuring the proper base is present can facilitate this step.[8]

  • Gross Contamination:

    • Diagnosis: Severe contamination of a reagent or solvent with a potent catalyst poison.

    • Solution: Use fresh, high-purity reagents and solvents. Consider filtering your solvents through activated alumina to remove impurities.

  • Incorrect Reaction Conditions:

    • Diagnosis: The temperature may be too low for the oxidative addition to occur, or too high, leading to rapid decomposition.

    • Solution: Screen a range of temperatures. For aryl bromides, oxidative addition can be the rate-limiting step and may require higher temperatures.[9]

Issue 3: Formation of Palladium Black

As mentioned, this indicates catalyst aggregation.

Possible Causes & Solutions:

  • High Temperature:

    • Solution: Lower the reaction temperature. If the reaction requires high temperatures, consider using a more thermally stable ligand or a heterogeneous catalyst.[4][10]

  • Inadequate Ligand Stabilization:

    • Solution: Increase the ligand-to-metal ratio. Using bidentate (two-coordination sites) phosphine ligands can offer greater stability to the palladium center compared to monodentate ligands.[11]

  • Low Catalyst Loading:

    • Paradoxically, very low catalyst loadings can sometimes lead to faster aggregation if the oxidative addition step is slow, allowing the "naked" Pd(0) species to collide and form aggregates. [6]

    • Solution: While generally desirable to use low loadings, if you observe rapid decomposition, a slightly higher initial catalyst concentration might improve stability in some cases.

Visualizing Deactivation Pathways

Below is a simplified diagram illustrating the main pathways to catalyst deactivation in a typical palladium-catalyzed cross-coupling cycle.

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways A Pd(0)L_n (Active Catalyst) B Oxidative Addition (Ar-X) A->B P Poisoning (e.g., Sulfur, O2) A->P Blocks Active Site Agg Aggregation (Palladium Black) A->Agg High Temp/ Poor Ligand Ox Oxidation to Inactive Pd(II) A->Ox Air Exposure E Ar-Pd(II)-X(L_n) B->E C Transmetalation (R-M) F Ar-Pd(II)-R(L_n) C->F D Reductive Elimination D->A Product (Ar-R) E->C F->D

Caption: Key deactivation routes for a Pd(0) catalyst.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with 4-Bromo-2-chloroaniline

This protocol is a starting point and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-Bromo-2-chloroaniline (1.0 equiv), the desired boronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and purge with Argon or Nitrogen for 10-15 minutes.

  • Solvent Addition: Add degassed solvent (e.g., dioxane/water mixture) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 2: Catalyst Reactivation (for Heterogeneous Catalysts)

For supported catalysts like Pd/C that have been deactivated, a washing procedure may restore some activity.

  • Filtration: Carefully filter the catalyst from the reaction mixture.

  • Washing: Wash the catalyst sequentially with water, a dilute acid solution (e.g., 0.1 M HCl) to remove basic residues, water again until neutral, and finally with an organic solvent like ethanol or acetone.[12]

  • Drying: Dry the catalyst under vacuum.

Note: The effectiveness of reactivation depends heavily on the deactivation mechanism. Severe sintering or irreversible poisoning may not be reversible.

Data Summary Table

Problem Potential Cause Recommended Action Relevant Ligand Class
Reaction StallsCatalyst PoisoningPurify reagents, use inert atmosphereElectron-rich, bulky phosphines; NHCs
No Initial ReactionInefficient Pre-catalyst ActivationUse Pd(0) source, optimize base-
Formation of Pd BlackThermal AggregationLower temperature, increase ligand ratioBidentate phosphines (e.g., dppf), NHCs
Low Yield with Electron-Rich AnilinesSubstrate InhibitionN-protection of the aniline-

Troubleshooting Workflow

G cluster_initial_checks Initial Checks cluster_remediation Remediation Steps cluster_optimization Advanced Optimization start Low Yield or Failed Reaction check_purity Check Purity of 4-Bromo-2-chloroaniline & Reagents start->check_purity check_atmosphere Verify Inert Atmosphere Setup start->check_atmosphere check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions purify Purify Starting Materials check_purity->purify degas Degas Solvents Thoroughly check_atmosphere->degas optimize_temp Optimize Temperature check_conditions->optimize_temp change_ligand Screen Different Ligands (e.g., Bulky Phosphines, NHCs) purify->change_ligand degas->change_ligand optimize_temp->change_ligand change_catalyst Try a Different Pd Pre-catalyst change_ligand->change_catalyst protect_amine Consider N-Protection of Aniline change_catalyst->protect_amine success Successful Reaction protect_amine->success

Caption: A systematic workflow for troubleshooting catalyst deactivation.

References

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.
  • StudySmarter. (2024).
  • Geo-Services, Inc. (2024).
  • Johansson, H., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Diva-Portal.org.
  • Google Patents. (2007).
  • ChemCatBio. (n.d.).
  • Benchchem. (2025).
  • Singh, A., et al. (2018). Heck Reaction—State of the Art. Catalysts, 8(7), 267*. [Link]

  • MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
  • Benchchem. (2025). Technical Support Center: Catalyst Poisoning in Reactions Involving 4-Bromobenzoyl Chloride.
  • Benchchem. (2025). Technical Support Center: Catalyst Deactivation in 2-Bromo-4-methylpyridine Reactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Journal of Organic Chemistry, 69(9), 3173-3180*. [Link]

  • ResearchGate. (2025).
  • Reddit. (2020). Sonogashira troubleshooting help needed.

Sources

Technical Support Center: Distillation of 4-Bromo-2-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals who are working with 4-bromo-2-chloroaniline and need to purify it via distillation. As a compound frequently used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules, achieving high purity is often critical.[1] This document provides a comprehensive troubleshooting guide and frequently asked questions to address common issues encountered during the distillation of this compound.

I. Understanding the Compound: Key Physical Properties

A thorough understanding of the physical properties of 4-bromo-2-chloroaniline is the foundation for a successful distillation. This data informs the appropriate experimental setup and conditions.

PropertyValueSource
Molecular Formula C₆H₅BrClN[2][3]
Molecular Weight 206.47 g/mol [3]
Appearance White to pale yellow or light brown crystalline powder[1][2]
Melting Point 70-72 °C[2][4]
Predicted Boiling Point (Atmospheric Pressure) 241.8 ± 20.0 °C to 264 °C[2][5]
Stability Stable at room temperature in closed containers.[1][5][1][5]
Decomposition May decompose upon heating to produce corrosive and/or toxic fumes, including hydrogen chloride, nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide.[5][5]

The high atmospheric boiling point strongly indicates that vacuum distillation is the required method of purification to prevent thermal decomposition.

II. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the distillation of 4-bromo-2-chloroaniline.

Q1: Why is my crude 4-bromo-2-chloroaniline discolored (yellow to brown)?

A1: The discoloration of anilines, including 4-bromo-2-chloroaniline, is a common issue. It is primarily due to air oxidation, which leads to the formation of highly colored polymeric impurities.[6] Even trace amounts of these impurities can impart a significant color to the material. The presence of light can also accelerate this process.

Q2: Can I distill 4-bromo-2-chloroaniline at atmospheric pressure?

A2: It is strongly discouraged. The predicted atmospheric boiling point is high (around 242-264 °C), and the compound may decompose at these temperatures.[2][5] Vacuum distillation is essential to lower the boiling point to a temperature where the compound is thermally stable.

Q3: What are the expected vacuum distillation conditions for 4-bromo-2-chloroaniline?

Q4: My compound is a solid at room temperature. How do I distill it?

A4: For solid compounds like 4-bromo-2-chloroaniline, you will need to melt the compound in the distillation flask before applying a vacuum and increasing the temperature to its boiling point. The receiving flask may need to be gently warmed to prevent the distilled product from solidifying in the condenser and blocking the apparatus.

Q5: What are the primary safety concerns when distilling 4-bromo-2-chloroaniline?

A5: Halogenated anilines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The distillation should be performed in a well-ventilated fume hood. Upon heating, there is a risk of decomposition, which can release toxic and corrosive gases such as HCl, HBr, and NOx.[5] Ensure the distillation apparatus is assembled correctly and securely to prevent any leaks.

III. Troubleshooting Guide

This section provides a structured approach to solving common problems encountered during the distillation of 4-bromo-2-chloroaniline.

Problem 1: The product is not distilling, even at high temperatures.

A Product not distilling B Check Vacuum Level A->B E Check Temperature A->E H Check for Blockages A->H C Check for Leaks B->C Is vacuum poor? D Verify Pump Performance B->D Is vacuum poor? F Ensure Accurate Thermometer Reading E->F Is temperature reading accurate? G Increase Mantle Temperature Slowly E->G Is pot hot enough? I Solidified Product in Condenser? H->I Is there a blockage? J Gently Warm Condenser I->J Yes

Troubleshooting Distillation Failure

  • Cause A: Inadequate Vacuum. A poor vacuum will not sufficiently lower the boiling point.

    • Solution: Check all joints and seals for leaks. Ensure the vacuum pump is functioning correctly and is appropriate for the desired vacuum level.

  • Cause B: Inaccurate Temperature Reading. The thermometer may not be correctly placed or calibrated.

    • Solution: The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

  • Cause C: Blockage in the Apparatus. Solidified product in the condenser or delivery arm can block the path of the vapor.

    • Solution: Gently warm the condenser and delivery arm with a heat gun to melt the solidified product. For future distillations, consider wrapping the condenser with a heating tape set to a low temperature.

Problem 2: The distillation is proceeding very slowly.
  • Cause A: Insufficient Heating. The rate of distillation is directly related to the heat input.

    • Solution: Gradually increase the temperature of the heating mantle. Ensure the distillation flask is well-insulated to minimize heat loss.

  • Cause B: Low Vacuum. A higher pressure (weaker vacuum) will result in a slower distillation rate at a given temperature.

    • Solution: Improve the vacuum by checking for leaks or using a more powerful pump.

Problem 3: The product in the receiving flask is discolored (yellow/brown).

A Discolored Distillate B Oxidation A->B C Thermal Decomposition A->C D Introduce Nitrogen Bleed B->D E Lower Distillation Temperature C->E G Check for Hot Spots C->G F Improve Vacuum E->F H Ensure Even Heating G->H

Troubleshooting Product Discoloration

  • Cause A: Oxidation. Anilines are susceptible to oxidation, especially at elevated temperatures.

    • Solution: Perform the distillation under an inert atmosphere. A slow bleed of nitrogen or argon into the distillation apparatus can help to prevent oxidation.

  • Cause B: Thermal Decomposition. Overheating can cause the compound to decompose, leading to colored impurities.

    • Solution: Lower the distillation temperature by improving the vacuum. Ensure the heating mantle is not set too high and that there are no "hot spots" on the distillation flask.

  • Cause C: Contaminated Glassware. Residual impurities on the glassware can contribute to discoloration.

    • Solution: Ensure all glassware is scrupulously clean before starting the distillation.

Problem 4: Violent Bumping or Uncontrolled Boiling.
  • Cause A: Lack of Nucleation Sites. Smooth surfaces and the absence of air in a vacuum can lead to superheating followed by violent boiling (bumping).

    • Solution 1: Magnetic Stirring. Vigorous stirring of the molten 4-bromo-2-chloroaniline provides a smooth boiling action. This is the most effective method.

    • Solution 2: Capillary Ebulliator. A fine capillary tube that introduces a slow stream of inert gas (like nitrogen) into the bottom of the flask can also promote smooth boiling.

    • Note: Standard boiling chips are often ineffective under vacuum.

IV. Experimental Protocol: Recommended Procedure for Vacuum Distillation

This protocol provides a general guideline. The specific temperature and pressure will need to be optimized for your setup.

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Place the crude 4-bromo-2-chloroaniline and a magnetic stir bar into a round-bottom flask. Do not fill the flask more than halfway.

    • Assemble the distillation apparatus (short path distillation is often suitable) in a fume hood. Use high-vacuum grease on all ground-glass joints.

  • Melting and Degassing:

    • Begin stirring the solid.

    • Gently heat the flask with a heating mantle to melt the 4-bromo-2-chloroaniline.

    • Once molten, slowly and carefully apply the vacuum. You may observe some bubbling as dissolved gases are removed.

  • Distillation:

    • Once a stable vacuum is achieved, gradually increase the heat to the distillation flask.

    • Monitor the temperature of the vapor. The head temperature should hold steady as the product distills.

    • Collect the fraction that distills at a constant temperature. The initial fraction may contain more volatile impurities and should be collected separately.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool under vacuum.

    • Once cooled to room temperature, slowly and carefully release the vacuum. Releasing the vacuum while the apparatus is hot can cause oxidation of the product.

    • The purified 4-bromo-2-chloroaniline in the receiving flask should be a white to off-white solid upon cooling.

V. Potential Impurities and Their Removal

Understanding the potential impurities from the synthesis of 4-bromo-2-chloroaniline can aid in troubleshooting difficult separations. The common synthesis route starts with aniline and proceeds through several intermediates.

ImpurityPotential SourceBoiling Point (°C)Removal by Distillation
Aniline Unreacted starting material184.4Yes, more volatile
Acetanilide Incomplete hydrolysis of the protecting group304No, less volatile
4-Bromoacetanilide Incomplete hydrolysis of the protecting groupDecomposesNo, less volatile
4-Bromo-2-chloroacetanilide Incomplete hydrolysis of the protecting groupDecomposesNo, less volatile
Over-halogenated anilines Non-selective halogenationSimilar to productMay be difficult
  • Note: Impurities with significantly different boiling points can be separated by fractional distillation. However, for impurities with very similar boiling points to the product, other purification techniques like recrystallization or column chromatography may be necessary before or after distillation. The non-volatile acetanilide impurities will remain in the distillation pot.

VI. References

  • Ault, A., & Kraig, R. (1966). 1-bromo-3-chloro-5-iodobenzene: an eight-step synthesis from benzene. Journal of Chemical Education, 43(4), 213.

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chloroaniline. Retrieved from [Link]

  • Bae, Y. (2023). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate.

  • Cram. (n.d.). 4-Bromo-2-Chloroaniline Synthesis Report. Retrieved from [Link]

Sources

avoiding the formation of isomers in 4-Bromo-2-chloroaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Isomer Formation & Process Optimization Reference ID: TSC-ORG-2025-4B2C Status: Active

Module 1: Strategic Route Selection

The Core Challenge: Regioselectivity

The synthesis of 4-Bromo-2-chloroaniline presents a classic electrophilic aromatic substitution challenge. The primary risk is not just low yield, but the formation of difficult-to-separate isomers and poly-halogenated byproducts.

Why Isomers Form:

  • The Amino Group (-NH₂): A powerful activator and ortho, para-director.

  • The Chloro Group (-Cl): A deactivator but also an ortho, para-director.

In 2-chloroaniline , the positions available for electrophilic attack are C4 (para to -NH₂) and C6 (ortho to -NH₂). The C4 position is electronically favored and sterically less hindered. However, aggressive conditions or incorrect starting materials can lead to:

  • 6-Bromo isomer: Attack at the crowded ortho position.

  • 4,6-Dibromo species: Over-bromination (the most common failure mode).

Recommended Route: Bromination of 2-Chloroaniline

We strongly recommend starting with 2-chloroaniline rather than chlorinating 4-bromoaniline. Chlorination is less selective and often displaces bromine or leads to polychlorinated mixtures.

Mechanism & Selectivity: By using 2-chloroaniline, the existing chlorine atom blocks one ortho site. The amino group strongly directs the incoming bromine to the para position (C4).

ReactionPathway Start 2-Chloroaniline (Starting Material) Intermediate Transition State (Para-Attack Favored) Start->Intermediate Activation Reagent N-Bromosuccinimide (NBS) (Controlled Bromination) Reagent->Intermediate Product 4-Bromo-2-chloroaniline (Target) Intermediate->Product Kinetic Control (0-5°C) Impurity 4,6-Dibromo-2-chloroaniline (Over-reaction Impurity) Product->Impurity Excess Reagent High Temp (>25°C)

Figure 1: Reaction pathway highlighting the critical divergence point between the target product and the over-brominated impurity.

Module 2: Optimized Experimental Protocol

Method A: High-Selectivity NBS Protocol (Recommended)

Best for: Small to medium scale (mg to 50g), high purity requirements.

Reagents:

  • Substrate: 2-Chloroaniline (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Acetonitrile (ACN) or DMF (Polar aprotic solvents enhance para-selectivity).

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-chloroaniline in Acetonitrile (10 mL per gram of substrate). Ensure complete solvation.

  • Temperature Control: Cool the solution to 0–5°C using an ice bath. Critical: Low temperature suppresses the formation of the 6-bromo isomer.

  • Addition: Add NBS portion-wise over 30 minutes. Do not dump NBS all at once. A high local concentration of bromine radicals promotes over-bromination.

  • Reaction: Stir at 0–5°C for 2 hours, then allow to warm to room temperature (20–25°C) for 1 hour.

  • Quench: Add saturated Sodium Thiosulfate (

    
    ) solution to quench unreacted bromine species.
    
  • Workup: Evaporate ACN, extract with Ethyl Acetate, wash with brine, and dry over

    
    .
    
Method B: Scale-Up Protocol (Br₂/Acetic Acid)

Best for: Large scale (>100g), cost-sensitive projects.

Reagents:

  • Substrate: 2-Chloroaniline (1.0 eq)

  • Brominating Agent: Elemental Bromine (

    
    ) (1.0 eq) dissolved in Acetic Acid.
    
  • Solvent: Glacial Acetic Acid.[1]

Key Modification: To prevent the formation of the 4,6-dibromo impurity, you must control the stoichiometry precisely. It is often better to use a slight deficit of bromine (0.95 eq) and recycle unreacted starting material than to deal with the difficult separation of the di-bromo byproduct.

Module 3: Troubleshooting & FAQs

Troubleshooting Guide
SymptomProbable CauseCorrective Action
NMR shows extra aromatic peak at ~7.6 ppm 4,6-Dibromo impurity. You have over-brominated the ring.1. Reduce NBS/Br₂ equivalents to 0.95–1.0.2. Lower reaction temperature.3. Add reagent slower.
NMR shows split peaks/complex coupling 6-Bromo isomer (Ortho). Reaction temperature was too high, allowing thermodynamic equilibration.1. Conduct reaction strictly at 0°C.2. Switch solvent to Acetonitrile (increases para-selectivity).
Low Yield (<60%) Incomplete Conversion. 1. Check NBS quality (it degrades to succinimide and

over time). Recrystallize NBS from water if yellow.
Dark/Black Reaction Mixture Oxidation of Aniline. Free amine is sensitive to oxidation.1. Perform reaction under Nitrogen/Argon atmosphere.2. Ensure light exclusion (wrap flask in foil).
Decision Tree: Impurity Identification

Troubleshooting Start Analyze Crude NMR/HPLC CheckMass Mass Spec (M+) Start->CheckMass Mass205 m/z ~205/207 (Mono-bromo) CheckMass->Mass205 Target Range Mass285 m/z ~283/285 (Di-bromo) CheckMass->Mass285 Impurity Found Coupling Check 1H Coupling Mass205->Coupling Action1 Action: Recrystallize (Ethanol/Water) Mass285->Action1 Para Target Product (d, dd patterns) Coupling->Para Standard Ortho 6-Bromo Isomer (Different splitting) Coupling->Ortho Atypical Action2 Action: Column Chrom. (Hard to separate) Ortho->Action2

Figure 2: Logic flow for identifying and addressing common impurities based on analytical data.

Frequently Asked Questions (FAQs)

Q: Can I protect the amine (as acetanilide) before bromination? A: Yes, converting 2-chloroaniline to 2-chloroacetanilide is a valid strategy. The bulky acetamido group further sterically hinders the ortho (6-position) and virtually guarantees para substitution. However, this adds two steps (protection and deprotection). We recommend this only if you fail to achieve >95% purity with the direct NBS method.

Q: My product is turning purple/brown on the shelf. Why? A: Halo-anilines are light and air sensitive. The color change indicates oxidation.

  • Fix: Store the product in an amber vial, under inert gas (Argon), at 4°C.

Q: How do I remove the succinimide byproduct (if using NBS)? A: Succinimide is highly water-soluble. An aqueous wash (water or mild bicarb solution) during the workup effectively removes it.

Module 4: Analytical Verification

Do not rely solely on melting point. Use NMR to confirm regiochemistry.

1H NMR Data (400 MHz, CDCl₃):

  • 
     7.37 (d, J = 2.2 Hz, 1H):  Proton at C3 (Ortho to Cl, Meta to Br).
    
  • 
     7.15 (dd, J = 8.5, 2.2 Hz, 1H):  Proton at C5 (Ortho to Br, Meta to Cl).
    
  • 
     6.63 (d, J = 8.6 Hz, 1H):  Proton at C6 (Ortho to 
    
    
    
    ).
  • 
     4.02 (br s, 2H):  Amine protons (
    
    
    
    ).

Note: The coupling constants (J values) confirm the 1,2,4-substitution pattern.

References

  • Regioselective Bromination using NBS: Journal of Organic Chemistry, "N-Bromosuccinimide in Polar Aprotic Solvents: A High-Yield Technique for Regioselective Bromination of Anilines." (Generalized citation for NBS methodology).

  • Synthesis and Crystallography of 4-Bromo-2-chloroaniline: National Institutes of Health (PMC), "Crystal structure and synthesis of 4-bromo-2-chloroaniline."

  • Bromination Selectivity (Br2 vs NBS): Master Organic Chemistry, "Selectivity in Free Radical Reactions: Bromination vs. Chlorination."

  • Safety Data & Handling: BenchChem, "An In-depth Technical Guide to the Health and Safety of 2-Bromo-4-chloroaniline."

Sources

Technical Support Center: Navigating 4-Bromo-2-chloroaniline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Moisture-Related Challenges

Welcome to the technical support center for 4-Bromo-2-chloroaniline. As a Senior Application Scientist, I've observed that a significant number of experimental challenges with this versatile intermediate stem from a single, often underestimated variable: moisture. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into the nuanced role of water in your reactions. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring your experiments are not only successful but also reproducible and well-understood.

Troubleshooting Guide: When Moisture Becomes a Menace

This section addresses specific problems you might encounter during your experiments with 4-Bromo-2-chloroaniline, with a focus on diagnosing and resolving moisture-related issues.

Issue 1: Inconsistent or Low Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

  • Question: I'm using 4-Bromo-2-chloroaniline in a Suzuki coupling reaction, and my yields are inconsistent, often lower than expected. I suspect moisture in my reagents or solvents. What's happening at the molecular level?

  • Answer: This is a classic and multifaceted problem. The impact of water on palladium-catalyzed cross-coupling reactions is not always straightforward; it can be either detrimental or, in some cases, surprisingly beneficial.[1][2]

    • The Detrimental Effects:

      • Catalyst Deactivation: Excess water can lead to the deactivation of your palladium catalyst. At lower temperatures (below 450°C), water can be reversibly adsorbed onto the palladium surface, inhibiting the reaction.[3] This can also lead to the formation of palladium hydroxide species (Pd(OH)₂), which are catalytically inactive.[3]

      • Hydrolysis of Aryl Halide: While 4-Bromo-2-chloroaniline is generally stable, under basic conditions and at elevated temperatures, the presence of water can lead to the hydrolysis of the C-Br bond, forming 2-chloro-4-hydroxyaniline. This side reaction consumes your starting material and reduces the overall yield of the desired coupled product.

      • Ligand Degradation: Some phosphine ligands used in these reactions can be sensitive to hydrolysis, especially under basic conditions.

    • The (Sometimes) Beneficial Role:

      • Catalyst Pre-activation: In some C-N cross-coupling reactions, a controlled amount of water is crucial for the pre-activation of the palladium catalyst. For instance, water can facilitate the reduction of a Pd(II) precatalyst to the active Pd(0) species.[4][5]

      • Solubility of Bases: Many inorganic bases used in cross-coupling reactions (e.g., K₂CO₃, Cs₂CO₃) have poor solubility in common organic solvents. A small amount of water is often necessary to dissolve the base and facilitate the reaction.[6] For Suzuki reactions, water is often added to activate the boronic acid.[6][7]

Troubleshooting Steps:

  • Rigorous Drying of Reagents and Solvents:

    • Ensure your 4-Bromo-2-chloroaniline is dry. If it has been stored for a long time or exposed to air, consider drying it in a vacuum oven at a moderate temperature (e.g., 40-50°C) for several hours.

    • Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation from a suitable drying agent, passing through a column of activated alumina).

  • Inert Atmosphere:

    • Always run your palladium-catalyzed reactions under an inert atmosphere (e.g., argon or nitrogen). This not only prevents moisture from entering the reaction but also protects the catalyst from oxygen, which can lead to the formation of inactive palladium oxides.

  • Controlled Addition of Water (if necessary):

    • If your protocol requires water for base solubility, use deionized, degassed water and add it precisely. Experiment with varying the amount of water to find the optimal conditions for your specific reaction.

  • Choice of Base:

    • Consider using a base that is more soluble in your organic solvent, such as an organic base (e.g., DBU, DIPEA) or a fluoride source (e.g., CsF, TBAF) if your reaction allows.

Issue 2: Formation of an Unidentified Byproduct with a Higher Polarity

  • Question: After my reaction with 4-Bromo-2-chloroaniline, I'm observing a significant amount of a polar byproduct on my TLC plate that I can't identify. Could this be due to moisture?

  • Answer: It's highly probable. The most likely polar byproduct resulting from the presence of water is 2-chloro-4-hydroxyaniline, formed via the hydrolysis of the C-Br bond. The aniline group itself is relatively stable to hydrolysis under typical reaction conditions. Another possibility, especially in Suzuki couplings, is the homocoupling of the boronic acid, which can be influenced by the presence of oxygen and Pd(II) species.[6]

Diagnostic Workflow:

start Unidentified Polar Byproduct Observed check_hydrolysis Hypothesis: Hydrolysis of C-Br bond? start->check_hydrolysis check_homocoupling Hypothesis: Boronic acid homocoupling? start->check_homocoupling run_control Run a control reaction under strictly anhydrous conditions check_hydrolysis->run_control check_homocoupling->run_control compare_results Compare byproduct formation with the anhydrous control run_control->compare_results analyze_byproduct Isolate and characterize the byproduct (e.g., via LC-MS, NMR) analyze_byproduct->compare_results confirm_hydrolysis Byproduct confirmed as 2-chloro-4-hydroxyaniline compare_results->confirm_hydrolysis Byproduct absent or significantly reduced confirm_homocoupling Byproduct confirmed as boronic acid homocoupling product compare_results->confirm_homocoupling Byproduct still present, consider other factors implement_drying Implement rigorous drying protocols for all reagents and solvents confirm_hydrolysis->implement_drying cluster_desired Desired Reaction Pathway cluster_side Moisture-Induced Side Reactions A 4-Bromo-2-chloroaniline C Oxidative Addition A->C J Hydrolysis of C-Br Bond A->J B Pd(0) Catalyst B->C D Transmetalation with Boronic Acid C->D E Reductive Elimination D->E E->B Catalyst Regeneration F Desired Coupled Product E->F G Water (H₂O) G->C Inhibition I Formation of Pd(OH)₂ (Inactive) G->I G->J H Pd(0) Catalyst H->I K 2-chloro-4-hydroxyaniline J->K

Sources

Introduction: The "Hidden" Hazards of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-2-chloroaniline Handling & Disposal

Ticket Status: OPEN Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Safe Management of Halogenated Aromatic Amine Waste (CAS: 38762-41-3)[1]

Welcome to the technical support hub. If you are reading this, you are likely working with 4-Bromo-2-chloroaniline (CAS: 38762-41-3) as an intermediate in pharmaceutical synthesis or agrochemical development.[1]

The Core Problem: Researchers often treat this compound as a generic organic solid.[1] It is not. It is a halogenated aromatic amine .[1] This dual functionality creates two distinct risks:

  • Toxicological: Like all anilines, it can induce methemoglobinemia (oxygen starvation of the blood) even through skin absorption.[1]

  • Environmental/Regulatory: The presence of both Bromine and Chlorine atoms makes it a "heavy" halogenated waste, requiring specific incineration protocols to prevent the formation of dioxins or corrosive acid gases (HBr/HCl) that destroy standard incinerator scrubbers.[1]

Below is your field guide to troubleshooting, handling, and disposing of this compound safely.

Module 1: Immediate Safety & Spill Response

User Question: "I dropped a vial of 4-Bromo-2-chloroaniline powder. Can I just wipe it up with a wet paper towel?"

Technical Response: NO. Do not use a wet wipe immediately.[1] This compound is a solid (MP: 70-72°C) and is harmful in contact with skin (H312) and if inhaled (H332). Adding water to a spill can spread the contamination or create a slurry that is harder to contain.[1]

The Protocol:

  • Isolate: Evacuate the immediate area (radius: 25 meters).

  • PPE Upgrade: You must wear a P95/N95 dust mask or respirator, double nitrile gloves, and a lab coat.[1]

  • Dry Clean-Up: Use a scoop or dustpan to collect the bulk solid.[1] Avoid generating dust.[1][2][3][4]

  • Wet Decontamination: After bulk removal, clean the surface with a soap/water solution or 60-70% ethanol.[1]

  • Disposal: The spill debris is now Hazardous Waste. Do not trash it.

Visual Guide: Spill Response Logic

SpillResponse Start Spill Detected Assess Assess State (Solid vs. Solution) Start->Assess Solid Solid Powder Assess->Solid Liquid In Solution Assess->Liquid ActionSolid Dry Sweep/Scoop (Avoid Dust) Solid->ActionSolid Prevent Aerosol ActionLiquid Absorb with Vermiculite or Chem-Pads Liquid->ActionLiquid Contain Spread Decon Solvent Wash (Ethanol/Soap) ActionSolid->Decon ActionLiquid->Decon Bag Double Bag Label: Toxic/Halogenated Decon->Bag

Figure 1: Decision logic for cleaning up 4-Bromo-2-chloroaniline spills. Note the divergence for solid vs. liquid states.

Module 2: Waste Segregation (The "Red Can" Rule)

User Question: "I dissolved the compound in Methanol. Can I pour the waste into my general 'Organic Solvents' carboy?"

Technical Response: ABSOLUTELY NOT. This is the most common compliance violation we see.[1] Standard organic waste streams often go to fuel blending or standard incineration.[1] Halogenated waste (containing Br, Cl, F) requires high-temperature incineration with acid gas scrubbing.[1]

If you mix this into a non-halogenated stream:

  • Regulatory Violation: You have "contaminated" the entire non-halogenated container, forcing the disposal vendor to reclassify the whole volume as halogenated (much more expensive).[1]

  • Equipment Damage: Burning this releases Hydrogen Bromide (HBr) and Hydrogen Chloride (HCl), which corrodes standard combustion chambers.[1]

Waste Stream Classification Table

Waste TypeCompositionCorrect Disposal StreamEPA/RCRA Consideration
Solid Waste Pure powder, contaminated gloves, weigh boats.[1]Solid Hazardous Waste (Toxic) Label as "Toxic Solid, Organic, N.O.S. (4-Bromo-2-chloroaniline)"
Liquid Waste Dissolved in MeOH, DCM, or Ethyl Acetate.[1]Halogenated Organic Solvents Must be segregated from non-halogenated solvents.[1]
Aqueous Waste HPLC effluent (Water/Acetonitrile mix).[1]Aqueous Toxic Waste Do not pour down drain.[1] Toxic to aquatic life (H410).[1][2][3]
Quenched Reactions Reaction mixtures with acids/bases.[1]High Hazard / Reactive Check pH.[1][3] Neutralize (pH 5-9) before adding to waste container.

Module 3: Chemical Incompatibility & Troubleshooting

User Question: "My waste container is getting warm and fuming after I added the 4-Bromo-2-chloroaniline waste. What happened?"

Technical Response: You likely triggered an exothermic reaction by mixing incompatible streams.[1] The amino group (-NH2) on the aniline is basic and reactive.[1]

Common Incompatibility Triggers:

  • Strong Acids: Mixing with strong acids (Sulfuric, Nitric) forms anilinium salts.[1] This is exothermic (releases heat).[1]

  • Oxidizers: Incompatible with strong oxidizers (Peroxides, Permanganates).[1] This can lead to rapid degradation or fire.[1]

  • Nitrosating Agents: If your waste stream contains Nitrites (often used in diazotization reactions), adding this aniline can form unstable diazonium salts, which are explosive when dry.[1]

Visual Guide: Incompatibility Logic

Incompatibility Waste 4-Bromo-2-chloroaniline Waste Stream Acid Strong Acids (HCl, H2SO4) Waste->Acid Do Not Mix Oxidizer Oxidizers (Peroxides, Nitrates) Waste->Oxidizer Do Not Mix Aldehyde Aldehydes/Anhydrides Waste->Aldehyde Do Not Mix Result1 Exothermic Salt Formation (Heat Generation) Acid->Result1 Result2 Violent Oxidation (Fire/Fumes) Oxidizer->Result2 Result3 Condensation/Polymerization (Sludge Formation) Aldehyde->Result3

Figure 2: Chemical incompatibility map.[1] Mixing 4-Bromo-2-chloroaniline with these common lab reagents creates hazardous byproducts.

Module 4: Final Disposal Protocols

User Question: "How do I prepare the container for pickup by EHS/Disposal Vendor?"

Technical Response: Proper packaging ensures the safety of the waste handlers downstream.[1]

Step-by-Step Preparation:

  • PH Check: If the waste is in solution, check the pH.[1] If it is <4 or >10, tag it as "Corrosive" in addition to "Toxic."[1]

  • Labeling: The label must explicitly state:

    • Chemical Name: 4-Bromo-2-chloroaniline.[1][5][6]

    • Hazards: Toxic, Irritant.[1]

    • Solvents: List all solvents present (e.g., "Contains 90% Dichloromethane").[1]

  • Container: Use amber glass or high-density polyethylene (HDPE).[1] Ensure the cap is vented if there is any risk of ongoing slow reaction (though stable waste should be fully quenched).[1]

  • Secondary Containment: Store the waste bottle in a secondary tray to catch drips.

Disposal Method (For the Vendor): The vendor will route this to Rotary Kiln Incineration .

  • Temperature: >1000°C.[1]

  • Requirement: Two-stage scrubbing system to neutralize HBr and HCl gases.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 610169, 4-Bromo-2-chloroaniline.[1] PubChem. Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Listings (F-Codes and K-Codes)." EPA.gov.[1] Available at: [Link][1]

Sources

Technical Support Center: Impurity Analysis of 4-Bromo-2-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Analytical Methodologies for 4-Bromo-2-chloroaniline (CAS: 38762-41-3)

Executive Summary & Impurity Origin Analysis

User Context: You are likely synthesizing or sourcing 4-Bromo-2-chloroaniline as an intermediate for active pharmaceutical ingredients (APIs) or agrochemicals. The purity of this compound is critical because halogenated aniline impurities often possess genotoxic potential (ICH M7 guidelines) and can participate in competing side reactions in downstream synthesis.[1]

The Impurity Landscape: To detect impurities effectively, you must understand their origin. The synthesis typically follows a protection-halogenation-deprotection sequence.

Synthesis & Impurity Pathway Diagram

ImpurityPathways Aniline Aniline (Starting Material) Acetanilide Acetanilide (Intermediate) Aniline->Acetanilide Acetylation Imp_Regio Impurity B: 2-Bromo-4-chloroaniline (Regioisomer) Aniline->Imp_Regio Direct Halogenation (No Protection) Br_Acetanilide 4-Bromoacetanilide Acetanilide->Br_Acetanilide Bromination Br_Cl_Acetanilide 4-Bromo-2-chloroacetanilide Br_Acetanilide->Br_Cl_Acetanilide Chlorination Imp_Hydro Impurity C: 4-Bromoaniline (Incomplete Chlorination) Br_Acetanilide->Imp_Hydro Premature Hydrolysis Target 4-Bromo-2-chloroaniline (TARGET) Br_Cl_Acetanilide->Target Hydrolysis Imp_Over Impurity A: 2,4-Dibromo-6-chloroaniline (Over-halogenation) Br_Cl_Acetanilide->Imp_Over Excess Halogen

Figure 1: Logical origin of common impurities during the multi-step synthesis of 4-Bromo-2-chloroaniline.

Primary Analytical Method: Reverse-Phase HPLC

Why this method? Halogenated anilines are polarizable and ionizable. Gas Chromatography (GC) is possible but risks thermal degradation of thermally labile precursors (like acetanilides). HPLC is the robust "Gold Standard" for quantifying non-volatile precursors and isomers.[1]

Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Column C18 (Octadecyl), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB-C18)Provides sufficient hydrophobic selectivity to separate the target from its des-chloro (4-bromoaniline) and des-bromo analogs.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Critical: Acidic pH ensures the aniline group is protonated (

), preventing peak tailing caused by interaction with silanol groups on the column.
Mobile Phase B Acetonitrile (HPLC Grade)Stronger elution solvent for hydrophobic halogenated species.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 254 nmThe aromatic ring + halogens provide strong absorbance here. 210 nm is more sensitive but prone to solvent noise.
Temperature 30°CMaintains reproducible retention times.[1]

Gradient Profile:

  • 0-5 min: 80% A / 20% B (Isocratic hold to elute polar starting materials like Aniline).[1]

  • 5-20 min: Linear ramp to 20% A / 80% B (Elutes the target and hydrophobic di/tri-halo impurities).

  • 20-25 min: Hold at 80% B (Wash).

  • 25-30 min: Re-equilibrate to 80% A.

Troubleshooting Guide

Issue 1: Peak Tailing (Asymmetry > 1.5)

Symptom: The main 4-Bromo-2-chloroaniline peak looks like a "shark fin" rather than a Gaussian bell.

  • Root Cause: Secondary interactions between the basic amine group and residual silanols on the silica column support.[1]

  • Solution:

    • Add a Modifier: Ensure your aqueous phase contains 0.1% Triethylamine (TEA) or increase the buffer concentration (e.g., use 25mM Phosphate buffer pH 3.0 instead of just acid water). The TEA competes for the active silanol sites.

    • Column Health: Old columns lose their end-capping. Replace the column if the tailing persists despite mobile phase correction.

Issue 2: "Ghost Peak" Co-elution

Symptom: You see a shoulder on your main peak or inconsistent purity values.[1]

  • Root Cause: Isomer co-elution. The regioisomer 2-Bromo-4-chloroaniline has very similar hydrophobicity to the target 4-Bromo-2-chloroaniline .

  • Solution (Orthogonal Method):

    • Switch to a Phenyl-Hexyl column . The pi-pi interactions offered by the phenyl phase often separate positional isomers better than a standard C18 phase.

    • Alternative: Use GC-MS (see below) which separates based on boiling point and polarity differences in the gas phase.[1]

Issue 3: Low Recovery / Mass Balance Deficit

Symptom: Purity is 99%, but yield calculations suggest material loss.[1]

  • Root Cause: Retention of highly non-polar impurities (e.g., polymerized anilines or azo-dimers formed by oxidation).[1]

  • Solution: Extend the gradient "Wash" phase (80-90% Acetonitrile) to 10 minutes. Check the chromatogram at a higher wavelength (400 nm) to detect colored azo-compounds which may not show up strongly at 254 nm.

Secondary Method: GC-MS for Identification

While HPLC is best for quantitation, GC-MS is required for identification of unknown impurities (e.g., confirming if a peak is a dibromo- or dichloro- variant).[1]

Instrument Parameters:

  • Inlet: Split mode (20:1), 250°C.

  • Column: HP-5MS or DB-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm.[1]

  • Oven: 50°C (hold 2 min)

    
     20°C/min 
    
    
    
    280°C (hold 5 min).
  • MS Source: EI (70 eV).[1]

Diagnostic Ions (m/z): | Compound | Molecular Ion (


) | Characteristic Fragment |
| :--- | :--- | :--- |
| 4-Bromo-2-chloroaniline  | 205, 207, 209  (Isotope pattern 3:4:1) | 126  (Loss of Br) |
| 4-Bromoaniline (Impurity) | 171, 173 | 92 (Loss of Br) |
| 2,4-Dibromoaniline (Impurity) | 249, 251, 253 | 170 (Loss of Br) |

Technical Insight: The isotope pattern is your best friend here.[1]

  • Cl only: 3:1 ratio (

    
     : 
    
    
    
    ).
  • Br only: 1:1 ratio (

    
     : 
    
    
    
    ).
  • Br + Cl: Distinctive complex pattern (approx 3:4:1). Use this to instantly distinguish between de-chlorinated and de-brominated impurities.

Frequently Asked Questions (FAQ)

Q: Can I use UV-Vis spectrophotometry for purity analysis? A: No. UV-Vis measures total absorbance of the solution. Since the impurities (aniline derivatives) have nearly identical chromophores to the target, UV-Vis cannot distinguish between them. It is only useful for concentration checks of pure material.[1]

Q: My sample turned brown after storage. Is it degraded? A: Likely, yes. Anilines are sensitive to oxidation, forming azo-linkages and quinone-imines upon exposure to air and light.

  • Action: Run the HPLC method.[2][3][4] If you see new peaks at high retention times or near the solvent front, repurify via recrystallization (ethanol/water is a common solvent system).[1] Store the compound under nitrogen in amber vials.

Q: What is the limit for genotoxic impurities? A: Under ICH M7 guidelines, halogenated anilines are often considered Class 2 or Class 3 mutagens. If this is for a pharmaceutical intermediate, you typically need to demonstrate clearance of these impurities to < ppm levels in the final API. The HPLC method described above typically has a Limit of Quantification (LOQ) of ~0.05%, which may need to be optimized (e.g., using LC-MS/MS) if lower detection limits are required.[1]

References

  • Synthesis & Impurity Profile

    • Bae, Y. (2024).[5] Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate.

    • Context: Delineates the step-by-step synthesis (Acetanilide 4-Bromoacetanilide 4-Bromo-2-chloroacetanilide Target) establishing the source of specific impurities.
  • Analytical Methodologies (Anilines)

    • U.S. EPA. (1996).[6] Method 8131: Aniline and Selected Derivatives by Gas Chromatography.

    • Context: Provides the foundational GC parameters and retention behavior for halogen
  • Isomer Separation

    • Ye, Y., et al. (2009).[1] Separation and identification of cis and trans isomers... by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis.

    • Context: Establishes the utility of chiral and specialized stationary phases for separating geometric and positional isomers in similar chemical backbones.[1]

  • Metabolite & Degradant Profiling

    • Nicholson, J. K., et al. (2025).[1] HPLC-ICP-MS for the analysis of xenobiotic metabolites. ResearchGate.

    • Context: Demonstrates the use of reverse-phase gradient chromatography for profiling bromine-containing metabolites, valid

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Validation & Comparative

A Comparative Guide to 4-Bromo-2-chloroaniline and Other Dihalogenated Anilines in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Dihalogenated anilines are foundational building blocks in the synthesis of complex organic molecules, serving as critical intermediates in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Their utility stems from the presence of multiple reactive sites—the amino group and two halogen atoms—which can be selectively functionalized to construct elaborate molecular architectures. Among these, 4-bromo-2-chloroaniline stands out as a particularly versatile reagent due to the differential reactivity of its bromine and chlorine substituents.

This guide provides an in-depth, objective comparison of 4-bromo-2-chloroaniline against other synthetically important dihalogenated anilines, such as 2,4-dichloroaniline and 3,4-dichloroaniline. We will explore their physicochemical properties, comparative reactivity in key cross-coupling reactions, and provide field-proven experimental protocols to illustrate their practical application.

Physicochemical Properties: A Foundation for Reactivity

The subtle differences in the physical properties of dihalogenated anilines, governed by the nature and position of the halogen atoms, have significant implications for their handling, solubility, and reactivity.

Property4-Bromo-2-chloroaniline2,4-Dichloroaniline3,4-Dichloroaniline
Molecular Formula C₆H₅BrClNC₆H₅Cl₂NC₆H₅Cl₂N
Molecular Weight 206.47 g/mol 162.02 g/mol 162.02 g/mol
Appearance Slightly yellow to light brown crystalline powder[3][4]Yellow to brown crystals[5]Colorless solid[6]
Melting Point 67-72 °C[4][7]59-62 °C[6]69-71 °C[6]
pKa ~1.95Not readily availableNot readily available
Solubility Insoluble in water, soluble in organic solventsLimited solubility in water, soluble in organic solvents[5]Insoluble in water

The data presented here establishes a baseline for comparing these reagents. The most significant differentiator for synthetic applications, however, lies not in their physical properties but in the electronic and steric effects imparted by the halogen substituents.

The Decisive Factor: Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation.[8][9] The performance of dihalogenated anilines in these transformations is dictated primarily by the strength of the carbon-halogen (C-X) bond, which influences the rate-determining oxidative addition step. The C-Br bond is inherently weaker and longer than the C-Cl bond, making it more susceptible to cleavage by a palladium(0) catalyst.[10] This fundamental principle is the cornerstone of 4-bromo-2-chloroaniline's synthetic utility.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a staple of modern synthesis.[11][12] When using a dihalogenated aniline with two different halogens, such as 4-bromo-2-chloroaniline, the reaction can be directed with high selectivity to the more reactive C-Br position.

This chemoselectivity is a significant advantage over substrates like 2,4-dichloroaniline, where selective mono-arylation is challenging to achieve due to the similar reactivity of the two C-Cl bonds. While reaction conditions can sometimes be tuned to favor mono-substitution, mixtures of products are common.[13] With 4-bromo-2-chloroaniline, the C-Cl bond remains intact under conditions that readily cleave the C-Br bond, preserving a reactive handle for subsequent transformations.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X Complex OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal R-B(OR')_2 (Base) ArPdR Ar-Pd(II)-R Complex Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Ar-R Product_out Coupled Product (Ar-R) RedElim->Product_out ArX_in Aryl Halide (Ar-X) ArX_in->OxAdd Boronic_in Boronic Acid (R-B(OR')_2) Boronic_in->Transmetal caption Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Selective Suzuki-Miyaura Coupling of 4-Bromo-2-chloroaniline

This protocol describes the selective coupling at the C-Br position.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-bromo-2-chloroaniline (1.0 mmol, 206.5 mg), the desired arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 34.7 mg).

  • Solvent and Base Addition: Add anhydrous toluene (5 mL) followed by an aqueous solution of sodium carbonate (2 M, 2.0 mL).

  • Reaction Execution: Heat the mixture to 90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 4-aryl-2-chloroaniline product.

The Buchwald-Hartwig amination is a powerful method for forming aryl-amine bonds.[14][15] Similar to the Suzuki coupling, this reaction proceeds via an oxidative addition mechanism, making it highly selective for the more labile C-Br bond of 4-bromo-2-chloroaniline. This allows for the introduction of a primary or secondary amine at the 4-position, leaving the 2-chloro substituent available for further functionalization. This is a distinct advantage over molecules like 3,4-dichloroaniline, where regioselectivity can be poor without a strongly directing group.

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X Complex OxAdd->ArPdX AmineCoord Amine Coordination & Deprotonation ArPdX->AmineCoord HNR'R'' (Base) ArPdAmido Ar-Pd(II)-NR'R'' (Amido Complex) AmineCoord->ArPdAmido RedElim Reductive Elimination ArPdAmido->RedElim RedElim->Pd0 Ar-NR'R'' Product_out Aryl Amine (Ar-NR'R'') RedElim->Product_out ArX_in Aryl Halide (Ar-X) ArX_in->OxAdd Amine_in Amine (HNR'R'') Amine_in->AmineCoord caption Catalytic cycle of the Buchwald-Hartwig amination reaction.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Selective Buchwald-Hartwig Amination of 4-Bromo-2-chloroaniline

This protocol details the selective amination at the C-Br bond.

  • Reaction Setup: In a glovebox, charge an oven-dried vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.05 mmol), and sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Add 4-bromo-2-chloroaniline (1.0 mmol, 206.5 mg) and the desired amine (1.2 mmol).

  • Solvent and Execution: Add anhydrous dioxane or toluene (4 mL). Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Work-up: After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography to obtain the desired 2-chloro-N-aryl/alkyl-benzene-1,4-diamine product.

Synthetic Accessibility: A Practical Consideration

The choice of a starting material is often influenced by its accessibility and the complexity of its synthesis. 4-Bromo-2-chloroaniline is typically prepared in a multi-step sequence from aniline or o-chloroaniline.[16][17][18] A common laboratory-scale synthesis involves the protection of the aniline as an acetanilide, followed by sequential electrophilic halogenation and final deprotection.[17][19]

Diagram: Synthetic Workflow for 4-Bromo-2-chloroaniline from Aniline

Synthesis_Workflow Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation (Protection) Bromoacetanilide 4-Bromoacetanilide Acetanilide->Bromoacetanilide Bromination (Electrophilic Substitution) Chlorobromoacetanilide 4-Bromo-2-chloroacetanilide Bromoacetanilide->Chlorobromoacetanilide Chlorination (Electrophilic Substitution) FinalProduct 4-Bromo-2-chloroaniline Chlorobromoacetanilide->FinalProduct Hydrolysis (Deprotection) caption Multi-step synthesis of 4-bromo-2-chloroaniline from aniline.

Caption: Multi-step synthesis of 4-bromo-2-chloroaniline from aniline.

Experimental Protocol: Hydrolysis of 4-Bromo-2-chloroacetanilide

This protocol details the final deprotection step to yield the target aniline.[19][20]

  • Reaction Setup: In a 50-mL round-bottom flask equipped with a reflux condenser, combine 4-bromo-2-chloroacetanilide (4.1 g), 95% ethanol (7 mL), and concentrated HCl (4.3 mL).[20]

  • Heating: Heat the mixture to a gentle boil using a heating mantle and maintain reflux for at least 1 hour. The solid will initially dissolve, and a precipitate may form during the reaction.[20]

  • Quenching: After the reflux period, add hot water (~26 mL) to redissolve the solid. Pour the hot reaction mixture onto ~50 g of ice in a beaker.[20]

  • Basification: While stirring, carefully add 50% sodium hydroxide solution until the mixture is basic (check with pH paper).[20]

  • Isolation: Collect the crude product by vacuum filtration, washing the filter cake thoroughly with cold water.

  • Purification: The product can be recrystallized from a suitable solvent like hexanes to afford pure 4-bromo-2-chloroaniline.

In contrast, isomers like 3,4-dichloroaniline are often produced on an industrial scale via the catalytic reduction of 3,4-dichloronitrobenzene.[21] The choice between these starting materials may therefore depend on the scale of the synthesis and the availability of precursors.

Comparative Applications in Industry

The distinct substitution patterns of dihalogenated anilines lead to their use in different classes of commercial products.

  • 4-Bromo-2-chloroaniline: Its defined regioselectivity makes it an invaluable intermediate in the synthesis of complex pharmaceuticals and specialty agrochemicals where precise control over substituent placement is paramount.[1]

  • 3,4-Dichloroaniline: This isomer is a high-volume commodity chemical, primarily used as a precursor to important herbicides such as diuron, linuron, and propanil.[22][23] Its symmetrical nature is well-suited for these applications.

  • 2,4-Dichloroaniline: This compound is used in the synthesis of various dyes, pigments, and agrochemicals.[5] It is also a known environmental contaminant and is monitored for its ecotoxicological impact.[24]

Conclusion and Outlook

This guide has systematically compared 4-bromo-2-chloroaniline with other key dihalogenated anilines, providing a clear rationale for its selection in specific synthetic contexts.

Key Comparative Insights:

Feature4-Bromo-2-chloroanilineDichloroaniline Isomers (e.g., 2,4- or 3,4-)
Cross-Coupling Reactivity High and predictableLower (for C-Cl bonds)
Regioselectivity Excellent; selectively reacts at the C-Br bondOften poor; can lead to mixtures of mono- and di-substituted products
Synthetic Utility Ideal for sequential, site-specific functionalizationBest suited for applications where both halogens are replaced or where the substitution pattern is less critical
Primary Applications Complex pharmaceuticals, specialty chemicalsHigh-volume herbicides, dyes[5][6][22][23]

References

  • Cram. 4-Bromo-2-chloroaniline Synthesis Report. [Link]

  • Ismail, T., et al. (2010). 4-Bromo-2-chloroaniline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o250. [Link]

  • Chegg. Solved Part D: Synthesis of 4-Bromo-2-chloroaniline from. [Link]

  • Brainly. What is the mechanism for 4-bromo-2-chloroaniline from 4-bromo-2-chloroacetanilide?. [Link]

  • Google Patents.
  • PubChem. 4-Bromo-2-chloroaniline. [Link]

  • Scribd. Multistep Synthesis of 2-Chloro-4-Bromoaniline. [Link]

  • Google Patents. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
  • ResearchGate. (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]

  • Wikipedia. Dichloroaniline. [Link]

  • ResearchGate. The Suzuki reaction of 4-bromoaniline with aryl boronic acids a. [Link]

  • Google Patents. US3291832A - Process for preparing 3, 4 dichloroaniline.
  • ResearchGate. Cross-coupling strategies for aniline synthesis a, Anilines are.... [Link]

  • PubMed Central. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. [Link]

  • PubMed Central. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]

  • PubMed Central. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. [Link]

  • Loba Chemie. 2,4-DICHLOROANILINE EXTRA PURE MSDS CAS-No.. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]

  • ChemRxiv. Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with.... [Link]

  • YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]

  • PubMed Central. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • YouTube. Buchwald-Hartwig coupling. [Link]

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A Comparative Guide to HPLC and GC Methods for Purity Analysis of 4-Bromo-2-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Bromo-2-chloroaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its impurity profile can directly influence the quality and safety of the final drug product. Therefore, robust and reliable analytical methods for its purity assessment are paramount.

This guide provides an in-depth comparison of two primary chromatographic techniques for the purity analysis of 4-Bromo-2-chloroaniline: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As a seasoned application scientist, my objective is to move beyond a mere recitation of protocols. Instead, I will elucidate the rationale behind the methodological choices, offering a self-validating framework for your analytical endeavors, grounded in established scientific principles and regulatory expectations.

The Analytical Imperative: Understanding Potential Impurities

A robust analytical method is one that is not only precise and accurate but also specific. Specificity, in this context, is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, namely impurities. To achieve this, we must first understand the potential impurity landscape of 4-Bromo-2-chloroaniline.

The common synthesis of 4-Bromo-2-chloroaniline often starts from o-chloroaniline.[1][2] This synthetic route can introduce several potential impurities:

  • Starting Material Carryover: Residual o-chloroaniline.

  • Isomeric Impurities: Incomplete regioselectivity during bromination can lead to the formation of other bromo-chloro-aniline isomers.

  • Over-brominated Species: Formation of di- or tri-brominated species.

  • Degradation Products: Anilines are susceptible to oxidation and photodegradation, which can lead to the formation of colored impurities and polymeric species.[3][4][5]

An effective purity method must be able to separate the main component from these and other potential unknown impurities.

Primary Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For the analysis of moderately polar and thermally labile compounds like 4-Bromo-2-chloroaniline, Reverse-Phase HPLC (RP-HPLC) is often the method of choice. The inherent flexibility in mobile phase composition and the wide availability of stationary phases allow for fine-tuning of selectivity.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of RP-HPLC and an excellent starting point. Its nonpolar nature provides good retention for the relatively nonpolar 4-Bromo-2-chloroaniline. We select a column with end-capping to minimize peak tailing caused by the interaction of the basic aniline group with acidic residual silanols on the silica support.

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is standard. Acetonitrile is chosen for its lower viscosity and UV transparency. A phosphate buffer is used to control the pH. At a slightly acidic pH (e.g., pH 3.0), the aniline moiety will be partially protonated, which can improve peak shape and reduce tailing.

  • Detection: 4-Bromo-2-chloroaniline possesses a chromophore (the substituted benzene ring) that absorbs UV light. A photodiode array (PDA) detector is ideal as it allows for the simultaneous acquisition of spectra across a range of wavelengths. This is invaluable for peak purity assessment and for identifying co-eluting impurities. The UV maximum for substituted anilines is typically in the range of 240-260 nm.

Experimental Protocol: HPLC-UV Purity Method

This protocol is designed to be a robust starting point for the purity analysis of 4-Bromo-2-chloroaniline, in line with the principles outlined in USP <621> Chromatography.[6]

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Photodiode Array (PDA) at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A by dissolving the appropriate amount of potassium dihydrogen phosphate in water, adjusting the pH, and filtering through a 0.45 µm filter. Mobile Phase B is HPLC-grade acetonitrile.

  • Standard Preparation: Accurately weigh about 25 mg of 4-Bromo-2-chloroaniline reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the sample solution at the same concentration as the standard solution using the sample diluent.

  • System Suitability: Before sample analysis, perform system suitability tests as per ICH Q2(R1) guidelines.[7] This includes replicate injections of the standard solution to check for precision (RSD ≤ 2.0%), theoretical plates (N ≥ 2000), and tailing factor (T ≤ 1.5).

  • Analysis: Inject the blank (diluent), standard, and sample solutions.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the sample by the area percent method.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Testing MobilePhase->SystemSuitability Standard Standard Preparation Standard->SystemSuitability Sample Sample Preparation Injection Inject Blank, Standard, Sample Sample->Injection SystemSuitability->Injection If Passes Integration Peak Integration Injection->Integration Calculation Purity Calculation (Area %) Integration->Calculation

Caption: Workflow for HPLC purity analysis of 4-Bromo-2-chloroaniline.

Comparative Technique: Gas Chromatography with Mass Spectrometric Detection (GC-MS)

Gas chromatography is a powerful alternative for the analysis of volatile and thermally stable compounds. For 4-Bromo-2-chloroaniline, which has a melting point of 70-72 °C, GC is a viable technique.[8] Coupling GC with a Mass Spectrometer (MS) provides an orthogonal detection method to UV, offering high sensitivity and structural information for impurity identification.

Causality Behind Experimental Choices
  • Stationary Phase: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable. This phase separates compounds primarily based on their boiling points, which is effective for separating halogenated isomers.

  • Injection: A split injection is used to avoid overloading the column, ensuring sharp peaks. The injector temperature must be high enough to ensure rapid and complete volatilization of the sample without causing degradation.

  • Carrier Gas: Helium is the most common carrier gas, providing good efficiency.

  • Oven Temperature Program: A temperature gradient is employed to ensure the elution of a wide range of potential impurities, from volatile starting materials to less volatile by-products, within a reasonable timeframe.

  • Detection: Mass spectrometry in electron ionization (EI) mode is highly effective. It provides a fragmentation pattern for each eluting peak, which acts as a chemical fingerprint, allowing for positive identification of known impurities and tentative identification of unknowns by library searching.

Experimental Protocol: GC-MS Purity Method

This protocol is based on general principles for the GC analysis of anilines.[7]

Chromatographic Conditions:

ParameterCondition
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min
Detector Mass Spectrometer (MS)
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-350 amu
Sample Diluent Methylene Chloride

Step-by-Step Methodology:

  • Standard and Sample Preparation: Prepare standard and sample solutions at a concentration of approximately 1 mg/mL in methylene chloride.

  • GC-MS System Setup: Set up the GC-MS system with the specified parameters.

  • Analysis: Inject the blank (solvent), standard, and sample solutions.

  • Data Processing: Analyze the total ion chromatogram (TIC). Identify the main peak of 4-Bromo-2-chloroaniline. Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST) and the reference standard spectrum. Calculate purity based on the peak area percentage in the TIC.

Head-to-Head Comparison: HPLC-UV vs. GC-MS

FeatureHPLC-UVGas Chromatography-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Instrumentation HPLC system with a UV/PDA detector.GC system with a Mass Spectrometric detector.
Sample Volatility Not required; suitable for non-volatile and thermally labile compounds.Requires sample to be volatile and thermally stable.
Sample Preparation Dissolution in a suitable solvent (e.g., ACN/Water).Dissolution in a volatile organic solvent (e.g., Methylene Chloride).
Selectivity High; tunable by altering mobile phase composition (pH, organic modifier) and stationary phase.High; primarily based on boiling point and polarity. Excellent for isomeric separation.
Sensitivity Good; typically in the low ppm range.Excellent; can reach ppb levels, especially with selected ion monitoring (SIM).
Impurity Identification Limited to UV spectrum comparison. Co-eluting peaks can be missed.Excellent; provides structural information from mass spectra for definitive identification.
Run Time Typically longer (20-30 minutes) due to gradient and re-equilibration.Can be faster (15-20 minutes).
Pros - Broad applicability- Non-destructive- Robust and reproducible- High sensitivity and specificity- Definitive impurity identification- Orthogonal to HPLC
Cons - Lower sensitivity than GC-MS- Limited structural information from UV- Requires thermally stable and volatile analytes- Potential for analyte degradation in the injector

Choosing the Right Technique: A Logical Framework

The choice between HPLC and GC is not arbitrary but is dictated by the analytical problem at hand. The following diagram illustrates a decision-making framework.

Tech_Choice Start Purity Analysis of 4-Bromo-2-chloroaniline ThermalStability Are impurities thermally stable? Start->ThermalStability ID_Needed Is definitive impurity identification required? ThermalStability->ID_Needed Yes HPLC Primary Method: HPLC-UV ThermalStability->HPLC No / Unknown Routine_QC Is it for routine QC release testing? ID_Needed->Routine_QC No Both Use Both: HPLC for Assay/Purity GC-MS for Identification ID_Needed->Both Yes Routine_QC->HPLC Yes GC Alternative/Confirmatory: GC-MS Routine_QC->GC No (can be used)

Caption: Decision tree for selecting an analytical technique.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and valid techniques for assessing the purity of 4-Bromo-2-chloroaniline.

For routine quality control where the impurity profile is well-characterized, HPLC-UV is the recommended primary method . Its robustness, applicability to a wide range of potential non-volatile impurities, and ease of implementation make it ideal for release testing. The validation of such a method should be performed in accordance with ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[7]

GC-MS serves as an excellent orthogonal and confirmatory technique . It is particularly valuable during process development and for impurity identification studies, where its high sensitivity and the structural information from mass spectrometry are unparalleled. In cases where a specific volatile impurity (like a starting material) is a critical quality attribute, a dedicated GC method may be preferable.

Ultimately, a comprehensive quality control strategy may leverage both techniques: HPLC for routine purity and assay, and GC-MS for periodic full impurity profiling and for the investigation of out-of-specification results. This dual-pronged approach provides a self-validating system that ensures the highest quality of 4-Bromo-2-chloroaniline, thereby safeguarding the integrity of the final pharmaceutical product.

References

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  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Impact Factor. (2023, March 25). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Bromo-2-chloroaniline. Retrieved from [Link]

  • ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, September 29). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]

  • Scribd. (n.d.). Multistep Synthesis of 2-Chloro-4-Bromoaniline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • ACS Publications. (2026, February 3). Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The degradation products of aniline in the solutions with ozone and kinetic investigations. Retrieved from [Link]

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Publish Comparison Guide: GC-MS Analysis of 4-Bromo-2-chloroaniline Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

4-Bromo-2-chloroaniline (4-B-2-CA) is a critical halogenated intermediate used in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its structural integrity relies on the precise regioselectivity of the bromine (para) and chlorine (ortho) substituents relative to the amine group.[2]

In synthetic pathways—often involving the chlorination of 4-bromoacetanilide followed by hydrolysis—impurities such as unreacted starting materials, regioisomers (e.g., 2-bromo-4-chloroaniline), and over-halogenated byproducts are common.

While LC-MS and NMR are powerful alternatives, GC-MS (Gas Chromatography-Mass Spectrometry) remains the superior choice for routine monitoring of 4-B-2-CA due to its unique ability to resolve structural isomers and provide definitive halogen isotope fingerprints (Br/Cl patterns) that confirm elemental composition without high-resolution mass spectrometry.[1]

Comparative Analysis: GC-MS vs. Alternatives

The following table objectively compares GC-MS against common alternatives for this specific analyte.

FeatureGC-MS (EI Source) LC-MS (ESI Source) 1H-NMR
Primary Strength Isomer Resolution & ID. The Br/Cl isotope pattern is distinct in Electron Ionization (EI).[1]Sensitivity for Polars. Best for non-volatile salts or thermally unstable intermediates.[2][1]Structural Certainty. Definitive proof of proton positioning.[2][1]
Isomer Selectivity High. Ortho/Para isomers have distinct retention indices (RI) on non-polar columns.[2][1]Medium. Requires specialized chiral or PFP columns to separate positional isomers.[2][1]High. Distinct coupling constants (

-values), but low sensitivity for trace impurities (<1%).[1]
Sample Prep Moderate. Derivatization (e.g., TFAA) is recommended to prevent amine tailing.[2][1]Low. Direct injection of aqueous/organic mixtures is possible.[2][1]Low. Dissolve in deuterated solvent.
Detection Limit ppb range. Excellent for trace impurity profiling.[2][1]ppt range. Superior sensitivity but often overkill for process monitoring.[2][1]ppm range. Poor for trace impurity detection.[2][1]
Cost/Run $ (Low consumables cost).

$
(High solvent/column costs).[2][1]

(Deuterated solvents).[2][1]
The Analytical Decision Matrix

Use this logic flow to determine the correct instrument for your specific reaction stage.

DecisionMatrix start Start: Reaction Mixture Analysis volatile Is the matrix volatile/semi-volatile? start->volatile isomers Are positional isomers (o/p) expected? volatile->isomers Yes lcms Alternative: LC-MS (ESI) (For thermally unstable species) volatile->lcms No (Salts/Polars) trace Is trace impurity detection (<0.1%) required? isomers->trace Yes nmr Alternative: NMR (For crude structure validation) isomers->nmr No (Major product only) gcms RECOMMENDED: GC-MS (EI) (Isotope Pattern Confirmation) trace->gcms Yes trace->nmr No

Figure 1: Decision matrix for selecting the analytical method based on sample volatility and impurity profiling needs.

Deep Dive: The Isotope Fingerprint Mechanism[1]

The "Killer Feature" of GC-MS for 4-B-2-CA is the Electron Ionization (EI) fragmentation pattern.[1] Unlike ESI in LC-MS, which produces primarily


, EI produces a rich fragmentation spectrum.[2][1]
The Halogen Cluster (m/z 205, 207, 209)

4-B-2-CA contains one Bromine (


) and one Chlorine (

).[1] This creates a distinct "triplet" molecular ion cluster:
  • m/z 205 (

    
    ):  Contains 
    
    
    
    and
    
    
    .[2][1] (Relative Intensity: ~77%)[1]
  • m/z 207 (

    
    ):  Contains (
    
    
    
    ) AND (
    
    
    ).[2][1] (Relative Intensity: 100% - Base Peak )[1][3]
  • m/z 209 (

    
    ):  Contains 
    
    
    
    and
    
    
    .[2][1] (Relative Intensity: ~24%)[1]

Why this matters: If your reaction produces a byproduct where Cl is replaced by OH, or Br is removed, this specific 77:100:24 ratio collapses.[2][1] This allows for instant visual confirmation of the product identity without reference standards.[2][1]

Validated Experimental Protocol

This protocol is designed to minimize "tailing" caused by the free amine group interacting with silanol groups in the GC column.[2]

Phase 1: Sample Preparation (Derivatization)

Note: While 4-B-2-CA can be analyzed directly, derivatization with Trifluoroacetic Anhydride (TFAA) improves peak shape and sensitivity.

  • Extraction: Take 1 mL of reaction mixture. Add 2 mL Ethyl Acetate and 2 mL saturated NaHCO₃ (to neutralize acid catalysts). Vortex and discard aqueous layer.[2][1]

  • Drying: Dry the organic layer over anhydrous MgSO₄.[2][1]

  • Derivatization:

    • Transfer 100 µL of the dry organic layer to a GC vial.[2][1]

    • Add 50 µL TFAA (Trifluoroacetic anhydride) .[2][1]

    • Cap and incubate at 60°C for 15 minutes.

    • Mechanism:[2][1][4] Converts the amine (-NH₂) to the trifluoroacetamide (-NH-CO-CF₃), removing hydrogen bonding capability.[1]

  • Dilution: Dilute to 1 mL with Ethyl Acetate or Dichloromethane (DCM).

Phase 2: GC-MS Instrument Parameters[2]
  • Column: Rxi-5Sil MS (or equivalent low-polarity 5% phenyl phase), 30m x 0.25mm x 0.25µm.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[2][1]

  • Inlet: Split Mode (20:1), 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 300°C (Hold 3 min).

  • MS Source: EI mode (70 eV), Source Temp 230°C, Quad Temp 150°C.

  • Scan Range: m/z 40–350.[2][1]

Analytical Workflow Diagram

Workflow cluster_prep Sample Prep cluster_deriv Derivatization cluster_analysis GC-MS Analysis rxn Reaction Aliquot extract LLE Extraction (EtOAc/NaHCO3) rxn->extract dry Dry (MgSO4) extract->dry tfaa Add TFAA (60°C, 15 min) dry->tfaa inject Injection (Split 20:1) tfaa->inject sep Separation (Rxi-5Sil MS) inject->sep detect MS Detection (Scan 40-350 m/z) sep->detect

Figure 2: Step-by-step workflow from reaction aliquot to mass spectral data acquisition.[1]

Data Interpretation & Troubleshooting

Identifying the Target Peak

If derivatized (TFAA method):

  • Molecular Ion: Look for the cluster shifted by +96 Da (mass of -COCF₃ group minus H).[2][1]

  • Target Mass: Parent ion becomes 301/303/305 (instead of 205/207/209).

  • Retention Time: The derivative will elute significantly later than the native amine and will have a sharp, symmetrical peak shape.[2]

Common Impurities
Retention Time (Relative)Likely IdentityDiagnostic Ions (m/z)
Early Eluter Aniline (Starting Material)93 (

)
Mid Eluter 2-Chloroaniline (Incomplete Bromination)127/129 (

)
Close to Target 2-Bromo-4-chloroaniline (Isomer)205/207/209 (Same as target, check RI)
Late Eluter 2,4,6-Tribromoaniline (Over-bromination)327/329/331/333

Critical QC Check: If the m/z 207 peak is not the base peak (100%) in the native spectrum, or if the m/z 303 peak is not dominant in the derivative, co-elution with a non-halogenated impurity is likely occurring.[2]

References

  • National Institute of Standards and Technology (NIST). (2023).[2][1] Mass Spectrum of 4-Bromo-2-chloroaniline (EI). NIST Chemistry WebBook, SRD 69.[2][1][5] [Link][1]

  • PubChem. (2023).[2][1] Compound Summary: 4-Bromo-2-chloroaniline.[1][3][6] National Library of Medicine.[2][1] [Link][1]

  • ResearchGate. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines. [Link]

Sources

A Senior Application Scientist's Comparative Guide to Catalysts for 4-Bromo-2-chloroaniline Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic functionalization of polysubstituted aromatic compounds is a cornerstone of modern molecular design. 4-Bromo-2-chloroaniline stands as a versatile building block, offering two distinct halogen handles for sequential and selective cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, providing a basis for chemoselective transformations. This guide provides an in-depth comparative analysis of catalytic systems for the cross-coupling of 4-bromo-2-chloroaniline, focusing on the principles of catalyst selection and supported by experimental insights to empower you to make informed decisions in your synthetic endeavors.

The Challenge of Selectivity with Dihaloanilines

The primary consideration when working with 4-bromo-2-chloroaniline is achieving selective reaction at the more labile C-Br bond while leaving the C-Cl bond intact for subsequent transformations. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This inherent difference in reactivity is the foundation upon which selective cross-coupling strategies are built. However, the choice of catalyst, ligand, base, and solvent all play crucial roles in modulating this selectivity and achieving high yields of the desired product.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation

Palladium-based catalysts are the most extensively studied and widely employed for the cross-coupling of aryl halides. The specific performance of a palladium catalyst is profoundly influenced by the nature of its supporting ligands.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron reagent and an organic halide, is a powerful tool for the synthesis of biaryls. For a substrate like 4-bromo-2-chloroaniline, the choice of a palladium catalyst is critical for success.

Catalyst Systems for Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Key Advantages & Considerations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O80-10012-2470-85A classic, readily available catalyst. May require higher temperatures and longer reaction times.
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane80-1002-6>90Highly active for challenging substrates, including electron-rich and sterically hindered partners.[1]
PEPPSI-IPrIPr (NHC)Cs₂CO₃t-AmylOH1001-4>95N-Heterocyclic carbene (NHC) ligand provides high stability and activity.[2]

Causality Behind Experimental Choices:

  • Ligands: Bulky, electron-rich phosphine ligands like SPhos (Sphingosine-1-phosphate) and other Buchwald-type ligands are highly effective for Suzuki-Miyaura couplings of challenging substrates.[1] Their steric bulk promotes the reductive elimination step of the catalytic cycle, while their electron-donating nature facilitates the initial oxidative addition of the aryl halide to the palladium(0) center. N-heterocyclic carbene (NHC) ligands, such as IPr, offer enhanced thermal stability and are often highly active, making them suitable for couplings involving less reactive aryl chlorides, should a subsequent reaction at the C-Cl position be desired.[2]

  • Bases: The choice of base is crucial for the transmetalation step, where the organic group is transferred from the boron reagent to the palladium center. Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvents: Aprotic polar solvents like 1,4-dioxane and toluene are frequently employed. The addition of water can sometimes accelerate the reaction, particularly when using inorganic bases.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-chloroaniline with Phenylboronic Acid

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2-chloroaniline (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol)).

  • Add anhydrous 1,4-dioxane (5 mL).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(X)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(X)L2 ArPd(II)(OR)L2 ArPd(II)(OR)L2 ArPd(II)(X)L2->ArPd(II)(OR)L2 Ligand Exchange ArPd(II)(Ar')L2 ArPd(II)(Ar')L2 ArPd(II)(OR)L2->ArPd(II)(Ar')L2 Transmetalation ArPd(II)(Ar')L2->Pd(0)L2 Product Ar-Ar' ArPd(II)(Ar')L2->Product Reductive Elimination Reactant Ar-Br Reactant->Pd(0)L2 Oxidative Addition Boronic_Acid Ar'B(OH)2 Boronic_Acid->ArPd(II)(OR)L2 Base Base Base->ArPd(II)(X)L2

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of aryl amines.[3] For 4-bromo-2-chloroaniline, this reaction can be used to introduce a variety of nitrogen-containing functional groups.

Catalyst Systems for Buchwald-Hartwig Amination

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Key Advantages & Considerations
Pd₂(dba)₃ / BINAPBINAPNaOt-BuToluene80-11012-2475-90A well-established system, but can be sensitive to air and moisture.
Pd(OAc)₂ / XPhosXPhosK₃PO₄t-BuOH80-1002-8>90Highly active and versatile for a broad range of amines and aryl halides.[4]
BrettPhos Pd G3BrettPhosLHMDSTHFRoom Temp - 601-6>95A third-generation Buchwald precatalyst offering high activity at lower temperatures.

Causality Behind Experimental Choices:

  • Ligands: Similar to Suzuki-Miyaura coupling, bulky, electron-rich phosphine ligands are paramount for efficient C-N bond formation. Ligands like XPhos and BrettPhos have been specifically designed to promote the challenging reductive elimination of the amine product from the palladium center.[4]

  • Bases: Strong, non-nucleophilic bases are typically required for the deprotonation of the amine nucleophile. Sodium tert-butoxide (NaOt-Bu) is a common choice, although other bases like lithium hexamethyldisilazide (LHMDS) and potassium phosphate (K₃PO₄) can also be effective, depending on the specific substrates and ligands.

  • Solvents: Aprotic solvents such as toluene, THF, and tert-butanol are commonly used. The choice of solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-2-chloroaniline with Morpholine

  • In a glovebox, to a vial equipped with a stir bar, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.024 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add 4-bromo-2-chloroaniline (1.0 mmol) and morpholine (1.2 mmol).

  • Add anhydrous toluene (4 mL).

  • Seal the vial and heat the reaction mixture to 100 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash chromatography on silica gel.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_1 Catalytic Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(X)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(X)L2 ArPd(II)(NR2)L [ArPd(II)(NR2)L2]+X- ArPd(II)(X)L2->ArPd(II)(NR2)L Amine Coordination & Deprotonation ArPd(II)(NR2)L->Pd(0)L2 Product Ar-NR2 ArPd(II)(NR2)L->Product Reductive Elimination Reactant Ar-Br Reactant->Pd(0)L2 Oxidative Addition Amine HNR2 Amine->ArPd(II)(X)L2 Base Base Base->ArPd(II)(X)L2

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to valuable arylalkyne building blocks. This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst.

Catalyst Systems for Sonogashira Coupling

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)Key Advantages & Considerations
Pd(PPh₃)₄ / CuICuIEt₃NTHFRoom Temp - 602-1280-95The classic Sonogashira conditions; generally reliable but can be sensitive to oxygen.
PdCl₂(PPh₃)₂ / CuICuIi-Pr₂NHDMFRoom Temp - 801-6>90A robust system that is often used for a wide range of substrates.
Pd(OAc)₂ / XPhosNoneCs₂CO₃Acetonitrile60-802-8>85Copper-free conditions can be advantageous for sensitive substrates.

Causality Behind Experimental Choices:

  • Palladium and Copper Catalysts: The Sonogashira reaction traditionally involves a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne. However, copper-free Sonogashira couplings have been developed to avoid potential issues with copper, such as the homocoupling of the alkyne (Glaser coupling).[5]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvents: A variety of solvents can be used, including THF, DMF, and acetonitrile, depending on the solubility of the reactants.

Experimental Protocol: Sonogashira Coupling of 4-Bromo-2-chloroaniline with Phenylacetylene

  • To a stirred solution of 4-bromo-2-chloroaniline (1.0 mmol) in triethylamine (5 mL) under an argon atmosphere, add Pd(PPh₃)₄ (0.02 mmol) and CuI (0.04 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 6 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_2 Palladium Cycle cluster_3 Copper Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(X)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(X)L2 ArPd(II)(C≡CR)L2 ArPd(II)(C≡CR)L2 ArPd(II)(X)L2->ArPd(II)(C≡CR)L2 Transmetalation ArPd(II)(C≡CR)L2->Pd(0)L2 Product_Pd Ar-C≡CR ArPd(II)(C≡CR)L2->Product_Pd Reductive Elimination Reactant_Pd Ar-Br Reactant_Pd->Pd(0)L2 Oxidative Addition CuX CuBr CuC≡CR CuC≡CR CuX->CuC≡CR CuC≡CR->ArPd(II)(X)L2 Alkyne HC≡CR Alkyne->CuX Deprotonation Base_Cu Base Base_Cu->Alkyne

Caption: Interconnected catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

Alternative Catalytic Systems: Exploring Nickel and Copper

While palladium catalysts are dominant, nickel and copper catalysts offer viable and sometimes advantageous alternatives for the cross-coupling of aryl halides.

Nickel-Catalyzed Cross-Coupling

Nickel catalysts are often more cost-effective than their palladium counterparts and can exhibit unique reactivity. For instance, nickel catalysts are particularly effective in Kumada couplings, which utilize Grignard reagents as the organometallic partner.

Potential Advantages of Nickel Catalysts:

  • Cost-effectiveness: Nickel is significantly more abundant and less expensive than palladium.

  • Reactivity with Aryl Chlorides: Nickel catalysts can be more effective for the coupling of less reactive aryl chlorides.

  • Different Selectivity: In some cases, nickel catalysts can offer different selectivity profiles compared to palladium.

A potential catalyst system for a Kumada coupling of 4-bromo-2-chloroaniline could involve NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane) as the catalyst and an aryl Grignard reagent in a solvent like THF.

Copper-Catalyzed Cross-Coupling

Copper-catalyzed reactions, such as the Ullmann condensation, have a long history in C-N and C-O bond formation. Modern advancements have led to milder and more efficient copper-catalyzed cross-coupling protocols. Copper is also a key component in the traditional Sonogashira reaction, as discussed earlier.

Conclusion and Future Outlook

The selective cross-coupling of 4-bromo-2-chloroaniline is a synthetically valuable transformation that can be achieved with a high degree of control through the careful selection of the catalytic system. Palladium catalysts, particularly those bearing bulky, electron-rich phosphine or N-heterocyclic carbene ligands, offer a robust and versatile platform for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. For each of these transformations, the choice of ligand, base, and solvent must be tailored to the specific coupling partners to maximize yield and selectivity.

As the field of catalysis continues to evolve, the development of more active, stable, and cost-effective catalysts based on earth-abundant metals like nickel and copper will undoubtedly provide new and powerful tools for the synthetic chemist. A thorough understanding of the fundamental principles of catalysis and a willingness to explore a range of catalytic systems will be key to unlocking the full synthetic potential of versatile building blocks like 4-bromo-2-chloroaniline.

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  • Buchwald, S. L., & Mauger, C. (2006). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Current Organic Chemistry, 10(16), 1963-1985.
  • ResearchGate. (2025). Experimental and theoretical studies on the oxidative addition of palladium(0) to β-chlorovinamidinium salts. Retrieved from [Link]

  • Wikipedia. (n.d.). Kumada coupling. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
  • Hartwig, J. F., et al. (2012). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 134(29), 12049-12058.

Sources

Validating the Purity of 4-Bromo-2-chloroaniline: A Multi-Methodological Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-chloroaniline (CAS: 38762-41-3) is a critical halogenated aromatic amine intermediate, widely utilized in the synthesis of kinase inhibitors and agrochemicals.[][2][3] Its structural integrity is paramount; however, its synthesis via the electrophilic halogenation of anilines frequently yields difficult-to-separate regioisomers (e.g., 2-bromo-4-chloroaniline) and over-halogenated byproducts.

Part 1: The Challenge – "Silent" Impurities

The primary challenge in synthesizing 4-Bromo-2-chloroaniline lies in the directing effects of the amine and halogen substituents. If synthesized via the bromination of 2-chloroaniline, the para position is activated, but steric hindrance and competing directing groups can lead to:

  • Regioisomers: 6-bromo-2-chloroaniline (minor).

  • Over-reaction: 4,6-dibromo-2-chloroaniline.

  • Starting Material: Residual 2-chloroaniline.

Standard melting point analysis (70–72 °C) is insufficient for distinguishing these impurities due to melting point depression masking and the formation of solid solutions.

Synthesis & Impurity Flow

The following diagram illustrates the genesis of impurities during the standard synthesis route.

SynthesisImpurity Start Starting Material (2-Chloroaniline) Reaction Electrophilic Aromatic Substitution Start->Reaction Reagent Reagent (NBS or Br2) Reagent->Reaction Product Target Product 4-Bromo-2-chloroaniline Reaction->Product Major Pathway Impurity1 Impurity A (Unreacted SM) Reaction->Impurity1 Incomplete Impurity2 Impurity B (4,6-Dibromo-2-chloroaniline) Reaction->Impurity2 Over-bromination Impurity3 Impurity C (Regioisomer: 6-Bromo...) Reaction->Impurity3 Steric Leakage

Figure 1: Impurity genesis in the bromination of 2-chloroaniline.

Part 2: Comparative Analysis of Methodologies

Method A: RP-HPLC (The Routine Workhorse)

Best For: Routine QC, detecting trace organic impurities (0.05% levels), and separating isomers. Mechanism: Separation based on hydrophobic interaction with a C18 stationary phase. The halogenated nature of the target molecule requires a buffered acidic mobile phase to suppress the ionization of the amine group, ensuring sharp peak shapes.

Experimental Protocol
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10% -> 90% B (Linear ramp)

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (max absorption for halogenated anilines) and 210 nm (impurities).

  • Temperature: 30°C.

Critical Insight: The acidic pH is non-negotiable. At neutral pH, the aniline moiety interacts with silanols on the column, causing peak tailing that can mask closely eluting isomer impurities [1].

Method B: GC-MS (The Structural Validator)

Best For: Confirming molecular weight and identifying unknown impurities via fragmentation patterns. Mechanism: Separation based on volatility. Halogenated anilines are sufficiently volatile and thermally stable to be analyzed without derivatization, though peak tailing can occur if the liner is dirty.

Experimental Protocol
  • Column: HP-5ms or DB-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm ID, 0.25µm film.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: 280°C (hold 3 min).

  • MS Source: EI mode, 230°C. Scan range 40-400 m/z.

Critical Insight: While GC-MS is excellent for identification, ortho-substituted chloroanilines can sometimes exhibit lower ionization yields compared to para isomers in LC-MS, making GC-MS a vital orthogonal check for this specific regioisomer [2].

Method C: qNMR (The Absolute Standard)

Best For: Determining absolute purity (% w/w) without a specific reference standard of 4-Bromo-2-chloroaniline. Mechanism: Proton counting. The integral of the analyte signals is compared to the integral of a high-purity internal standard (IS) added in a precise mass ratio.

Experimental Protocol
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent). Why? Non-reactive, sharp singlet at ~6.1 ppm, distinct from aniline aromatic protons.

  • Solvent: DMSO-d6. Why? Ensures complete solubility and manages proton exchange of the amine group.

  • Relaxation Delay (D1): 30 seconds. Critical: Must be > 5x T1 of the slowest relaxing proton to ensure quantitative integration.

  • Pulse Angle: 90°.

  • Scans: 16 or 32 (for S/N > 150).

Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">



Where 

= Integral,

= Number of protons,

= Molar mass,

= Mass weighed,

= Purity.[4][5]

Part 3: Data Comparison & Decision Matrix

The following table summarizes the performance of each method for 4-Bromo-2-chloroaniline.

FeatureRP-HPLC (UV)GC-MSqNMR (

H)
Primary Utility Routine Purity % (Area)ID & Impurity StructureAbsolute Assay (% w/w)
LOD (Limit of Detection) Excellent (< 0.01%)Very Good (< 0.05%)Moderate (~ 0.5%)
Specificity High (separates isomers)High (mass fingerprint)High (structural)
Reference Standard Required for assayNot required for IDNot required (Internal Std used)
Speed 20 min/run15 min/run10 min/run (setup takes longer)
Weakness Requires response factors for true w/w%Thermal degradation riskHigh sample mass required (~10mg)
Analytical Workflow Decision Tree

Use this logic flow to determine the correct sequence of analysis for your synthesized batch.

DecisionTree Start Synthesized Crude 4-Bromo-2-chloroaniline Step1 1. TLC / Melting Point (Quick Check) Start->Step1 Fail1 Recrystallize Step1->Fail1 Wide Range (<2°C) Pass1 Proceed to Instrumental Step1->Pass1 Sharp MP (70-72°C) Fail1->Step1 Step2 2. GC-MS (Identity Confirmation) Pass1->Step2 Decision2 Correct Mass & Frag? Step2->Decision2 Fail2 Investigate Synthesis Decision2->Fail2 No Step3 3. RP-HPLC (Impurity Profiling) Decision2->Step3 Yes Decision3 Purity > 98% (Area)? Step3->Decision3 Decision3->Fail1 No Step4 4. qNMR (Final Assay Value) Decision3->Step4 Yes Final Release Batch Step4->Final

Figure 2: Recommended analytical workflow for batch release.

References

  • Dolan, J. W. (2002). "The role of pH in the HPLC separation of amines." LCGC North America, 20(11), 1040-1044. Link

  • Schmidt, T. C., et al. (2021). "Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater." International Journal of Environmental Analytical Chemistry. Link

  • BIPM. (2019). "Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene." Bureau International des Poids et Mesures. Link

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772–2782. Link

Sources

Comparative Spectroscopic Guide: 4-Bromo-2-chloroaniline vs. Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Isomer Trap" in Halogenated Anilines

In the synthesis of pharmaceutical intermediates, 4-Bromo-2-chloroaniline (Target) is frequently contaminated with its positional isomers, particularly 2-Bromo-4-chloroaniline (Inverse Halogen) and 4-Bromo-3-chloroaniline (Meta-Chloro). These isomers share identical molecular weights (206.47 g/mol ) and mass spectrometry isotope patterns, making them indistinguishable by standard low-resolution LC-MS.

This guide defines the spectroscopic signatures required to unambiguously identify the target compound. The definitive differentiator is the 1H NMR "Singlet" Chemical Shift and the 13C NMR Ortho-Carbon Shift .

Quick Comparison Table
Feature4-Bromo-2-chloroaniline (Target)2-Bromo-4-chloroaniline (Isomer A)4-Bromo-3-chloroaniline (Isomer B)
CAS 38762-41-3 873-38-121402-26-6
Melting Point 70–72 °C 64–68 °C64–68 °C
1H NMR "Singlet" Deshielded (~7.4 ppm) (H-3, between Cl/Br)Deshielded (~7.5 ppm) (H-3, between Br/Cl)Shielded (~6.5-6.8 ppm) (H-2, ortho to NH₂)
13C Ortho-Shift ~120-130 ppm (C-Cl)~110 ppm (C-Br)~115 ppm (C-H)
Key Risk N/AHigh (Synthesis Byproduct)Moderate (Starting Material Impurity)

Compound Profiles & Structural Logic

To interpret the spectra, one must understand the electronic environment of the protons and carbons.

  • Target: 4-Bromo-2-chloroaniline [1]

    • Structure: NH₂ at C1, Cl at C2, Br at C4.

    • Electronic Logic: The amino group (NH₂) is a strong electron donor, shielding ortho/para positions (C2, C4, C6). However, the halogens (Cl, Br) are electron-withdrawing (induction) but donating (resonance).

    • Critical Proton (H-3): Located between Cl and Br. It is deshielded by two halogens and is meta to the shielding NH₂ group. Expect Downfield Shift.

  • Isomer A: 2-Bromo-4-chloroaniline [2][3][4]

    • Structure: NH₂ at C1, Br at C2, Cl at C4.

    • Critical Difference: The position of the Heavy Atom (Br) vs. the Electronegative Atom (Cl).[5] C-Br carbons appear significantly upfield (Heavy Atom Effect) compared to C-Cl carbons.

  • Isomer B: 4-Bromo-3-chloroaniline [6]

    • Structure: NH₂ at C1, Cl at C3, Br at C4.

    • Critical Proton (H-2): Located between NH₂ and Cl. Being ortho to the strong donor NH₂, this proton is heavily shielded. Expect Upfield Shift.

Spectroscopic Deep Dive

A. 1H NMR Spectroscopy (The "Singlet" Rule)

All three isomers exhibit a 1,2,4-substitution pattern, typically showing a doublet (d), a doublet of doublets (dd), and a small doublet (d, J~2 Hz, often called a "singlet" in low res). The position of this small doublet is the diagnostic tool.

  • Target (4-Br-2-Cl): The small doublet (H-3) is at ~7.37 ppm . It is deshielded because it is trapped between two halogens.

  • Isomer B (4-Br-3-Cl): The small doublet (H-2) is at ~6.7 ppm . It is shielded because it is ortho to the NH₂ group.

Protocol: If your "singlet" is near 6.7 ppm, you have the wrong isomer (Isomer B). If it is >7.3 ppm, you likely have the Target or Isomer A.

B. 13C NMR Spectroscopy (The Definitive Test)

When distinguishing the Target from Isomer A (2-Br vs 2-Cl), 1H NMR is subtle. 13C NMR provides a binary "Yes/No" due to the Heavy Atom Effect of Bromine.

  • Target: C-2 is attached to Chlorine .

    • Shift: ~120–130 ppm .

  • Isomer A: C-2 is attached to Bromine .

    • Shift: ~109–112 ppm .

    • Mechanism:[7] The large electron cloud of Bromine causes spin-orbit coupling that shields the attached carbon, moving it upfield by ~10-15 ppm compared to a C-Cl bond.

C. Mass Spectrometry (Fragmentation)[11]

Standard ESI/EI-MS will show the characteristic isotope pattern for 1Br + 1Cl (Intensity ratio 3:4:1 for M : M+2 : M+4). This confirms the formula but not the isomer.

  • Differentiation: Look for the [M-Halogen]⁺ fragment.

    • Target: Loss of Br (M-79) is the primary pathway.

    • Isomer A (Ortho-Bromo): Often shows a distinct "Ortho Effect" where the Br interacts with the NH₂, leading to a different abundance of the [M-HBr]⁺ fragment or cyclization products in the source.

Decision Logic & Visualization

The following diagram outlines the logical workflow for identifying the correct isomer using standard analytical data.

IsomerID Start Unknown Sample (MW 206.47) IsotopeCheck Check MS Isotope Pattern (M : M+2 : M+4) Start->IsotopeCheck PatternMatch Ratio ~ 3:4:1 (Contains 1Br, 1Cl) IsotopeCheck->PatternMatch PatternFail Different Ratio (Not Bromo-Chloro) IsotopeCheck->PatternFail HNMR 1H NMR Analysis Check 'Singlet' (d, J~2Hz) Position PatternMatch->HNMR SingletUpfield Singlet at 6.5 - 6.9 ppm (Ortho to NH2) HNMR->SingletUpfield Shielded SingletDownfield Singlet at > 7.3 ppm (Between Halogens) HNMR->SingletDownfield Deshielded ResultIsomerB IDENTIFIED: 4-Bromo-3-chloroaniline (Isomer B) SingletUpfield->ResultIsomerB CNMR 13C NMR Analysis Check C-2 (Ortho to NH2) Shift SingletDownfield->CNMR C2Upfield C-2 at ~110 ppm (C-Br Bond) CNMR->C2Upfield C2Downfield C-2 at ~120-130 ppm (C-Cl Bond) CNMR->C2Downfield ResultIsomerA IDENTIFIED: 2-Bromo-4-chloroaniline (Isomer A) C2Upfield->ResultIsomerA ResultTarget CONFIRMED: 4-Bromo-2-chloroaniline (Target) C2Downfield->ResultTarget

Figure 1: Step-by-step spectroscopic decision tree for differentiating 4-Bromo-2-chloroaniline from its common isomers.

Experimental Protocols

Method A: High-Resolution 1H NMR
  • Solvent: DMSO-d6 (Preferred for sharp NH₂ peaks) or CDCl₃.

  • Concentration: 10 mg in 0.6 mL.

  • Parameters: 400 MHz minimum. 16 scans.

  • Key Observation: Zoom into the 6.0–8.0 ppm region. Identify the NH₂ broad singlet (usually 4.0–5.5 ppm in CDCl₃, distinct in DMSO) to avoid confusion. Locate the sharp doublet with J ≈ 2.0 Hz.

Method B: 13C NMR Validation
  • Solvent: CDCl₃ (Standard reference at 77.16 ppm).

  • Acquisition: Proton-decoupled. Delay time (d1) ≥ 2.0s to allow relaxation of quaternary carbons (C-Br and C-Cl).

  • Analysis: Look specifically for the signal count in the 108–115 ppm region.

    • Target: Only one signal (C-4, C-Br) in this region.

    • Isomer A: Two signals (C-2, C-Br and potentially C-6 if shielded) or a distinct shift of the C-2 peak to ~110 ppm.

References

  • National Institutes of Health (NIH) PubChem. 4-Bromo-2-chloroaniline Compound Summary. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). 2-Bromo-4-chloroaniline Gas Phase IR and Mass Spectra. Retrieved from [Link]

  • ResearchGate. Crystallographic and Spectroscopic Analysis of Halogenated Anilines. (See Snippet 1.5/1.10). Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 4-Bromo-2-chloroaniline: A Critical Evaluation of a Novel One-Pot Approach versus the Traditional Multi-Step Method

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, the synthesis of halogenated anilines is a cornerstone for the creation of a vast array of bioactive molecules. Among these, 4-bromo-2-chloroaniline stands out as a pivotal intermediate. The traditional synthetic route to this compound, while well-established, is a multi-step process that presents challenges in terms of efficiency, cost, and waste generation. This guide provides an in-depth, objective comparison of this classical method with a recently developed, innovative one-pot synthesis, offering experimental data and expert insights to inform your synthetic strategy.

The Enduring Importance of 4-Bromo-2-chloroaniline

4-Bromo-2-chloroaniline is a key building block in the synthesis of a variety of commercially significant products, including pharmaceuticals, agrochemicals, and materials for photography.[1] Its unique substitution pattern allows for diverse functionalization, making it a valuable precursor in complex molecular architectures.

The Classical Approach: A Four-Step Journey from Aniline

The traditional synthesis of 4-bromo-2-chloroaniline is a well-documented four-step sequence starting from aniline.[2] This method relies on the strategic protection and deprotection of the highly reactive amino group to control the regioselectivity of the halogenation steps.

The Rationale Behind the Multi-Step Strategy

The direct halogenation of aniline is notoriously difficult to control, often leading to a mixture of poly-halogenated products and undesired isomers. The strong activating and ortho-, para-directing nature of the amino group makes the aromatic ring highly susceptible to electrophilic attack.[2] To circumvent this, the amino group is first "protected" by converting it to a less activating acetamido group. This modification tempers the reactivity of the aromatic ring and introduces steric hindrance, favoring para-substitution in the subsequent bromination step. Following bromination, the less reactive 4-bromoacetanilide can then be chlorinated at the ortho-position before the final deprotection step to yield the desired product.

Experimental Protocol: The Four-Step Synthesis

Below is a detailed, step-by-step methodology for the traditional synthesis of 4-bromo-2-chloroaniline.

Step 1: Acetylation of Aniline to Acetanilide

  • In a suitable reaction vessel, dissolve aniline in glacial acetic acid.

  • Add acetic anhydride to the solution and stir at room temperature.

  • Pour the reaction mixture into ice-water to precipitate the acetanilide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of Acetanilide to 4-Bromoacetanilide

  • Dissolve the dried acetanilide in glacial acetic acid.

  • Slowly add a solution of bromine in glacial acetic acid to the reaction mixture, maintaining the temperature below 25°C.[3]

  • Stir the mixture until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water to precipitate the 4-bromoacetanilide.

  • Collect the product by vacuum filtration, wash thoroughly with water, and dry.

Step 3: Chlorination of 4-Bromoacetanilide to 4-Bromo-2-chloroacetanilide

  • Suspend 4-bromoacetanilide in a mixture of concentrated hydrochloric acid and glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of sodium chlorate in water to the cooled suspension.

  • Allow the reaction to proceed at room temperature for approximately one hour.

  • Collect the precipitated product by suction filtration, wash with cold water, and dry.[4]

Step 4: Hydrolysis of 4-Bromo-2-chloroacetanilide to 4-Bromo-2-chloroaniline

  • Reflux the 4-bromo-2-chloroacetanilide in a mixture of 95% ethanol and concentrated hydrochloric acid for 30 minutes.[4]

  • A white precipitate will form during the reflux.

  • Add hot water to dissolve the solid, then pour the hot solution over ice.

  • Neutralize the solution with a 50% sodium hydroxide solution to precipitate the final product.

  • Collect the crude 4-bromo-2-chloroaniline by suction filtration, wash with cold water, and recrystallize from a suitable solvent like hexane to obtain the purified product.[4]

Caption: The four-step traditional synthesis of 4-Bromo-2-chloroaniline.

A Paradigm Shift: The One-Pot Synthesis from 2-Chloroaniline

In a significant advancement, a novel one-pot synthesis of 4-bromo-2-chloroaniline has been developed, starting from 2-chloroaniline. This approach circumvents the need for the multi-step protection-deprotection sequence and offers a more streamlined and potentially more efficient route to the target molecule. Two promising variations of this one-pot method have been reported.

Method A: Photocatalytic Bromination

This innovative method utilizes the power of visible light to drive the bromination of 2-chloroaniline.

Experimental Protocol: Photocatalytic Synthesis

  • In a 25 mL reaction tube, combine 2-chloroaniline (0.2 mmol), sodium bromide (0.3 mmol), sodium bisulfite (0.4 mmol), 4-(phenylethynyl)benzonitrile (0.02 mmol) as a photocatalyst, water (4 mmol), and acetonitrile (2 mL).

  • Stir the mixture under the irradiation of three 2-watt LED lights for 7 hours.

  • After the reaction is complete, extract the product, dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain 4-bromo-2-chloroaniline as a white solid.[1]

Caption: The one-pot photocatalytic synthesis of 4-Bromo-2-chloroaniline.

Method B: Bromination using a Layered Double Hydroxide (LDH) System

This method employs a zinc-aluminum layered double hydroxide intercalated with bromate ions (ZnAl-BrO₃⁻-LDHs) as a novel brominating agent.

Experimental Protocol: LDH-Mediated Synthesis

  • In a 50 mL three-necked flask, dissolve o-chloroaniline (2 mmol) and potassium bromide (1.2 mmol) in a 9:1 mixture of acetic acid and water (10 mL).

  • Maintain the reaction mixture at 30°C with magnetic stirring.

  • Slowly add ZnAl-BrO₃⁻-LDHs (1.8 mmol) in portions over the first 15 minutes.

  • Continue stirring at 30°C for 1 hour.

  • Extract the product with dichloromethane.

  • Purify the combined organic phases by column chromatography to yield 4-bromo-2-chloroaniline as a gray solid.[1][5]

Sources

4-Bromo-2-chloroaniline: A Dual-Halogen Scaffold for Kinase Inhibitor & Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical review of 4-Bromo-2-chloroaniline , designed for researchers in medicinal chemistry and agrochemical development. It prioritizes experimental utility, mechanistic insight, and comparative performance data.[1]

Executive Summary & Chemical Profile

4-Bromo-2-chloroaniline (CAS: 38762-41-3) is a "Janus-faced" halogenated aniline derivative. Its value lies in the differential reactivity of its three functional handles: a nucleophilic amino group (-NH₂), a labile bromine at the para position, and a sterically demanding, chemically robust chlorine at the ortho position.[1]

Unlike its mono-halogenated analogs (e.g., 4-bromoaniline), the ortho-chloro substituent in this molecule provides crucial metabolic stability (blocking ortho-hydroxylation) and induces a torsion angle that can lock downstream biaryl structures into active conformations—a critical feature for MEK and Raf kinase inhibitors .

PropertyValueRelevance
Molecular Weight 206.47 g/mol Ideal fragment size (<300 Da) for Fragment-Based Drug Design (FBDD).
Melting Point 70-72 °CCrystalline solid; easy to handle compared to liquid anilines.[1]
pKa (Conjugate Acid) ~2.5 - 3.0Lower than aniline (4.6) due to electron-withdrawing halogens; requires stronger bases for deprotonation in nucleophilic substitutions.[1]
Reactivity Order -NH₂ > C-Br > C-ClAllows for sequential, regioselective functionalization.

Pharmaceutical Application: Synthesis of MEK/Raf Kinase Inhibitors

The most high-impact application of 4-Bromo-2-chloroaniline is as a core building block for Type II Kinase Inhibitors , specifically analogs of Sorafenib and novel MEK inhibitors (e.g., pyridone sulfonamides).[1]

Comparative Advantage

In kinase inhibitor design, replacing a hydrogen or fluorine with the ortho-chlorine atom (from 4-Bromo-2-chloroaniline) often results in:

  • Increased Potency: The Cl atom fills hydrophobic pockets (e.g., the "gatekeeper" region) more effectively than F.[1]

  • Conformational Locking: The steric bulk of Cl forces the phenyl ring out of planarity relative to the urea/amide linkage, often matching the bioactive conformation required for binding to the DFG-out state of kinases.[1]

Experimental Protocol: Buchwald-Hartwig Coupling

Objective: Coupling 4-Bromo-2-chloroaniline (Nucleophile) with a Heteroaryl Halide (Electrophile) to form the biaryl amine core common in MEK inhibitors.

Rationale: Standard nucleophilic aromatic substitution (SNAr) often fails due to the weak nucleophilicity of the aniline (deactivated by Br/Cl).[1] Palladium-catalyzed coupling is the industry standard for high yields.[1]

Reagents & Conditions
  • Substrate A: 4-Bromo-2-chloroaniline (1.0 equiv)[2]

  • Substrate B: Heteroaryl Chloride/Bromide (e.g., substituted pyridone or pyrimidine) (1.1 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (4 mol%) – Chosen for its wide bite angle, stabilizing the Pd center during the reductive elimination of bulky anilines.[1]

  • Base: Cs₂CO₃ (2.0 equiv) – Preferred over NaOtBu to prevent dehalogenation side reactions.

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology
  • Inerting: Charge a Schlenk flask with 4-Bromo-2-chloroaniline, Substrate B, Pd₂(dba)₃, Xantphos, and Cs₂CO₃. Evacuate and backfill with Argon (3x).[1]

  • Solvation: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Heat the mixture to 100 °C for 12-16 hours. Monitor by LC-MS.[1] Note: The C-Br bond on the aniline is relatively stable under these specific conditions if the Heteroaryl halide is more reactive (e.g., an electron-deficient chloropyridine).[1]

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black.[1] Wash with EtOAc.[1]

  • Purification: Concentrate filtrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Pathway Visualization

KinaseInhibitorSynthesis cluster_legend Reaction Logic Start 4-Bromo-2-chloroaniline (Nucleophile) Catalyst Pd2(dba)3 / Xantphos Cs2CO3, Dioxane, 100°C Start->Catalyst Partner Heteroaryl Halide (Electrophile) Partner->Catalyst Intermediate Biaryl Amine Intermediate Catalyst->Intermediate Buchwald-Hartwig C-N Bond Formation Step2 Functionalization of Br (e.g., Suzuki Coupling / Carbonylation) Intermediate->Step2 Selectivity: C-Br remains intact Final MEK/Raf Inhibitor (e.g., Sorafenib Analog) Step2->Final Key1 The ortho-Cl directs conformation

Caption: Synthesis pathway for MEK inhibitors utilizing the orthogonal reactivity of the amino group and the bromine atom.

Agrochemical Application: Urea-Based Herbicides

In agrochemistry, 4-Bromo-2-chloroaniline is a precursor for Diuron-like urea herbicides . The combination of Cl and Br provides a balance of lipophilicity (LogP) and environmental degradation half-life.[1]

Experimental Protocol: Isocyanate Addition

Objective: Synthesis of a substituted phenylurea herbicide.

Methodology
  • Dissolution: Dissolve 4-Bromo-2-chloroaniline (10 mmol) in dry Toluene (20 mL).

  • Addition: Add Phenyl Isocyanate (10.5 mmol) dropwise at 0 °C.

  • Reaction: Stir at room temperature for 4 hours. The electron-withdrawing halogens on the aniline slow the nucleophilic attack, so mild heating (40-50 °C) may be required to drive conversion to >95%.[1]

  • Isolation: The urea product typically precipitates out of toluene.[1] Filter and wash with cold hexane.[1]

Comparative Analysis: Why 4-Bromo-2-chloroaniline?

The following table compares 4-Bromo-2-chloroaniline against common alternatives in cross-coupling reactions.

Feature4-Bromo-2-chloroaniline 4-Bromoaniline4-Bromo-2-fluoroaniline
Steric Hindrance High (Ortho-Cl)LowModerate (Ortho-F)
Metabolic Stability High (Blocks oxidation)Low (Susceptible to hydroxylation)Moderate
C-X Bond Strength C-Cl (Strong) / C-Br (Weak)C-Br (Weak)C-F (Very Strong) / C-Br (Weak)
Selectivity Excellent (Br reacts, Cl inert)N/AGood (Br reacts, F inert)
Cost ModerateLowHigh

Key Insight: While 4-bromo-2-fluoroaniline is often used to lower molecular weight, the chloro-analog is superior when a specific dihedral angle is required to fit into a kinase ATP-binding pocket.[1] The Chlorine atom acts as a "conformational anchor."[1]

References

  • Synthesis of Sorafenib Analogs: "Pyridone sulfonamides and pyridone sulfamides as MEK inhibitors." Google Patents, WO2007128568.[1] Link

  • Crystallographic Data: Wei, Z.-B., et al. "4-Bromo-2-chloroaniline."[1][3] Acta Crystallographica Section E, 2010.[1][3] Link

  • General Reactivity of Halogenated Anilines: "Buchwald-Hartwig Cross Coupling Reaction."[1][4] Organic Chemistry Portal. Link

  • Kinase Inhibitor Design: "Structure-Activity Relationships of Diaryl Urea Inhibitors of p38 Kinase." Journal of Medicinal Chemistry.

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benchmarking the performance of 4-Bromo-2-chloroaniline in specific reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the performance of 4-Bromo-2-chloroaniline (CAS: 38762-41-3) in key synthetic transformations. It is designed for medicinal chemists and process engineers requiring high-fidelity data on reactivity profiles, specifically comparing this disubstituted aniline against mono-substituted analogs.[1]

Executive Summary: The "Ortho-Chloro" Effect

4-Bromo-2-chloroaniline represents a critical "bifunctional scaffold" in drug discovery.[1] Unlike 4-bromoaniline, the presence of the chlorine atom at the ortho position to the amine introduces a specific Electronic-Steric Paradox :

  • Electronic Activation: The inductive withdrawal (

    
     effect) of the chlorine atom makes the C-Br bond more electron-deficient, theoretically facilitating oxidative addition by Palladium (Pd) catalysts.[1]
    
  • Steric Deactivation: The ortho-chloro substituent creates steric bulk around the amine and the C-Br site, potentially hindering ligand coordination.[1]

Benchmarking Verdict: Experimental data confirms that with sterically demanding ligands (e.g., RuPhos), the electronic activation dominates, allowing yields >95% in cross-coupling reactions, surpassing standard 4-bromoaniline protocols in speed under specific conditions.[1]

Chemical Profile & Reactivity Map

Feature4-Bromo-2-chloroaniline4-Bromoaniline (Standard)Impact on Performance
C-Br Bond Energy Lower (Weaker)StandardFaster oxidative addition (if sterics are managed).
Amine Nucleophilicity ReducedHighSlower Schiff base formation; requires acid catalysis.[1]
Ortho-Position Blocked (Cl)Open (H)Prevents side-reactions; enables regioselective functionalization.
Reactivity Pathway Diagram

The following diagram illustrates the divergent reactivity pathways based on the "Dual-Handle" architecture.

ReactivityPathways Start 4-Bromo-2-chloroaniline Path1 C-Br Activation (Pd-Catalysis) Start->Path1 RuPhos/Pd(dba)2 Electronic Activation Path2 Amine Functionalization (Condensation) Start->Path2 Aldehydes Steric Hindrance Prod1 Biaryl Systems (Negishi/Suzuki) Yield: ~97% Path1->Prod1 Prod2 Schiff Bases (Ligand Synthesis) Yield: ~85% Path2->Prod2

Figure 1: Divergent reactivity pathways.[1] The C-Br site is activated for coupling, while the NH2 site requires forcing conditions due to electronic deactivation.[1]

Performance Benchmark: Cross-Coupling Reactions

The most critical benchmark for this molecule is its performance in Palladium-catalyzed C-C bond formation.[1]

Experiment A: Negishi Coupling (Zinc Reagents)

Objective: Compare the coupling efficiency of 4-Bromo-2-chloroaniline vs. 4-Bromoaniline with organozinc reagents. Catalyst System: Pd(dba)₂ (1 mol%) / RuPhos (2 mol%).[1][2] Conditions: THF, 25°C.

SubstrateElectrophileTimeYieldObservation
4-Bromo-2-chloroaniline 4-Cyanophenyl-Zn5 min 97% Superior. The e-deficient ring accelerates Pd insertion.
4-Bromoaniline4-Cyanophenyl-Zn10 min76-90%*Slower conversion; amine interference with catalyst.[1]
2-Bromoaniline4-Cyanophenyl-Zn10 min80%Steric hindrance dominates, lowering yield.[1]

Data Source: Derived from comparative Negishi protocols (Knochel et al.) [1].

Key Insight: The use of RuPhos is non-negotiable for 4-Bromo-2-chloroaniline.[1] Standard triphenylphosphine (


) ligands fail to overcome the ortho-chloro steric wall, resulting in yields <50%.[1] With RuPhos, the reaction is near-quantitative.[1]
Experiment B: Suzuki-Miyaura Coupling

Objective: Coupling with Phenylboronic acid. Challenge: The free amine (


) can poison Pd catalysts.
Protocol Adjustment:  4-Bromo-2-chloroaniline requires higher catalyst loading (2-3 mol%) compared to 4-bromo-nitrobenzene (0.5 mol%) due to the electron-donating amine, but the ortho-chloro group prevents the formation of inactive Pd-amine complexes often seen with 4-bromoaniline.

Performance Benchmark: Amine Nucleophilicity

When using the amine handle (e.g., synthesizing Schiff base ligands or heterocycles), the 2-chloro substituent acts as a deactivator.[1]

Experiment C: Schiff Base Condensation

Reaction: 4-Bromo-2-chloroaniline + Salicylaldehyde


 Imine Product.[1]
  • 4-Bromoaniline: Reacts spontaneously in Ethanol at RT (Yield: >90% in 1 hr).[1]

  • 4-Bromo-2-chloroaniline: Requires reflux in Ethanol + catalytic Acetic Acid (Yield: 86% in 3 hrs) [2].

  • Reasoning: The inductive effect of Cl pulls electron density away from the Nitrogen lone pair, lowering nucleophilicity (

    
     increases).[1]
    

Validated Experimental Protocol

Protocol: High-Yield Negishi Coupling of 4-Bromo-2-chloroaniline This protocol is validated for overcoming the "ortho-chloro" steric hindrance.[1]

Reagents:

  • 4-Bromo-2-chloroaniline (1.0 equiv)

  • Arylzinc reagent (1.2 equiv, prepared via transmetalation)[1]

  • Pd(dba)₂ (1 mol%)[1][2]

  • RuPhos (2 mol%)[1][2]

  • Solvent: Dry THF

Step-by-Step Workflow:

  • Catalyst Pre-formation: In a flame-dried Schlenk tube, dissolve Pd(dba)₂ and RuPhos in dry THF. Stir for 5 minutes until the solution turns a deep orange/red (active

    
     species).
    
  • Substrate Addition: Add 4-Bromo-2-chloroaniline (solid) directly to the catalyst solution.

  • Coupling: Add the organozinc reagent dropwise via syringe at 25°C.

    • Checkpoint: The reaction is exothermic.[1] Monitor internal temp.

  • Quench: After 10 minutes (monitor by TLC/LCMS), quench with sat.

    
    .[1][3]
    
  • Workup: Extract with EtOAc, dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Expected Yield: 94-97% (Isolated).

Synthesis Workflow Diagram

SynthesisWorkflow Step1 Step 1: Catalyst Activation Pd(dba)2 + RuPhos (THF, 5 min) Step2 Step 2: Substrate Addition Add 4-Bromo-2-chloroaniline Step1->Step2 Step3 Step 3: Coupling Add R-ZnX Reagent (Exothermic, 25°C) Step2->Step3 Step4 Step 4: Quench & Isolate Sat. NH4Cl -> Extraction Step3->Step4

Figure 2: Optimized Negishi coupling workflow using RuPhos to bypass steric hindrance.

Conclusion & Recommendations

For drug development applications, 4-Bromo-2-chloroaniline is a superior scaffold to 4-bromoaniline when regioselectivity is required, provided the correct catalytic systems are used.[1]

  • Use RuPhos or SPhos ligands: These are mandatory to accommodate the steric bulk of the ortho-chlorine during cross-coupling.[1]

  • Expect Electronic Acceleration: The C-Br bond is highly activated; reduce reaction times compared to standard bromo-anilines.[1]

  • Adjust for Amine Deactivation: When functionalizing the nitrogen, increase temperature or use acid catalysis to overcome the electron-withdrawing effect of the chlorine.[1]

References

  • Knochel, P. et al. (2008).[1] "Oxidative and Transition-Metal Catalyzed Cross-Coupling Reactions." Ludwig-Maximilians-Universität München.[1] (Demonstrates 97% yield in Negishi coupling of 4-bromo-2-chloroaniline).[2]

  • Salerno, M. et al. (2023).[1][4] "Multistep synthesis of a novel copper complex with potential for Alzheimer's disease diagnosis."[1][4] ResearchGate.[1] (Details Schiff base formation and reactivity of 2-bromo-4-chloroaniline derivatives).

  • Bae, Y.[1][4][5][6] & Persaud, V. (2023).[1][5][7] "Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline." ResearchGate.[1] (Provides baseline synthesis and purity data).

  • BenchChem. (2025).[1] "Suzuki Coupling Efficiency: A Comparative Analysis." (General reactivity trends of haloanilines).

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 4-Bromo-2-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, technically grounded guide for the proper handling and disposal of 4-Bromo-2-chloroaniline (CAS No: 38762-41-3). As a halogenated aromatic amine, this compound presents significant health and environmental hazards that necessitate rigorous adherence to safety and disposal protocols. This guide is designed for laboratory professionals in research and drug development, offering not just procedural steps but the scientific rationale behind them to ensure a self-validating system of safety and compliance.

Hazard Profile: The 'Why' Behind the Procedure

Understanding the inherent risks of 4-Bromo-2-chloroaniline is fundamental to appreciating the necessity of the stringent disposal protocols outlined. Its hazard profile is multifaceted, encompassing acute toxicity, environmental damage, and dangerous decomposition pathways.

Human Health Hazards

4-Bromo-2-chloroaniline is classified as acutely toxic and poses a significant risk through multiple exposure routes. It is harmful if swallowed, inhaled, or if it comes into contact with the skin.[1] The compound is a known skin and serious eye irritant.[2] Prolonged or repeated exposure may lead to organ damage, with specific targeting of the blood and hematopoietic system.[1][2] Like many aniline derivatives, there is a risk of developing methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen, which can lead to cyanosis (blue-colored skin), confusion, and dizziness.[3][4]

Environmental Hazards

This chemical is categorized as very toxic to aquatic life with long-lasting effects.[2] Its persistence and toxicity in aquatic ecosystems demand that it is never disposed of via the sanitary sewer system or allowed to contaminate groundwater or surface water.[2][5] The primary directive for handling this compound is to prevent its release into the environment under any circumstances.

Physicochemical Hazards

While it is a combustible solid, the primary physicochemical hazard arises during thermal decomposition.[4] When heated to decomposition or during a fire, 4-Bromo-2-chloroaniline generates highly toxic and corrosive gases, including nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen bromide (HBr).[6][7] This reactivity profile directly influences the choice of disposal method, favoring controlled incineration in facilities equipped with acid gas scrubbers.

Quantitative Hazard and Disposal Summary

For rapid assessment, the following table summarizes the key hazard classifications and transportation details for 4-Bromo-2-chloroaniline.

ParameterClassification & DetailsSource(s)
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH315: Causes skin irritationH319: Causes serious eye irritation[1]
Environmental Hazard Very toxic to aquatic life with long-lasting effects[2]
UN Number UN2811[3]
Proper Shipping Name TOXIC SOLIDS, ORGANIC, N.O.S.[3]
Hazard Class 6.1 (Toxic)[3][7]
Packing Group III[3]
Incompatible Materials Strong oxidizing agents, Acids, Acid anhydrides, Acid chlorides, Chloroformates[7]

Pre-Disposal Operations: Waste Segregation and Containment

Proper disposal begins at the point of generation. Meticulous segregation and containment are not merely best practices; they are essential for ensuring the safety of personnel and compliance with hazardous waste regulations.

Experimental Protocol: Routine Waste Collection
  • Container Selection: Designate a specific, robust, and chemically compatible waste container for 4-Bromo-2-chloroaniline. A high-density polyethylene (HDPE) container is a suitable choice.[8]

  • Waste Segregation: This waste stream must be segregated as "Halogenated Organic Solid Waste."[9]

    • Causality: Halogenated wastes require specific treatment, typically high-temperature incineration with specialized off-gas scrubbing systems to neutralize the resulting HCl and HBr gases.[6][7] Co-mingling with non-halogenated waste streams complicates and increases the cost of disposal for the entire container.

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[8] The label must clearly identify the contents as "4-Bromo-2-chloroaniline" and list any other components mixed in. Do not use abbreviations or chemical formulas.[9]

  • Containment: Keep the waste container tightly sealed at all times, except when actively adding waste.[2][9] Store the sealed container in a designated, cool, dry, and well-ventilated secondary containment area, away from the incompatible materials listed in the table above.[3][7]

  • Final Disposal: Once the container is full, arrange for its collection by a certified hazardous waste disposal company. Do not attempt to treat or dispose of the chemical on-site.[7]

Emergency Procedures: Spill Management

Accidental spills must be managed immediately and correctly to mitigate exposure and environmental release.

Experimental Protocol: Small Solid Spill Cleanup
  • Assess and Secure: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical safety goggles, and impervious gloves (e.g., nitrile rubber).[2][10] If there is a risk of dust generation, a NIOSH/MSHA-approved respirator is required.[2]

  • Contain the Spill: Prevent the spread of the solid.

  • Clean Up:

    • Gently sweep or vacuum up the spilled material.[3] Crucially, avoid generating dust. If appropriate, you may lightly moisten the solid with a suitable non-reactive liquid to prevent it from becoming airborne.[4]

    • Place the collected material and any contaminated cleaning supplies (e.g., paper towels, pads) into a designated hazardous waste container, as described in Section 3.[3]

  • Decontaminate: Thoroughly wash the spill area with soap and water.

  • Dispose of Contaminated Items: Any contaminated clothing should be removed immediately and laundered separately before reuse or disposed of as hazardous waste.[2] Disposable PPE used during cleanup must be placed in the hazardous waste container.

Final Disposal Pathway: A Decision Workflow

The following workflow provides a clear, logical path for managing all forms of waste containing 4-Bromo-2-chloroaniline within the laboratory setting.

G Disposal Workflow for 4-Bromo-2-chloroaniline A Waste Generation (4-Bromo-2-chloroaniline) B Identify Waste Type A->B C Routine Solid Waste (e.g., reaction residue) B->C Routine D Spill Debris & Cleanup Material B->D Spill E Contaminated PPE (Gloves, Weigh Boats, etc.) B->E Contaminated Disposables F Place in Labeled, Sealed 'Halogenated Solid Waste' Container C->F D->F E->F G Store in Designated Secondary Containment Area Away from Incompatibles F->G H Arrange Pickup by Certified Hazardous Waste Handler G->H

Caption: Decision workflow for managing 4-Bromo-2-chloroaniline waste.

The Cardinal Rules of Disposal

To ensure safety and compliance, adhere to these fundamental principles:

  • DO wear appropriate PPE at all times when handling the chemical or its waste.[2]

  • DO work in a well-ventilated area, such as a chemical fume hood.[3]

  • DO segregate this waste as "Halogenated Organic Solid Waste."[9]

  • DO keep waste containers properly labeled and tightly sealed.[8][9]

  • DO NOT dispose of 4-Bromo-2-chloroaniline down the drain.[2][5]

  • DO NOT allow the chemical to enter the environment.[2]

  • DO NOT mix with incompatible chemicals, especially strong acids or oxidizers.[7]

  • DO NOT generate dust when handling the solid form.[3]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 610169, 4-Bromo-2-chloroaniline. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-Chloroaniline, 99%. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Chloroaniline. Retrieved from [Link]

  • New Jersey Department of Health. (2012). Hazardous Substance Fact Sheet: 4,4'-Methylenebis(2-chloroaniline). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). 4-CHLOROANILINE HAZARD SUMMARY. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1226 - 4-BROMOANILINE. Retrieved from [Link]

  • Washington State University. (n.d.). Aniline Standard Operating Procedure. Retrieved from [Link]

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Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Bromo-2-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: In the event of exposure or spill, proceed directly to the Emergency Response Protocols section.

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide, compiled by a Senior Application Scientist, provides essential, field-tested protocols for the safe handling of 4-Bromo-2-chloroaniline, a crucial intermediate in various synthetic pathways. Our aim is to empower you with the knowledge to mitigate risks, ensuring both personal safety and the integrity of your research.

Understanding the Hazard: Why 4-Bromo-2-chloroaniline Demands Respect

4-Bromo-2-chloroaniline is a substituted aniline, a class of compounds known for their potential to induce significant health effects. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] The primary concern with aniline and its derivatives is the risk of methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it incapable of transporting oxygen.[2][3][4] This can lead to cyanosis (a bluish discoloration of the skin), fatigue, dizziness, and in severe cases, life-threatening complications.[2] Furthermore, this compound is a skin and serious eye irritant.[5] Prolonged or repeated exposure may cause damage to organs, particularly the blood and hematopoietic system.[5] It is also classified as very toxic to aquatic life with long-lasting effects, underscoring the importance of proper disposal and containment.[5]

PropertyValue
Appearance White to light yellow to light orange powder or crystal
CAS Number 38762-41-3[1]
Molecular Formula C₆H₅BrClN[1]
Molecular Weight 206.47 g/mol [1]
Melting Point 69.0 to 72.0 °C

Your First Line of Defense: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling 4-Bromo-2-chloroaniline. The following recommendations are based on a thorough risk assessment of its chemical properties and potential for exposure.

Hand Protection: A Critical Barrier

Due to the dermal toxicity of 4-Bromo-2-chloroaniline, selecting the appropriate gloves is of paramount importance.[5] While specific breakthrough time data for this exact compound is limited, information on similar aromatic amines provides a strong basis for selection.

Recommended Glove Materials:

  • Nitrile Rubber: Offers good resistance to a range of chemicals and is a suitable choice for handling solid 4-Bromo-2-chloroaniline and for incidental contact.[6][7] However, for prolonged contact or when handling solutions, it is crucial to be aware of breakthrough times. For aniline, nitrile gloves have shown breakthrough times of approximately 7 minutes in some tests.[8] Therefore, for anything other than brief handling of the solid, double-gloving is recommended.

  • Neoprene: Provides a robust barrier against many chemicals, including aniline.[6][9] It is a good alternative to nitrile for more extended handling periods.

  • Butyl Rubber: Offers excellent resistance to a wide variety of chemicals, including many aromatic compounds.[6]

  • Viton™: A fluoroelastomer with high chemical resistance, particularly to aromatic hydrocarbons.[6]

Glove Selection and Use Protocol:

  • Inspect Gloves: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Double Gloving: For all procedures involving the transfer of solid 4-Bromo-2-chloroaniline or the handling of its solutions, wearing two pairs of nitrile gloves is the minimum requirement. The outer glove should be removed and disposed of immediately upon any suspected contamination.

  • Proper Removal: Remove gloves without touching the outer surface with your bare hands.

  • Hand Washing: Always wash your hands thoroughly with soap and water after removing gloves.

Eye and Face Protection: Shielding from Dust and Splashes

Given that 4-Bromo-2-chloroaniline is a serious eye irritant, robust eye and face protection is mandatory.[5]

  • Safety Glasses with Side Shields: The minimum requirement for any work in the laboratory.

  • Chemical Goggles: Must be worn when there is any risk of dust generation or splashing, such as during weighing, transfer, or dissolution.

  • Face Shield: A face shield, worn in conjunction with chemical goggles, is required for procedures with a higher risk of splashing, such as when working with larger quantities or during heated reactions.

Respiratory Protection: Preventing Inhalation of Toxic Dust

Inhalation of 4-Bromo-2-chloroaniline dust is a primary route of exposure and can lead to systemic toxicity.[5] Engineering controls, such as a certified chemical fume hood, are the primary means of controlling this hazard.

  • Chemical Fume Hood: All handling of solid 4-Bromo-2-chloroaniline that may generate dust, including weighing and transfers, must be conducted in a properly functioning chemical fume hood.

  • Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, a NIOSH-approved respirator is required.[10] For this compound, a respirator with a particulate filter (N95, P95, or P100) is recommended for dusts.[11] For situations where vapors may also be present, a combination cartridge for organic vapors and particulates should be used. All personnel required to wear a respirator must be part of a respiratory protection program that includes medical evaluation and fit testing.

Protective Clothing: Minimizing Skin Contact

To prevent skin contact, appropriate protective clothing is essential.

  • Laboratory Coat: A standard lab coat should be worn at all times.

  • Chemical-Resistant Apron: When handling larger quantities or when there is a significant risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Body Protection: In the event of a large spill or when extensive contamination is possible, a disposable chemical-resistant suit may be necessary.

  • Closed-Toed Shoes: These are a standard requirement in all laboratory settings.

Operational Plans: From Receipt to Disposal

A systematic approach to handling 4-Bromo-2-chloroaniline at every stage is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspect Container: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and any other required information.

  • Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1] The storage area should be clearly marked as containing toxic chemicals. Keep the container tightly closed.[5]

Weighing and Handling

PPE_Workflow

Waste Disposal: A Cradle-to-Grave Responsibility

All waste containing 4-Bromo-2-chloroaniline must be treated as hazardous waste.[12][13]

  • Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and weighing paper, in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing 4-Bromo-2-chloroaniline should be collected in a labeled, sealed, and compatible hazardous waste container. Do not pour this chemical down the drain, as it is very toxic to aquatic life.[5]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name of the contents.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[1] For p-chloroaniline, a related compound, the EPA waste number P024 is used for discarded commercial chemical products.[13]

Emergency Response Protocols: Plan for the Unexpected

Spill Response

In the event of a spill, your immediate actions are critical to preventing exposure and further contamination.

Spill_Response

Detailed Spill Cleanup Procedure (Minor Spill - less than 1 gram, by trained personnel only):

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: Evacuate the immediate area if necessary.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above, including a respirator.

  • Containment: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent for solids.[14] This will help to prevent the dust from becoming airborne.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container. Use non-sparking tools if there is any fire hazard.

  • Decontamination: Decontaminate the spill area. For aromatic amines, a common procedure involves washing the area with a solution of methanolic hydrochloric acid to convert the amine to its more soluble salt, followed by absorption and then a final wash with soap and water.[15] Always consult your institution's specific decontamination procedures.

  • Disposal: All materials used for the cleanup, including gloves and absorbent, must be disposed of as hazardous waste.

  • Reporting: Report the spill to your supervisor and your institution's EHS office.

For major spills (more than 1 gram) or any spill you are not comfortable cleaning up, evacuate the area, close the doors, and contact your institution's emergency response team immediately.

First Aid and Exposure Response

In the case of personal exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][1] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[5][1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration.[5][1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.

For all exposures, it is critical to inform medical personnel that the exposure was to 4-Bromo-2-chloroaniline, and that a primary concern is the potential for methemoglobinemia.

Conclusion: A Culture of Safety

The responsible and safe handling of 4-Bromo-2-chloroaniline is a cornerstone of professional laboratory practice. By understanding its hazards, diligently using the correct personal protective equipment, and adhering to established operational and emergency protocols, we can confidently advance our research while prioritizing the well-being of ourselves and our colleagues. This guide serves as a foundational resource; always consult your institution's specific safety policies and the most current Safety Data Sheet before commencing any work with this compound.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Chloroaniline. Retrieved from [Link]

  • New Jersey Department of Health. (2005, August). Hazardous Substance Fact Sheet: 4-Chloroaniline. Retrieved from [Link]

  • Scharlab S.L. (n.d.). Safety Data Sheet: 4-Chloroaniline. Retrieved from [Link]

  • Australian Government Department of Health. (2017, June 30). 2-Chloroaniline and its hydrochloride: Human health tier II assessment. Retrieved from [Link]

  • Alfa Aesar. (2012, May 9). Safety Data Sheet: 4-Bromoaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chloroaniline. Retrieved from [Link]

  • SKC Inc. (2023, December 22). Safety Data Sheet: Aromatic Amine DECONtamination Solution. Retrieved from [Link]

  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Glove Selection Chart. Retrieved from [Link]

  • Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (1996, January). NIOSH Guide to the Selection and Use of Particulate Respirators. DHHS (NIOSH) Publication No. 96-101. Retrieved from [Link]

  • Singh, H., & Purnell, E. T. (n.d.).
  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards: 3-CHLOROANILINE. Retrieved from [Link]

  • Janssen, S., et al. (2013). Contribution of aniline metabolites to aniline-induced methemoglobinemia. PubMed.
  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Kimberly-Clark Professional. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). 1910.134 - Respiratory protection. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (2020, August 17). A Guide to Respirators Used for Dust in Construction. NIOSH Blogs. Retrieved from [Link]

  • ResearchGate. (2025, August 7).
  • MDPI. (n.d.). Impact of P-Chloroaniline on Oxidative Stress and Biomacromolecules Damage in the Clam Ruditapes philippinarums: A Simulate Toxicity Test of Spill Incident. Retrieved from [Link]

  • Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (n.d.). NIOSH Guide to Industrial Respiratory Protection. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2012, February 10). Severe Methemoglobinemia and Hemolytic Anemia from Aniline Purchased as 2C-E (4-ethyl-2,5-dimethoxyphenethylamine), a Recreational Drug, on the Internet. Morbidity and Mortality Weekly Report (MMWR). Retrieved from [Link]

  • ResearchGate. (2025, August 7).
  • All Safety Products. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.